molecular formula C13H19NO B1581920 1-(2-Phenylethyl)-4-piperidinol CAS No. 3518-76-1

1-(2-Phenylethyl)-4-piperidinol

Cat. No.: B1581920
CAS No.: 3518-76-1
M. Wt: 205.30 g/mol
InChI Key: KYGMSTKBHJVPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-4-piperidinol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGMSTKBHJVPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188669
Record name 1-Phenethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3518-76-1
Record name 1-(2-Phenylethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenethylpiperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenethylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENETHYLPIPERIDIN-4-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62RHL2Y72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Phenylethyl)-4-piperidinol via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and widely utilized synthetic route to 1-(2-phenylethyl)-4-piperidinol, a key intermediate in the synthesis of various pharmaceutical agents. The core of this strategy involves an intramolecular Dieckmann condensation to construct the piperidone ring, followed by reduction to the target alcohol. This document will elaborate on the retrosynthetic analysis, step-by-step reaction protocols, mechanistic insights, and critical process parameters. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

The Significance of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Specifically, the 4-hydroxypiperidine scaffold serves as a crucial building block in medicinal chemistry. Its hydroxyl group provides a key site for further functionalization and can participate in critical hydrogen bonding interactions with biological targets. This structural unit is a component of numerous clinically significant drugs, including analgesics, antipsychotics, and antihistamines.

This compound: A Key Intermediate

This compound is a valuable synthetic intermediate, most notably in the production of potent analgesics like Fentanyl and its analogues.[3][4][5] The phenylethyl group is a common pharmacophore that imparts specific binding properties, while the piperidinol core provides the necessary structural framework. The synthesis of its precursor, 1-(2-phenylethyl)-4-piperidone (NPP), is a critical step that dictates the overall efficiency and purity of the final active pharmaceutical ingredient (API).[4][5] Due to its application in the synthesis of controlled substances, the production and distribution of NPP are regulated in many jurisdictions.[5]

The Dieckmann Condensation: A Powerful Cyclization Strategy

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a strong base to yield a cyclic β-keto ester.[6][7][8] First reported by the German chemist Walter Dieckmann, this reaction is exceptionally effective for forming sterically stable five- and six-membered rings.[6][7][9] The synthesis of N-substituted 4-piperidones is a classic application of this reaction, involving the cyclization of an aminodicarboxylate ester.[4][10] This method provides a reliable and scalable pathway to the core piperidone structure.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward synthetic pathway. The final alcohol can be obtained via the reduction of the corresponding ketone, 1-(2-phenylethyl)-4-piperidone. This key piperidone intermediate is accessible through a Dieckmann condensation, followed by hydrolysis and decarboxylation of the resulting β-keto ester. The precursor for the Dieckmann cyclization is a tertiary amine diester, which can be synthesized through a double Michael addition of a primary amine to two equivalents of an acrylate ester.

G Target This compound Piperidone 1-(2-Phenylethyl)-4-piperidone (NPP) Target->Piperidone Reduction BetaKetoEster Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate Piperidone->BetaKetoEster Hydrolysis & Decarboxylation Diester N,N-bis(β-methoxycarbonylethyl)phenethylamine BetaKetoEster->Diester Dieckmann Condensation StartingMaterials Phenethylamine + Methyl Acrylate Diester->StartingMaterials Double Michael Addition

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Pathway

The synthesis can be broken down into four primary stages:

  • Formation of the Diester Precursor

  • Dieckmann Condensation (Cyclization)

  • Hydrolysis and Decarboxylation

  • Reduction of the Ketone

This entire sequence can be performed as a one-pot synthesis, which improves efficiency and reduces waste.[11]

Step 1: Synthesis of the Diester Precursor

The synthesis begins with the formation of the diester, N,N-bis(β-methoxycarbonylethyl)phenethylamine. This is achieved through a double Michael addition reaction where phenethylamine is reacted with two equivalents of methyl acrylate.

  • Reaction: Phenethylamine + 2 Methyl Acrylate → N,N-bis(β-methoxycarbonylethyl)phenethylamine

  • Mechanism: The nucleophilic amine attacks the β-carbon of the electron-deficient alkene in methyl acrylate. This process occurs twice to yield the tertiary amine diester. The reaction is typically carried out in a solvent like methanol and can be refluxed to ensure completion.[12]

Detailed Experimental Protocol: Diester Formation [12]

  • To a stirred mixture of methyl acrylate (8.0 mol) and anhydrous methanol (480 ml), add a solution of phenethylamine (3.2 mol) in anhydrous methanol (320 ml) dropwise.

  • Maintain the internal temperature below 40°C during the addition, using an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction to room temperature and remove the methanol and excess methyl acrylate under reduced pressure.

  • The resulting pale yellow oil is the desired diester, which can be used in the next step without further purification. A near-quantitative yield is expected.

Step 2: Dieckmann Condensation

This is the key ring-forming step. The diester undergoes an intramolecular cyclization in the presence of a strong base to form the cyclic β-keto ester.

  • Reaction: N,N-bis(β-methoxycarbonylethyl)phenethylamine → Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate

  • Mechanism: The base (e.g., sodium methoxide, sodium hydride, or potassium tert-butoxide) abstracts an α-proton from one of the ester groups to form an enolate.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[9] This intramolecular attack forms a six-membered ring intermediate. Subsequent elimination of the alkoxide (methoxide in this case) generates the cyclic β-keto ester.[6][7][9]

G cluster_mech Dieckmann Condensation Mechanism Diester Diester Enolate Enolate Ion Diester->Enolate + Base - H+ CyclicIntermediate Tetrahedral Intermediate Enolate->CyclicIntermediate Intramolecular Attack BetaKetoEster β-Keto Ester CyclicIntermediate->BetaKetoEster - RO⁻

Caption: Simplified mechanism of the Dieckmann Condensation.

  • Choice of Base and Solvent: The choice of base is critical. While sodium ethoxide is traditionally used, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents (like toluene or THF) can minimize side reactions.[3][6] Using a base with the same alkoxide as the ester (e.g., sodium methoxide for a methyl ester) prevents transesterification.

Detailed Experimental Protocol: Cyclization [3]

  • Prepare a suspension of sodium t-butoxide (0.02 mol) in dry xylene (30 mL).

  • Heat the suspension to reflux.

  • Slowly add a solution of the diester (0.01 mol) in dry xylene to the refluxing base suspension over 30 minutes.

  • Continue refluxing for an additional hour after the addition is complete.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by adding water, keeping the temperature below 10°C to prevent the retro-Dieckmann reaction.[4]

  • The resulting sodium salt of the β-keto ester will be in the aqueous phase for the subsequent step.

Step 3: Hydrolysis and Decarboxylation

The cyclic β-keto ester formed in the previous step is unstable and is typically not isolated. It is directly hydrolyzed and decarboxylated under acidic conditions to yield the target piperidone.

  • Reaction: Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate + H₃O⁺/Δ → 1-(2-Phenylethyl)-4-piperidone + CO₂ + CH₃OH

  • Mechanism: Acid-catalyzed hydrolysis (saponification followed by acidification) converts the ester group into a carboxylic acid, forming a β-keto acid.[13][14] β-keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating.[13][15] The mechanism involves a cyclic six-membered transition state, which leads to the formation of an enol that quickly tautomerizes to the more stable ketone product.[13]

Detailed Experimental Protocol: Hydrolysis & Decarboxylation [4]

  • Separate the aqueous layer from the previous step containing the sodium salt of the β-keto ester.

  • Acidify the aqueous phase to pH 3-4 by the controlled addition of concentrated HCl while maintaining a low temperature.

  • Add an excess of concentrated HCl to the mixture.

  • Heat the mixture to reflux and maintain reflux for 2-4 hours, or until CO₂ evolution ceases.

  • Cool the reaction mixture and neutralize it by carefully adding a strong base (e.g., 50% NaOH solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the crude 1-(2-phenylethyl)-4-piperidone.

Step 4: Reduction to this compound

The final step is the reduction of the ketone functionality of the piperidone to the corresponding secondary alcohol.

  • Reaction: 1-(2-Phenylethyl)-4-piperidone → this compound

  • Choice of Reducing Agent: A variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a common choice due to its selectivity for ketones and aldehydes, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a protic solvent such as methanol or ethanol.

Detailed Experimental Protocol: Reduction

  • Dissolve the crude 1-(2-phenylethyl)-4-piperidone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions, controlling the temperature to prevent excessive foaming.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Key Role
PhenethylamineC₈H₁₁N121.18Starting Material
Methyl AcrylateC₄H₆O₂86.09Starting Material
Diester PrecursorC₁₇H₂₃NO₄305.37Dieckmann Substrate
NPPC₁₃H₁₇NO203.28Key Intermediate
This compound C₁₃H₁₉NO 205.30 [16]Final Product

Conclusion

The synthesis of this compound via the Dieckmann condensation is a classic and effective method for constructing this important pharmaceutical intermediate. The pathway, which involves a double Michael addition, intramolecular cyclization, decarboxylation, and final reduction, is a testament to the power of fundamental organic reactions in building complex molecular architectures. By carefully controlling reaction parameters such as base selection, temperature, and workup procedures, high yields of the desired product can be achieved. This guide provides a detailed framework for researchers to successfully implement this synthesis in a laboratory setting.

References

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine.
  • YouTube. (2019). Dieckmann condensation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • CORE. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • ResearchGate. (2006). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]

  • Journal of the Chemical Society C. (1967). Synthesis of some N-substituted 4-piperidones. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.
  • NIST WebBook. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine, 1-(2-phenylethyl)-. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • YouTube. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. Retrieved from [Link]

  • YouTube. (2014). Alkylation, Hydrolysis and Decarboxylation of ß-Keto Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-phenethyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenethyl-4-hydroxypiperidine, a piperidine derivative, is a versatile synthetic building block with significant relevance in medicinal chemistry and drug development.[1] Its structural motif is found in a variety of biologically active compounds, and it serves as a key intermediate in the synthesis of ligands for muscarinic acetylcholine receptors (mAChR) and sigma-1 (σ1) receptors.[1] Furthermore, it has been identified as a metabolite of certain synthetic opioids, making its characterization crucial for forensic and toxicological studies.[1] This guide provides a comprehensive overview of the core physicochemical properties of N-phenethyl-4-hydroxypiperidine, detailed experimental protocols for its synthesis and property determination, and insights into its chemical behavior, tailored for professionals in the field.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key properties of N-phenethyl-4-hydroxypiperidine are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[1][2][3]
Molecular Weight 205.3 g/mol [1][2][3]
CAS Number 3518-76-1[1][4]
Melting Point 95.5-98.5 °C[2]
Solubility Slightly soluble in acetonitrile and water; Soluble in chloroform.[1]
pKa (predicted) ~9.0 (piperidine nitrogen)Estimated based on similar structures.
logP (predicted) ~2.1[4]
Molecular Structure

The structure of N-phenethyl-4-hydroxypiperidine consists of a piperidine ring substituted at the nitrogen atom with a phenethyl group and at the 4-position with a hydroxyl group. This combination of a lipophilic phenethyl group and a polar hydroxyl group imparts a distinct solubility and reactivity profile to the molecule.

Caption: Chemical structure of N-phenethyl-4-hydroxypiperidine.

Synthesis of N-phenethyl-4-hydroxypiperidine

N-phenethyl-4-hydroxypiperidine is readily synthesized from its precursor, N-phenethyl-4-piperidone (NPP), through the reduction of the ketone functionality.[5][6] Two common and effective methods for this transformation are reduction with sodium borohydride and catalytic hydrogenation.

Experimental Protocol: Reduction of N-phenethyl-4-piperidone with Sodium Borohydride

This method utilizes the mild and selective reducing agent sodium borohydride (NaBH₄) to convert the ketone to a secondary alcohol.[7][8][9]

Materials:

  • N-phenethyl-4-piperidone (NPP)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution (for workup)

  • Sodium bicarbonate (NaHCO₃), saturated solution (for workup)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenethyl-4-piperidone (1.0 eq) in methanol or ethanol (10-20 mL per gram of NPP).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water or a dilute solution of hydrochloric acid at 0 °C until the effervescence ceases.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-phenethyl-4-hydroxypiperidine can be purified by recrystallization or column chromatography to obtain a white to off-white solid.

NPP N-phenethyl-4-piperidone Solvent Dissolve in Methanol/Ethanol NPP->Solvent Cooling Cool to 0°C Solvent->Cooling Reduction Add NaBH4 Cooling->Reduction Reaction Stir at RT Reduction->Reaction Quench Quench with H2O/HCl Reaction->Quench Evaporation Remove Solvent Quench->Evaporation Extraction Extract with DCM/EtOAc Evaporation->Extraction Purification Purify Extraction->Purification Product N-phenethyl-4-hydroxypiperidine Purification->Product

Caption: Workflow for the synthesis of N-phenethyl-4-hydroxypiperidine via NaBH4 reduction.

Experimental Protocol: Catalytic Hydrogenation of N-phenethyl-4-piperidone

Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction of the ketone.[10][11][12]

Materials:

  • N-phenethyl-4-piperidone (NPP)

  • Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite or a similar filter aid

Procedure:

  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of the catalyst (e.g., 5-10 mol% Pd/C) in the chosen solvent (ethanol or methanol).

  • Addition of Substrate: Add the N-phenethyl-4-piperidone to the vessel.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed. Monitor the reaction by TLC or GC-MS.

  • Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Solvent Removal: Wash the filter cake with the reaction solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Spectroscopic Characterization

The identity and purity of N-phenethyl-4-hydroxypiperidine are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenethyl group, the aliphatic protons of the piperidine ring, and the proton of the hydroxyl group. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the phenethyl linker, and the piperidine ring. The carbon bearing the hydroxyl group will appear at a characteristic downfield shift.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), N-phenethyl-4-hydroxypiperidine will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the phenethyl and piperidine moieties.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for N-phenethyl-4-hydroxypiperidine include a broad O-H stretching vibration for the hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic portions, and C-N stretching vibrations for the tertiary amine.[4]

Biological and Pharmacological Context

N-phenethyl-4-hydroxypiperidine is a valuable scaffold in the design of compounds targeting the central nervous system. Its derivatives have been investigated for their affinity for muscarinic acetylcholine receptors, which are implicated in various cognitive functions.[1] Additionally, its structural similarity to precursors of potent synthetic opioids like fentanyl underscores the importance of its analytical characterization in forensic science.[5][6] The physicochemical properties detailed in this guide are essential for predicting the pharmacokinetic behavior and potential bioactivity of novel compounds derived from this core structure.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of N-phenethyl-4-hydroxypiperidine. The presented protocols and data are intended to serve as a valuable resource for researchers and scientists engaged in drug discovery, medicinal chemistry, and related fields. A thorough understanding of these fundamental properties is paramount for the rational design and development of new therapeutic agents and for the accurate identification of this compound in various analytical contexts.

References

  • Google Patents. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.
  • ChemBK. (n.d.). N-(2-Phenylethyl)-4-hydroxypiperidine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Valizadeh, H., & Shockravi, A. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Asian Journal of Chemistry, 20(4), 3311-3314.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • SelfDecode. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation.
  • Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Jasperse, C. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (2013, July 9). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Retrieved from [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]

  • NIST. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Retrieved from [Link]

  • DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-phenylethyl)-4-piperidinol (CAS RN: 3518-76-1), a key building block in medicinal chemistry.[1] Due to the limited availability of public quantitative solubility data for this specific molecule, this guide synthesizes information from its known physicochemical properties, the established solubility of its core chemical motifs, and predictive assessments based on its structure. Furthermore, this document outlines a detailed, best-practice experimental protocol for the quantitative determination of its solubility in various common solvents, enabling researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound, providing both foundational knowledge and practical methodologies for its handling and formulation.

Introduction to this compound

This compound is a synthetic intermediate and building block with significance in the development of novel therapeutics.[1] Its molecular structure, featuring a polar piperidinol ring and a nonpolar phenylethyl substituent, imparts a distinct physicochemical character that governs its behavior in different solvent systems. Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo screening. A well-defined solubility profile is a critical parameter that influences bioavailability, dosage form design, and ultimately, the therapeutic efficacy and safety of a drug candidate.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for interpreting its solubility. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[1][2]
Molecular Weight 205.3 g/mol [1][2]
Appearance Solid[1]
Melting Point 95.5-98.5 °C[3]
Predicted LogP 2.1[2]

Note: LogP, the logarithm of the octanol/water partition coefficient, indicates a moderate degree of lipophilicity.

Qualitative and Predicted Solubility Profile

Direct, quantitative solubility data for this compound is not extensively available in the public domain. However, a robust qualitative and predictive solubility profile can be constructed based on its structural features and the known properties of its constituent parts, namely the piperidine ring.

Piperidine, the core heterocyclic structure, is miscible with water and demonstrates high solubility in a broad range of organic solvents, including alcohols, ethers, and chloroform.[4][5] Its solubility is limited only in highly nonpolar solvents such as hexane.[4] The this compound molecule is a more complex derivative. The presence of the hydroxyl group on the piperidine ring can participate in hydrogen bonding, potentially enhancing solubility in protic solvents. Conversely, the bulky, nonpolar phenylethyl group will increase its lipophilicity, likely reducing its aqueous solubility compared to the parent piperidine.

Based on this structural analysis and limited experimental data, the following solubility profile is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous WaterSlightly SolubleThe polar hydroxyl and nitrogen can interact with water, but the large nonpolar phenylethyl group limits overall solubility.[1]
Protic Polar Ethanol, Methanol, IsopropanolHigh to MiscibleThe molecule's hydroxyl group and nitrogen atom can act as hydrogen bond donors and acceptors, respectively, leading to favorable interactions.
Aprotic Polar Acetonitrile, DMSO, THFSlightly Soluble to SolubleWhile lacking hydrogen bond donation, favorable dipole-dipole interactions are expected. Acetonitrile is noted as "Slightly soluble".[1]
Nonpolar Halogenated Chloroform, DichloromethaneSolubleFavorable interactions with the phenylethyl group are anticipated. Chloroform is noted as "Soluble".[1]
Aromatic Toluene, BenzeneModerate to HighThe phenylethyl group suggests good compatibility with nonpolar aromatic rings.
Aliphatic Nonpolar Hexane, HeptaneLow to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in these solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details the equilibrium shake-flask method, a widely accepted and robust technique for determining the solubility of a solid in a liquid.[6][7]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is reached to confirm saturation.

  • Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24-48 hours, to ensure that equilibrium between the solid and dissolved states is achieved.[7]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the dissolved this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

Self-Validating System and Best Practices
  • Purity: Ensure the purity of both the this compound and the solvents used, as impurities can significantly affect solubility measurements.[7]

  • Temperature Control: Maintain strict temperature control throughout the experiment, including the equilibration and phase separation steps, as solubility is highly temperature-dependent.[7]

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations at successive time points are consistent.

  • Analytical Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid This compound to vial B Add precise volume of solvent A->B Step 1 & 2 C Seal vial and agitate at constant temperature (24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E Step 4 & 5 F Dilute filtered saturated solution E->F G Quantify concentration (e.g., HPLC, GC) F->G Step 6, 7 & 8 H Calculate solubility (mg/mL or mol/L) G->H Step 6, 7 & 8

Caption: Key Molecular Features Influencing Solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a comprehensive understanding of its solubility profile can be achieved through the analysis of its physicochemical properties and structural motifs. This guide provides a robust predictive framework for its behavior in common solvents and a detailed, actionable protocol for its precise experimental determination. By leveraging the information and methodologies presented herein, researchers in drug development and related scientific fields can confidently handle, formulate, and advance their studies involving this important chemical intermediate.

References

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SlideShare. (2016, November 28). solubility experimental methods.pptx. Retrieved from [Link]

  • Pharmapproach. (2012, June 12). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(2-Phenylethyl)piperidine-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • ResearchGate. (2007, November). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine. Retrieved from [Link]

  • European Patent Office. (2020, June 17). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

Sources

Chemical structure and IUPAC name of 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-phenylethyl)-4-piperidinol: Structure, Synthesis, and Applications

Introduction

This compound is a derivative of 4-hydroxypiperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. The molecule incorporates a phenylethyl group attached to the piperidine nitrogen, a structural motif found in a wide array of pharmacologically active compounds. Its utility stems primarily from its role as a versatile synthetic intermediate, or building block, for constructing more complex molecules with targeted biological activities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and key applications, with a focus on the underlying scientific principles and practical methodologies.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This compound is systematically named according to IUPAC nomenclature to provide an unambiguous structural description.

IUPAC Name: 1-(2-phenylethyl)piperidin-4-ol[1] Synonyms: 1-Phenethylpiperidin-4-ol, N-(2-Phenylethyl)-4-hydroxypiperidine[1][2] CAS Number: 3518-76-1[1][2]

The molecule consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A hydroxyl (-OH) group is substituted at the 4-position of this ring, and a phenylethyl group (-CH₂CH₂C₆H₅) is attached to the nitrogen atom.

2D Chemical Structure:

Chemical structure of this compound

A summary of its key physicochemical properties is provided below, which is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[1][2][3]
Molar Mass 205.30 g/mol [1][2]
Appearance Solid[3]
Melting Point 95.5-98.5 °C[2]
Solubility Soluble in Chloroform; Slightly soluble in Acetonitrile and Water[3]

Synthesis and Mechanistic Rationale

The most direct and common laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding ketone precursor, 1-(2-phenylethyl)-4-piperidone (NPP).[4] This precursor is a significant compound in its own right, notably as a DEA List I chemical due to its use in the illicit manufacture of fentanyl.[4][5]

The choice of this synthetic route is driven by the commercial availability and well-established synthesis of NPP. The transformation of the ketone to the alcohol is a fundamental reaction in organic chemistry, typically achieved with high efficiency using hydride-based reducing agents.

Mechanism of Ketone Reduction: The reduction is most commonly performed using sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of NPP. This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the newly formed alkoxide, yielding the final secondary alcohol, this compound. NaBH₄ is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol or ethanol, and its relative safety compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The overall synthetic workflow can be visualized as a two-stage process, starting from the assembly of the NPP core.

SynthesisWorkflow cluster_0 Stage 1: Synthesis of NPP Precursor cluster_1 Stage 2: Reduction to Final Product P1 Phenethylamine + Methyl Acrylate NPP 1-(2-phenylethyl)-4-piperidone (NPP) P1->NPP Dieckmann Condensation Product This compound NPP->Product Reduction (e.g., NaBH₄)

Caption: Synthetic pathway to this compound.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the final compound. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
Infrared (IR) Spectroscopy Appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Disappearance of the strong C=O stretching band from the NPP precursor (approx. 1715 cm⁻¹). C-H stretching bands for aromatic (3000-3100 cm⁻¹) and aliphatic (2850-2950 cm⁻¹) protons.
¹H NMR Spectroscopy A multiplet signal for the newly formed carbinol proton (CH-OH) in the 3.5-4.0 ppm range. Signals corresponding to the phenylethyl group: a multiplet for the phenyl protons (~7.2-7.3 ppm) and two triplets for the ethyl protons (~2.6-2.9 ppm). Complex multiplets for the piperidine ring protons. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR Spectroscopy Disappearance of the downfield ketone signal from NPP (at ~209 ppm).[6] Appearance of a new signal for the carbinol carbon (CH-OH) around 65-70 ppm. Signals for the aromatic carbons of the phenyl ring (~126-140 ppm) and aliphatic carbons of the ethyl and piperidine moieties.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 205, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would include the loss of water (M-18) and cleavage at the benzylic position.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a molecular scaffold. Its structure is a key component in several classes of biologically active agents.

  • Ligand Development: It serves as a foundational building block for synthesizing ligands that target specific receptors in the central nervous system. Notably, it has been used to develop selective ligands for the muscarinic acetylcholine receptor (mAChR) and the sigma-1 (σ₁) non-opioid intracellular receptor.[3][7] These receptors are implicated in a variety of neurological and psychiatric conditions, making derivatives of this compound valuable tools for neuroscience research.

  • Opioid Research and Toxicology: The 1-(2-phenylethyl)-piperidine core is the defining feature of the fentanyl class of synthetic opioids.[8] While this compound itself is not an opioid, it is a known metabolite of certain fentanyl analogs, such as furanyl fentanyl and 4-fluoroisobutyryl fentanyl.[3] Its detection and quantification are therefore critical in forensic toxicology and in studies of drug metabolism to understand the in vivo processing of these potent synthetic drugs.

  • Medicinal Chemistry: The hydroxyl group at the 4-position provides a convenient chemical handle for further functionalization. It can be esterified, etherified, or replaced to generate extensive libraries of new chemical entities for high-throughput screening and lead optimization in drug discovery programs.[8]

Experimental Protocol: Synthesis via Reduction of NPP

This protocol details a representative procedure for the synthesis of this compound from 1-(2-phenylethyl)-4-piperidone (NPP).

Disclaimer: 1-(2-phenylethyl)-4-piperidone (NPP) is a controlled substance precursor in many jurisdictions.[4] All procedures must be conducted in compliance with local, state, and federal regulations by authorized personnel in a suitable laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Objective: To synthesize this compound via sodium borohydride reduction of NPP.

Materials:

  • 1-(2-phenylethyl)-4-piperidone (NPP) (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (1 M HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-phenylethyl)-4-piperidone (1.0 eq) in methanol (approx. 10 mL per gram of NPP).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Rationale: The reduction reaction is exothermic; cooling controls the reaction rate and minimizes potential side reactions.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature increase.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The disappearance of the NPP spot and the appearance of a new, more polar spot (lower Rf) indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Then, acidify the mixture to pH ~2 with 1 M HCl to neutralize the borate salts.

  • Basification and Extraction: Neutralize the acidic solution by adding a saturated solution of NaHCO₃ until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Rationale: The product is an amine, which is more soluble in organic solvents in its free base form.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Verification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The final product should be a white to off-white solid. Confirm the identity and purity of the product using the analytical methods described in the previous section (e.g., melting point, NMR, IR).

Conclusion

This compound is a compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its well-defined structure, accessible synthetic routes, and role as a key precursor for pharmacologically relevant molecules make it a subject of continued interest for researchers in medicinal chemistry, toxicology, and the neurosciences. A thorough understanding of its properties and synthesis is fundamental for any scientist working with this versatile molecular building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improved one-pot synthesis of 1-(2-phenethyl)-4-piperidone directly from phenethyl amine and methyl acrylate. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(2-Phenylethyl)piperidine-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenethyl)-4-piperidone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. U.S. National Library of Medicine. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenethyl-4-piperidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • SWGDRUG.org. (2019). N-Phenethyl-4-piperidone Monograph. Retrieved from [Link]

  • PubMed. (1986). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. National Library of Medicine. Retrieved from [Link]

  • mzCloud. (n.d.). 4-ANPP. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Schiff's bases of piperidone derivative as microbial growth inhibitors. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)- IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

The Cornerstone of a Pain Relief Revolution: An In-depth Technical Guide to 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Pivotal Scaffold in Medicinal Chemistry

Introduction: The Unassuming Architect of Potent Analgesia

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as pivotal platforms for the development of entire classes of therapeutic agents. 1-(2-phenylethyl)-4-piperidinol is one such cornerstone. While it may not possess the headline recognition of the blockbuster drugs it helped create, its discovery and the exploration of its chemical space were critical junctures in the history of modern analgesics. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its significance. We will delve into the synthetic pathways, structure-activity relationships, and the enduring legacy of this seemingly simple yet profoundly influential molecule.

The Genesis of a New Analgesic Paradigm: Discovery and Early Development

The story of this compound is inextricably linked to the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the late 1950s and early 1960s.[1][2] Seeking to improve upon existing opioids like morphine and pethidine, Janssen's research focused on synthesizing novel compounds with enhanced potency and a more favorable safety profile.[1][3] This quest led to the systematic exploration of the 4-phenylpiperidine class of molecules.[3]

The initial breakthrough came with the synthesis of fentanyl in 1959, a compound that was found to be approximately 100 times more potent than morphine.[2][4] The core of fentanyl and its numerous analogs is the 1-(2-phenylethyl)-4-piperidine scaffold. The journey to fentanyl necessitated the creation of key intermediates, including 1-(2-phenylethyl)-4-piperidone (NPP), which serves as the direct precursor to this compound.[5]

While Janssen's primary goal was the development of highly potent analgesics, the synthesis of intermediates like this compound was a critical and deliberate step in the chemical pathway. The 4-hydroxy group of the piperidinol offered a versatile chemical handle for further functionalization, allowing for the exploration of a wide range of derivatives. Although not the final active pharmaceutical ingredient, the creation of this piperidinol was an essential milestone that paved the way for the development of the entire class of 4-anilinopiperidine analgesics.

Chemical Synthesis: Forging the Core Scaffold

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 1-(2-phenylethyl)-4-piperidone (NPP). The synthesis of NPP itself can be accomplished through several routes, with the most historically significant and widely adapted being the Dieckmann condensation and N-alkylation of 4-piperidone.

Synthesis of the Precursor: 1-(2-phenylethyl)-4-piperidone (NPP)

Two primary synthetic strategies have been employed for the industrial and laboratory-scale production of NPP:

  • The Dieckmann Condensation Route: This classical approach involves the intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target piperidone. The synthesis begins with the Michael addition of phenethylamine to two equivalents of methyl acrylate, forming a diester. This diester then undergoes an intramolecular Dieckmann condensation to form the piperidone ring.

  • N-Alkylation of 4-Piperidone: A more direct and often higher-yielding method involves the direct N-alkylation of 4-piperidone with a phenylethyl halide, such as 2-phenylethyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol: Synthesis of 1-(2-phenylethyl)-4-piperidone (NPP) via N-Alkylation

This protocol describes a representative laboratory-scale synthesis of NPP.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • (2-Bromoethyl)benzene (Phenethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone monohydrate hydrochloride (15.3 g, 0.1 mol), anhydrous potassium carbonate (41.4 g, 0.3 mol), and 250 mL of anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add (2-bromoethyl)benzene (18.5 g, 0.1 mol) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude NPP can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white solid.

Reduction to this compound

The conversion of the ketone (NPP) to the alcohol (this compound) is a standard reduction reaction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and easier handling.

Experimental Protocol: Reduction of NPP to this compound

This protocol details the reduction of the piperidone to the target piperidinol.

Materials:

  • 1-(2-phenylethyl)-4-piperidone (NPP)

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(2-phenylethyl)-4-piperidone (10.2 g, 0.05 mol) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (2.8 g, 0.075 mol) to the stirring solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white to pale yellow solid. The product can be further purified by recrystallization if necessary.

Structure-Activity Relationships and Evolution of the Scaffold

The true significance of this compound in medicinal chemistry lies in its role as a versatile scaffold for the development of potent opioid agonists. The 4-hydroxy group serves as a key point for derivatization, leading to the introduction of the anilino group that is characteristic of the fentanyl class of compounds.

The general structure-activity relationship (SAR) for the 4-anilinopiperidine class of opioids, which are all derived from the 1-(2-phenylethyl)-4-piperidine core, can be summarized as follows:

Structural Feature Impact on Activity
1-Phenylethyl Group Crucial for high-affinity binding to the μ-opioid receptor. The length and nature of the linker between the piperidine nitrogen and the phenyl ring are critical.
Piperidine Ring Provides the fundamental scaffold for the correct spatial orientation of the other pharmacophoric elements.
4-Anilino Group Essential for potent agonist activity. The nitrogen of the aniline and the attached propanamide group are key for receptor interaction.
Substituents on the Anilino Phenyl Ring Can modulate potency and selectivity.
Modifications at the 3-position of the Piperidine Ring Can significantly increase potency, as seen in analogs like 3-methylfentanyl.

The following diagram illustrates the synthetic evolution from the core piperidinol to the highly potent analgesic, fentanyl.

G cluster_0 Core Synthesis cluster_1 Derivatization to Fentanyl 4-Piperidone 4-Piperidone NPP 1-(2-phenylethyl)-4-piperidone 4-Piperidone->NPP N-Alkylation Piperidinol This compound NPP->Piperidinol Reduction ANPP 4-Anilino-N-phenethylpiperidine Piperidinol->ANPP Reductive Amination with Aniline Fentanyl Fentanyl ANPP->Fentanyl Acylation with Propionyl Chloride

Caption: Synthetic pathway from 4-piperidone to fentanyl, highlighting the pivotal role of this compound.

Beyond Opioids: Alternative Applications of the Scaffold

While the legacy of this compound is dominated by its connection to fentanyl and other opioids, its utility as a synthetic building block extends to other areas of medicinal chemistry. The inherent structural features of the piperidine ring and the reactive hydroxyl group make it an attractive starting material for the synthesis of a variety of biologically active molecules.

Notably, derivatives of this compound have been investigated as ligands for:

  • Muscarinic Acetylcholine Receptors (mAChRs): These receptors are involved in a wide range of physiological processes, and their modulation is a target for the treatment of various diseases, including Alzheimer's disease and chronic obstructive pulmonary disease (COPD).[6]

  • Sigma-1 Receptors: These non-opioid intracellular receptors are implicated in a variety of cellular functions and are being explored as targets for the treatment of neurological and psychiatric disorders.[6]

Furthermore, this compound has been identified as a metabolite of some of the newer synthetic opioids, such as furanylfentanyl and 4-fluoroisobutyrylfentanyl.[6] This underscores the importance of understanding its pharmacological and toxicological profile in the context of the ongoing opioid crisis.

Conclusion: An Enduring Legacy in Drug Discovery

The discovery and development of this compound represent a seminal moment in the history of medicinal chemistry. Born out of the ambitious goal to create more potent and safer analgesics, this unassuming molecule became the cornerstone upon which the entire class of 4-anilinopiperidine opioids was built. Its elegant and efficient synthesis, coupled with its versatility as a chemical scaffold, has ensured its enduring relevance in both academic research and industrial drug development.

As we continue to grapple with the complexities of pain management and the challenges of the opioid epidemic, a deep understanding of the fundamental chemistry and history of molecules like this compound is more critical than ever. It serves as a powerful reminder of the profound impact that a single, well-designed molecule can have on the course of medicine and public health. This guide has aimed to provide a comprehensive and technically grounded resource for professionals in the field, fostering a deeper appreciation for the science behind this pivotal compound.

References

An In-depth Technical Guide on the Role of 1-(2-phenylethyl)-4-piperidinol in Opioid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a detailed technical examination of 1-(2-phenylethyl)-4-piperidinol, a chemical intermediate whose significance is tied to the synthesis of fentanyl and its analogues. While not a direct, one-step precursor, this compound serves as a critical building block for producing key intermediates, most notably N-phenethyl-4-piperidone (NPP) and subsequently 4-anilino-N-phenethylpiperidine (ANPP). Understanding the chemistry of this compound is crucial for forensic chemists, law enforcement, and researchers in drug development for tracing illicit production routes and developing novel analgesics. This paper will elucidate the synthetic pathways involving this compound, detail the underlying chemical principles, and discuss its regulatory context.

Introduction: The Fentanyl Synthesis Web and the Place of this compound

The global opioid crisis is largely fueled by the illicit manufacturing of synthetic opioids, with fentanyl and its analogues being primary contributors due to their high potency.[1][2] The chemical synthesis of these substances relies on a number of key precursor chemicals.[1] While immediate precursors like 4-anilino-N-phenethylpiperidine (ANPP) and N-phenethyl-4-piperidone (NPP) are internationally controlled substances, clandestine chemists often circumvent these regulations by synthesizing these precursors from less-regulated starting materials.[3][4][5]

This is where This compound (CAS No: 3518-76-1) finds its role.[6] Structurally, it is a hydroxylated derivative of the core phenethylpiperidine structure essential to fentanyl's activity. Its primary function in this context is not as a direct reactant with anilines to produce fentanyl, but as a readily available starting material for the synthesis of the crucial ketone intermediate, N-phenethyl-4-piperidone (NPP) .

The Core Synthetic Pathway: From Alcohol to Opioid

The journey from this compound to fentanyl is a multi-step process. The most well-documented and common route is a variation of the "Siegfried method," which traditionally starts with NPP.[7][8] By using this compound, an illicit manufacturer adds an initial oxidation step to produce NPP.

The overall transformation can be visualized as follows:

Fentanyl_Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Acylation A This compound (Alcohol) B N-phenethyl-4-piperidone (NPP) (Ketone) A->B Oxidation (e.g., Swern, PCC) C 4-Anilino-N-phenethylpiperidine (ANPP) (Immediate Precursor) B->C + Aniline + Reducing Agent (e.g., NaBH(OAc)₃) D Fentanyl C->D + Propionyl Chloride caption Figure 1: Overall synthesis pathway from this compound to Fentanyl.

Figure 1: Overall synthesis pathway from this compound to Fentanyl.
Experimental Protocol: Oxidation to N-phenethyl-4-piperidone (NPP)

The critical transformation is the oxidation of the secondary alcohol in this compound to a ketone (NPP). This is a standard procedure in organic chemistry.

  • Objective: To convert the hydroxyl group (-OH) of this compound to a carbonyl group (C=O).

  • Methodology:

    • Reagent Selection: Common oxidizing agents suitable for this conversion include Pyridinium chlorochromate (PCC), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine), or hypochlorite-based reagents (e.g., bleach in the presence of a catalyst). The choice often depends on the availability of chemicals and the desired scale and purity.

    • Reaction Setup: this compound is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane for PCC or Swern oxidation).

    • Execution: The oxidizing agent is added carefully, often at reduced temperatures (e.g., -78 °C for Swern oxidation) to control the reaction and minimize side products.

    • Workup and Purification: After the reaction is complete, a standard aqueous workup is performed to remove the reagent byproducts. The resulting crude NPP is then purified, typically through column chromatography or recrystallization, to yield the pure ketone.[9]

Subsequent Steps to Fentanyl

Once pure NPP is obtained, the synthesis proceeds along the well-established Siegfried route.[7][8]

  • NPP to ANPP (Reductive Amination): NPP is reacted with aniline.[7] This initially forms an imine intermediate, which is then reduced in situ to the secondary amine, ANPP.[7][10] Sodium triacetoxyborohydride is an effective reducing agent for this one-pot reaction, offering high yields.[11]

  • ANPP to Fentanyl (Acylation): The final step involves the acylation of the aniline nitrogen of ANPP.[2] This is achieved by reacting ANPP with propionyl chloride (or propionic anhydride) to form the characteristic propionamide group of fentanyl.[2][7]

Synthesis of this compound

To fully grasp its role, one must also understand how this compound is synthesized. This provides insight into the complete chemical supply chain. The most direct method involves the N-alkylation of 4-hydroxypiperidine.

NPP_ol_Synthesis A 4-Hydroxypiperidine C This compound A->C N-Alkylation (Base, e.g., K₂CO₃) B Phenethyl Bromide (or other phenethyl halide) B->C N-Alkylation (Base, e.g., K₂CO₃) caption Figure 2: Synthesis of the target precursor via N-alkylation.

Figure 2: Synthesis of the target precursor via N-alkylation.
  • Methodology:

    • Reactants: 4-Hydroxypiperidine is reacted with a phenethylating agent, such as 2-phenylethyl bromide.[12]

    • Conditions: The reaction is typically carried out in a polar aprotic solvent (e.g., acetonitrile) in the presence of a mild base (e.g., potassium carbonate) to neutralize the hydrobromic acid byproduct.

    • Outcome: This straightforward nucleophilic substitution reaction yields this compound.

Forensic and Regulatory Significance

The presence of this compound or its specific byproducts in seized drug samples can serve as a chemical signature, indicating the synthetic route employed by a clandestine laboratory.[13] This information is invaluable for law enforcement to track manufacturing trends and identify precursor trafficking networks.

While the primary fentanyl precursors NPP and ANPP are internationally scheduled, the legal status of this compound can vary by jurisdiction, making it a target for exploitation by illicit manufacturers.[3][5][14] Regulatory bodies continually monitor and assess such "pre-precursors" to adapt to evolving trends in clandestine chemistry.[15]

Compound Role in Synthesis Typical Regulatory Status
This compound Precursor to NPPVaries; monitored as a potential pre-precursor
N-phenethyl-4-piperidone (NPP) Key Intermediate (Ketone)List I Chemical / Scheduled Precursor[3][5]
4-Anilino-N-phenethylpiperidine (ANPP) Immediate Precursor (Amine)Schedule II Substance / Scheduled Precursor[3][7][16]
Propionyl Chloride Acylating AgentList I Chemical / Monitored[1][15]

Conclusion

This compound is a strategically important, albeit indirect, chemical in the synthesis of fentanyl. Its role as a direct precursor to the controlled substance NPP makes it a critical link in the chain of illicit opioid production. For professionals in drug development, understanding this chemistry can inform the design of new analgesics with different synthetic requirements, potentially mitigating diversion risks. For forensic and regulatory experts, knowledge of this pathway is essential for effective interdiction and control of the synthetic opioid epidemic.

References

Synonyms and CAS number for 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-phenylethyl)-4-piperidinol for Researchers and Drug Development Professionals

Introduction

This compound, a significant heterocyclic compound, holds a pivotal position in the landscape of modern pharmaceutical chemistry and forensic science. As a substituted piperidine, it belongs to a class of compounds that are among the most important synthetic fragments for drug design, present in a vast array of pharmaceuticals and alkaloids.[1][2] This guide provides a comprehensive technical overview of this compound, synthesizing field-proven insights with established scientific data. It is designed to serve as an essential resource for researchers, medicinal chemists, and analytical scientists, detailing its chemical identity, synthesis, analytical methodologies, and critical applications.

The compound's primary significance lies in its dual role: first, as a versatile building block for the synthesis of complex therapeutic agents, and second, as a crucial metabolite of certain high-potency synthetic opioids.[3] It is a key intermediate in the synthesis of ligands targeting muscarinic acetylcholine receptors (mAChR) and the sigma-1 (σ1) receptor, both of which are important targets in the development of treatments for neurological and psychiatric disorders.[3][4] Concurrently, its identification as a metabolite of synthetic fentanyls underscores its importance in clinical and forensic toxicology for tracking the metabolism of these controlled substances.[3]

This document provides full editorial control to present the information in a logical, causality-driven narrative, ensuring that every protocol and piece of data is grounded in authoritative, verifiable sources.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of all scientific investigation.

Nomenclature and Identifiers

This compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. Establishing its unambiguous identity is crucial for accurate database searching and regulatory compliance.

  • Systematic IUPAC Name: 1-(2-phenylethyl)piperidin-4-ol[5]

  • CAS Number: 3518-76-1[3][5][6]

  • Common Synonyms: 4-Hydroxy-1-(2-phenylethyl)piperidine, 1-Phenethylpiperidin-4-ol, N-phenethyl-4-hydroxy piperidine, 1-phenethyl-4-hydroxypiperidine, N-(2-Phenylethyl)-4-hydroxypiperidine.[3][5][6][7]

  • EC Number: 222-527-7[5]

  • PubChem CID: 77055[5]

Synthesis_Pathway start Phenethylamine + 2x Methyl Acrylate intermediate1 N,N-bis(2-carbomethoxyethyl)phenethylamine start->intermediate1 Michael Addition intermediate2 N-Phenethyl-4-piperidone (NPP) intermediate1->intermediate2 Dieckmann Condensation & Decarboxylation product This compound intermediate2->product Reduction (e.g., NaBH4)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of N-Phenethyl-4-piperidone (NPP) via Dieckmann Condensation

This protocol is adapted from established methods for the synthesis of 4-piperidone derivatives. [8][9]

  • Michael Addition:

    • To a solution of phenethylamine (1 equivalent) in a suitable solvent such as methanol, add methyl acrylate (2.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the crude diester, N,N-bis(2-carbomethoxyethyl)phenethylamine. This intermediate is often used in the next step without further purification.

  • Dieckmann Condensation & Decarboxylation:

    • Dissolve the crude diester in an anhydrous, high-boiling-point solvent like toluene or xylene.

    • Add a strong base, such as sodium methoxide or sodium t-butoxide (1.1 equivalents), portion-wise while stirring under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to reflux for several hours until the cyclization is complete (monitor by TLC).

    • Cool the reaction mixture and add aqueous hydrochloric acid (e.g., 6M HCl) to facilitate hydrolysis and decarboxylation of the resulting β-keto ester.

    • Continue to reflux the mixture for another 2-4 hours.

    • After cooling, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude NPP.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Reduction of NPP to this compound
  • Reduction:

    • Dissolve N-phenethyl-4-piperidone (1 equivalent) in a protic solvent like methanol or ethanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until all the starting ketone has been consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or dilute HCl.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Methods of Analysis

The structural elucidation and quantification of this compound rely on standard analytical techniques. Its purity is typically ≥98% when obtained from commercial suppliers. [3]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenethyl group, the aliphatic protons of the piperidine ring, and the proton of the hydroxyl group.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum provides a unique fingerprint for identification. [5]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group, while C-H stretches for aromatic and aliphatic groups will also be present. [5]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve sample in appropriate solvent (e.g., Chloroform, Methanol) gcms GC-MS Analysis prep->gcms nmr NMR Analysis (¹H, ¹³C) prep->nmr data_gcms Compare Mass Spectrum with Library Data gcms->data_gcms data_nmr Structural Elucidation from Chemical Shifts nmr->data_nmr confirm Structure Confirmation data_gcms->confirm data_nmr->confirm

Caption: General workflow for analytical identification.

Chromatographic Protocol: General GC-MS Method

This method is a general guideline for the analysis of piperidine derivatives and should be optimized for specific instrumentation. [10]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Splitless injection mode at 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the compound by comparing its retention time and mass spectrum with a known reference standard or a validated spectral library (e.g., NIST, Wiley).

Applications in Research and Drug Development

The utility of this compound is multifaceted, spanning from the synthesis of novel therapeutics to its role as a biomarker in forensic toxicology.

Applications cluster_synthesis Role as a Synthetic Building Block cluster_forensics Role in Forensic Science main This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) Ligands main->mAChR Used in synthesis of sigma1 Sigma-1 (σ1) Receptor Ligands main->sigma1 Used in synthesis of metabolite Key Metabolite main->metabolite (is a) fentanyl Synthetic Opioids (e.g., Furanyl Fentanyl) fentanyl->metabolite Metabolized to

Caption: Key application areas of this compound.

Intermediate for Novel Therapeutics

The piperidine scaffold is a privileged structure in medicinal chemistry. [1]this compound serves as a valuable starting material for creating more complex molecules with therapeutic potential.

  • Sigma-1 (σ1) Receptor Ligands: It has been utilized in the design and synthesis of selective ligands for the σ1 receptor. [3]These receptors are implicated in a range of conditions, including neurodegenerative diseases, pain, and depression, making σ1 ligands a promising area of drug discovery. [3]* Muscarinic Acetylcholine Receptor (mAChR) Ligands: The compound has also been employed as a building block for N-substituted derivatives of 4-piperidinyl benzilates, which show affinity for brain muscarinic acetylcholine receptors. [3]These receptors are well-established targets for treating cognitive disorders and other central nervous system conditions.

Metabolite in Forensic and Clinical Toxicology

The rise of novel synthetic opioids (NSOs) presents a significant challenge for law enforcement and public health. Understanding the metabolism of these compounds is critical for their detection in biological samples. This compound has been identified as a metabolite of potent synthetic opioids, including furanyl fentanyl and 4-fluoro-isobutyryl fentanyl (FIBF). [3]Its detection can serve as a biomarker confirming the ingestion of the parent opioid, which is vital for forensic investigations and clinical diagnostics. [3]

Safety and Handling

As with any laboratory chemical, proper handling and awareness of potential hazards are essential.

  • GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

    • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed. [5] * Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation. [5]

  • GHS Pictograms:

    • (Danger)

    • (Warning)

  • Precautionary Statements:

    • Prevention: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [5] * Response: P301+P316 (IF SWALLOWED: Get emergency medical help immediately), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P321 (Specific treatment), P330 (Rinse mouth), P337+P317 (If eye irritation persists: Get medical help). [5] * Storage: P405 (Store locked up). [5] * Disposal: P501 (Dispose of contents/container to an approved waste disposal plant). [5] This product is intended for research purposes only and is not for human or veterinary use. [3]

References

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • This compound. PubChem. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. National Institutes of Health. [Link]

  • 1-(2-Phenylethyl)piperidine-4-ol. ChemBK. [Link]

  • N-Phenethyl-4-piperidinone. Wikipedia. [Link]

  • 1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine. PubChem. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • N-phenyl-1-(2-phenylethyl)-4-piperidinamine. PubChem. [Link]

  • N-Phenethyl-4-piperidinone. Science.gov. [Link]

  • 1-(2-Phenethyl)-4-piperidone hydrochloride. PubChem. [Link]

  • N-(2-Phenylethyl)-4-hydroxypiperidine. ChemBK. [Link]

  • 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. [Link]

  • Analytical methods for the detection of piperazines. Royal Society of Chemistry. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • 1-(1-Phenylethyl)-4-hydroxypiperidine. PubChem. [Link]

  • Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

Sources

Methodological & Application

Using 1-(2-phenylethyl)-4-piperidinol to synthesize sigma-1 receptor ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Evaluation of Sigma-1 Receptor Ligands from 1-(2-phenylethyl)-4-piperidinol

Authored by a Senior Application Scientist

Introduction: The Sigma-1 Receptor as a Pluripotent Therapeutic Target

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] Initially misidentified as an opioid receptor subtype, it is now recognized as a distinct protein with no homology to other mammalian proteins.[2] The σ1R is involved in regulating a multitude of cellular processes, including calcium homeostasis, ion channel activity, neurotransmitter release, and cellular stress responses.[1][2][3]

This wide-ranging modulatory role has positioned the σ1R as a compelling therapeutic target for a host of central nervous system (CNS) disorders. Ligands that interact with this receptor have shown potential in preclinical and clinical studies for treating depression, anxiety, schizophrenia, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and neuropathic pain.[2][3][4]

The development of novel, selective σ1R ligands is a key objective in medicinal chemistry. A common pharmacophore for σ1R ligands consists of a basic amine center connected by a linker of specific length to a lipophilic aromatic group. The this compound scaffold represents an exemplary starting point for ligand synthesis. It contains the essential phenylethyl group and the basic piperidine nitrogen, while the hydroxyl group at the 4-position serves as a versatile chemical handle for systematic structural modifications. This application note provides a detailed guide for the synthesis, purification, characterization, and biological evaluation of novel σ1R ligands derived from this scaffold.

Part 1: Synthetic Strategy and Protocols

The core synthetic strategy involves leveraging the nucleophilic character of the secondary alcohol on the this compound ring. Through straightforward O-alkylation or O-acylation reactions, a diverse library of ether and ester analogs can be generated. This allows for a systematic exploration of the structure-activity relationship (SAR) by varying the steric and electronic properties of the substituent introduced at this position.

General Synthetic Workflow: O-Alkylation

The Williamson ether synthesis is a robust and widely applicable method for this transformation. The process involves two main steps: deprotonation of the alcohol to form a more potent nucleophile (an alkoxide), followed by its reaction with a suitable electrophile (an alkyl or aryl-alkyl halide).

G A This compound (Starting Material) C Sodium Alkoxide Intermediate A->C Step 1: Deprotonation B Sodium Hydride (NaH) Dry THF B->C E Target Sigma-1 Ligand (Ether Derivative) C->E Step 2: SN2 Substitution D Alkyl Halide (R-X) e.g., Benzyl Bromide D->E F Work-up & Purification (Column Chromatography) E->F Step 3

Caption: General workflow for the synthesis of ether-based sigma-1 ligands.

Detailed Protocol: Synthesis of 4-(Benzyloxy)-1-(2-phenylethyl)piperidine

This protocol provides a representative example of an O-alkylation reaction. All operations should be conducted in a fume hood using appropriate personal protective equipment.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom for the subsequent step. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically accompanied by the cessation of gas evolution.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe. Causality Note: This is a classic SN2 reaction. The alkoxide attacks the benzylic carbon, displacing the bromide leaving group. Benzyl bromide is chosen as a representative electrophile; various substituted benzyl or other alkyl halides can be used to generate a library of compounds.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Biological Evaluation Protocols

After synthesis and purification, the critical next step is to determine the biological activity of the novel compounds. The primary assay for σ1R ligand development is a competitive radioligand binding assay to determine the compound's binding affinity (expressed as the inhibition constant, Ki).

Protocol: Sigma-1 Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a known high-affinity radioligand for binding to the σ1R.[5][6]

Materials:

  • Receptor Source: Guinea pig brain membrane homogenate is a standard source due to its high density of σ1 receptors.[5][7]

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[5][6]

  • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM), a high-affinity ligand used to saturate all specific binding sites.[8]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: Synthesized ligands dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Apparatus: 96-well plates, rapid filtration harvester, glass fiber filters, scintillation vials, liquid scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, set up triplicate wells for Total Binding (buffer + radioligand), Non-Specific Binding (buffer + radioligand + excess haloperidol), and Test Compound Binding (buffer + radioligand + varying concentrations of test compound).

  • Incubation: To each well, add the membrane homogenate, [³H]-(+)-pentazocine (at a final concentration near its Kd, typically 1-3 nM), and the corresponding test compound or NSB agent. The total assay volume is typically 100-200 µL.

  • Equilibration: Incubate the plates at room temperature for 120-150 minutes to allow the binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand. Causality Note: Rapid and cold washing is crucial to minimize the dissociation of the radioligand from the receptor during this step.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

G A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-Well Plate (Receptor + Radioligand ± Test Compound) A->B Step 1 C Rapid Filtration (Separate Bound from Free Radioligand) B->C Step 2 D Scintillation Counting (Quantify Radioactivity) C->D Step 3 E Data Analysis (Calculate IC50 and Ki) D->E Step 4

Caption: Workflow for the in vitro sigma-1 receptor binding assay.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Data Presentation and Interpretation

The ultimate goal is to establish a Structure-Activity Relationship (SAR) to guide further ligand design. Data should be organized to clearly show how structural changes affect binding affinity and selectivity. Selectivity is often determined by also screening compounds at the sigma-2 receptor (σ2R).

Table 1: Example SAR Data for 4-Substituted-1-(2-phenylethyl)piperidine Analogs
Compound IDR Group (at 4-position)Yield (%)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
SM-01 -OH (Starting Material)-> 10,000> 10,000-
LIG-01 -O-Benzyl7515.285056
LIG-02 -O-(4-Methoxybenzyl)728.9920103
LIG-03 -O-(4-Chlorobenzyl)8125.473029
LIG-04 -O-Ethyl65158.0> 5,000> 31

Interpretation of Example Data: The hypothetical data in Table 1 illustrates typical SAR trends. The unsubstituted hydroxyl group of the starting material shows no significant affinity. The addition of a benzyloxy group (LIG-01) dramatically increases σ1R affinity. Introducing an electron-donating methoxy group on the benzyl ring (LIG-02) further improves affinity, while an electron-withdrawing chloro group (LIG-03) is detrimental compared to the unsubstituted benzyl analog. A simple aliphatic ether like in LIG-04 shows significantly weaker affinity, highlighting the importance of the second aromatic ring for potent binding. All synthesized compounds show high selectivity for the σ1R over the σ2R.

Conclusion

The this compound scaffold is a highly effective and synthetically tractable starting point for the development of novel sigma-1 receptor ligands. The straightforward protocols for O-alkylation detailed herein, coupled with the gold-standard radioligand binding assay, provide a robust workflow for generating and evaluating new chemical entities. This systematic approach enables the elucidation of clear structure-activity relationships, paving the way for the rational design of potent and selective ligands with therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Berardi, F., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry.
  • Abate, C., et al. (2012). Development of sigma-1 (σ1) Receptor Fluorescent Probes. ChemMedChem.
  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • Piras, M., et al. (2016). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules. Available at: [Link]

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Available at: [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Martin, K., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Prasanth, M. I., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of the Sigma Receptors Ligand 4-((4-I-123]Iodophenoxy)Methyl)-1-(2-Fluoroethyl)Piperidine in Animal Tumour Models. ResearchGate. Available at: [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
  • Kassiou, M., et al. (2012). Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. Nuclear Medicine and Biology. Available at: [Link]

  • Rossi, M., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Prezzavento, O., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.
  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. ResearchGate. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Palkó, M., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]

  • Bakhanova, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of N-phenethyl-4-anilinopiperidine (ANPP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-phenethyl-4-anilinopiperidine (ANPP), a key intermediate in the preparation of fentanyl and its analogs.[1][2] We present two robust and well-documented protocols: the direct reductive amination of N-phenethyl-4-piperidone (NPP) with aniline, and the N-alkylation of 4-anilinopiperidine. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development. Emphasis is placed on the rationale behind procedural steps, comparative analysis of reagents, stringent safety protocols, and methods for purification and characterization to ensure a high-purity final product.

Introduction & Scientific Background

N-phenethyl-4-anilinopiperidine (ANPP), also known as despropionyl fentanyl, is a critical precursor for the synthesis of a range of potent synthetic opioids.[1][2] Its molecular structure incorporates the core 4-anilinopiperidine scaffold essential for opioid receptor activity. The most prevalent synthetic strategy, often referred to as the "Siegfried method," involves the formation of a C-N bond between N-phenethyl-4-piperidone (NPP) and aniline through reductive amination.[1][2] This process first forms an intermediate imine, which is then reduced to the target secondary amine.[3]

Alternative methods, such as the N-alkylation of 4-anilinopiperidine with a phenethyl halide, offer a different strategic approach to the target molecule.[4][5][6] The choice of synthetic route can be influenced by factors such as precursor availability, scalability, and the desired impurity profile of the final product.

Regulatory Note: ANPP and its precursors, such as N-phenethyl-4-piperidone (NPP), are controlled substances in many jurisdictions, including the United States (Schedule II immediate precursor) and internationally.[1][7] All acquisition, handling, and synthesis must be performed in strict compliance with local, national, and international regulations.

Synthesis Pathways Overview

Two primary pathways for the synthesis of ANPP are detailed in this guide. The choice between these methods depends on available starting materials and desired reaction conditions.

Synthesis_Pathways cluster_0 Pathway 1: Reductive Amination cluster_1 Pathway 2: N-Alkylation NPP N-Phenethyl-4-piperidone (NPP) Imine Imine Intermediate NPP->Imine + Aniline (Acid Catalyst) Aniline Aniline Aniline->Imine ANPP1 ANPP Imine->ANPP1 + Reducing Agent ANP 4-Anilinopiperidine (4-AP) ANPP2 ANPP ANP->ANPP2 + Phenethyl Halide (Base) PEB Phenethyl Halide PEB->ANPP2

Figure 1: Overview of the two primary synthetic pathways to ANPP.

Hazard Identification and Safety Precautions

The synthesis of ANPP involves hazardous materials that require strict safety protocols. All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.

Substance CAS Number Key Hazards Handling Precautions
N-Phenethyl-4-piperidone (NPP) 39742-60-4Harmful if swallowed.[8] Causes skin and eye irritation.[8]Avoid dust formation.[9] Use in a well-ventilated area. Store in a cool, dry place.[9]
Aniline 62-53-3Toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] Causes serious eye damage.[10][11] Suspected of causing genetic defects and cancer.[10][13]Wear protective gloves, clothing, and eye/face protection.[10][12] Use only outdoors or in a well-ventilated area.[10]
Sodium Borohydride (NaBH₄) 16940-66-2Toxic if swallowed.[14][15] In contact with water, releases flammable gases.[14][15] Causes severe skin burns and eye damage.[14][15]Handle under inert gas and protect from moisture.[14] Keep away from sources of ignition. Wear appropriate PPE.[14]
Raney® Nickel 7440-02-0Catches fire spontaneously if exposed to air (pyrophoric).[16][17] Suspected of causing cancer.[16][17] May cause an allergic skin reaction.[16][17]EXTREME CAUTION REQUIRED. Always keep wetted with water.[16] Handle under an inert atmosphere. Do not allow contact with air.[16][17] Use non-sparking tools.[18]
Phenethyl Bromide 103-63-9Combustible liquid. Causes skin and serious eye irritation.Keep away from heat and open flames. Store in a well-ventilated place.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[13][18] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13][18] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Spills: Evacuate the area. For solids, sweep up carefully to avoid creating dust.[9] For liquids, absorb with an inert material (e.g., vermiculite, sand). For pyrophoric materials like Raney Nickel, cover with dry sand or earth.[18] Do not use water on Raney Nickel spills.[18]

Experimental Protocols

Protocol 1: Reductive Amination of NPP with Sodium Borohydride

This protocol is a widely cited method that involves the in-situ formation and reduction of the imine intermediate. The use of sodium borohydride is cost-effective, though less mild than other borohydride reagents.

Causality:

  • Acetic Acid: A small amount of acid catalyzes the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by aniline. It also facilitates the dehydration of the hemiaminal intermediate.[19]

  • Sodium Borohydride (NaBH₄): This reducing agent provides a hydride (H⁻) to reduce the C=N double bond of the imine (or the corresponding iminium ion) to the desired amine.[3] It is a powerful enough reagent for this transformation but requires careful addition as it can also react with the solvent or acidic catalyst.

Protocol_1 cluster_workflow Workflow: Reductive Amination with NaBH₄ start 1. Combine NPP, Aniline, & Acetic Acid in Toluene stir 2. Stir at Room Temp (Imine Formation) start->stir cool 3. Cool Reaction Mixture in Ice Bath stir->cool add_nabh4 4. Add NaBH₄ Portion-wise cool->add_nabh4 warm_stir 5. Warm to Room Temp & Stir Overnight add_nabh4->warm_stir quench 6. Quench with Water warm_stir->quench extract 7. Extract with Ethyl Acetate quench->extract dry_evap 8. Dry & Evaporate Solvent extract->dry_evap purify 9. Purify via Recrystallization dry_evap->purify

Figure 2: Workflow for ANPP synthesis via reductive amination with NaBH₄.

Materials:

  • N-phenethyl-4-piperidone (NPP): 1.0 eq

  • Aniline: 1.1 eq

  • Sodium Borohydride (NaBH₄): 1.5 eq

  • Glacial Acetic Acid: 0.1 eq

  • Toluene (or other suitable solvent like 1,2-dichloroethane): Anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Isopropanol or Petroleum Ether (for recrystallization)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add N-phenethyl-4-piperidone (1.0 eq) and anhydrous toluene.

  • Add aniline (1.1 eq) followed by glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.

  • Carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent such as isopropanol or petroleum ether to yield pure ANPP as a white crystalline solid.[20][21]

Protocol 2: Catalytic Hydrogenation of NPP and Aniline

This protocol represents a "greener" and highly efficient industrial method, avoiding the use of hydride reagents. It requires specialized high-pressure equipment.

Causality:

  • Raney® Nickel: A highly active hydrogenation catalyst. The porous nickel surface adsorbs both the imine and hydrogen gas, facilitating the addition of hydrogen across the C=N double bond.

  • Hydrogen Gas (H₂): The ultimate reducing agent in this process.

  • Acetic Acid: Serves the same catalytic role in imine formation as in Protocol 1.[22][23]

Materials:

  • N-phenethyl-4-piperidone (NPP): 1.0 eq (54.0 g, 0.266 mol)

  • Aniline: 1.1 eq (27.5 g, 0.296 mol)

  • Raney® Nickel (slurry in water): ~20 g

  • Glacial Acetic Acid: 3.0 mL

  • Ethanol (Absolute): 1000 mL

  • Hydrogen Gas (H₂)

  • Petroleum Ether

Step-by-Step Procedure:

  • Safety First: Raney® Nickel is pyrophoric. Handle the catalyst as a slurry under water at all times to prevent ignition upon contact with air.

  • To a high-pressure autoclave (hydrogenator), add N-phenethyl-4-piperidone, aniline, absolute ethanol, and glacial acetic acid.[22][23]

  • Carefully add the Raney® Nickel slurry. Ensure the catalyst is transferred quickly and remains wet.

  • Seal the autoclave. Purge the vessel multiple times with an inert gas (e.g., nitrogen) to remove all air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.4 MPa).[22][23]

  • Heat the mixture to the target temperature (e.g., 60 °C) with vigorous stirring.[22][23]

  • Maintain the reaction under these conditions for approximately 2 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC.[22]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the vessel again with nitrogen.

  • Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: The filter cake is highly pyrophoric and must not be allowed to dry. Immediately quench the filter cake with plenty of water.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add petroleum ether to the residue and cool to induce crystallization.[22][23]

  • Collect the white crystals of ANPP by suction filtration and dry under vacuum.

Product Characterization & Data

The identity and purity of the synthesized ANPP should be confirmed using standard analytical techniques.

Analytical Method Expected Result
Appearance White to off-white crystalline solid
Melting Point 99-101 °C[22]
HPLC Purity ≥ 99%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.15 (m, 7H, Ar-H), 6.70 (t, 1H, Ar-H), 6.61 (d, 2H, Ar-H), 3.70 (m, 1H), 3.35 (br s, 1H, N-H), 2.98 (d, 2H), 2.85 (m, 2H), 2.65 (m, 2H), 2.20 (t, 2H), 2.10 (d, 2H), 1.55 (m, 2H). (Note: Peaks are approximate and should be confirmed with an authentic standard).
Mass Spectrometry (EI) m/z: 280 (M⁺)

Discussion & Field Insights

  • Choice of Reducing Agent: For lab-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative to NaBH₄. It is a milder, more selective reagent that can be used in a one-pot reaction without the need for acidic catalysts, as the reagent itself is acidic.[24] It is particularly useful for preventing the reduction of the starting ketone. Catalytic hydrogenation is superior for large-scale production due to its high efficiency and atom economy, but it requires specialized equipment.[3]

  • Purification: Recrystallization is the most effective method for purifying ANPP.[25] Solvents like isopropanol, cyclohexane, or petroleum ether are commonly reported.[20][22] The choice of solvent is critical for achieving high purity and yield. Multiple recrystallization cycles may be necessary to remove trace impurities.[25]

  • Reaction Monitoring: TLC is a simple and effective way to monitor the consumption of the starting NPP (a ketone) and the formation of the ANPP product. A common mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[22]

References

  • Wikipedia. (2023). 4-ANPP. Retrieved from [Link]

  • PENTA. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Labkem. (2025). 111530 - Sodium borohydride powder - Safety Data Sheet. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS. Retrieved from [Link]

  • SDS Manager Inc. (n.d.). Raney-Nickel SDS. Retrieved from [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US20060100438A1 - Process of making fentanyl intermediates.
  • Google Patents. (n.d.). WO2006055321A2 - Process of making fentanyl intermediates.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Green Chemistry. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2495871C2 - Method of producing fentanyl.
  • Google Patents. (n.d.). AU2009227521B2 - A method for the preparation of fentanyl.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023). 4-ANPP. Retrieved from [Link]

  • Google Patents. (n.d.). EP2252149A2 - A method for the preparation of fentanyl.
  • Google Patents. (n.d.). US20110021781A1 - Method for the Preparation of Fentanyl.
  • Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Reddit. (2018). Forcing a Reductive Amination. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 1-(2-phenylethyl)-4-piperidinol for the Synthesis of Novel Donepezil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Donepezil Analogue Development

Donepezil is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease (AD), a progressive neurodegenerative disorder.[1][2] Its therapeutic effect stems from its function as a potent, reversible, and highly selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] By inhibiting AChE, donepezil increases acetylcholine levels in the brain, which is crucial for memory and cognitive processes.[1]

While effective, the development of donepezil analogues is a critical area of research. The goal is to discover new chemical entities with improved pharmacological profiles, such as enhanced potency, greater selectivity, reduced side effects, or multi-target activity that addresses the complex pathology of AD, including amyloid-beta (Aβ) aggregation and oxidative stress.[4][5][6] Structural modification of the core donepezil scaffold is a proven strategy, and the N-benzylpiperidine moiety is a key site for such modifications.[4][5] This guide focuses on the strategic application of 1-(2-phenylethyl)-4-piperidinol as a precursor to create a novel class of donepezil analogues, replacing the traditional N-benzyl group with an N-phenylethyl substituent.

The Strategic Importance of the this compound Precursor

The choice of this compound as a starting material is a deliberate design strategy. The piperidine ring is essential for the AChE inhibitory effects of donepezil, interacting with the catalytic anionic site (CAS) of the enzyme.[4][7]

  • The Phenylethyl Moiety: The substitution of the benzyl group with a phenylethyl group introduces a longer, more flexible linker between the nitrogen atom and the phenyl ring. This modification can alter the binding kinetics and affinity of the analogue within the AChE gorge. The additional methylene group may allow for more optimal positioning and π-π stacking interactions with aromatic residues in the enzyme's active site, potentially enhancing inhibitory potency.

  • The 4-Piperidinol Group: The hydroxyl group at the C4 position serves as a versatile chemical handle. It must be converted to a carbaldehyde (formyl) group to facilitate the crucial carbon-carbon bond formation with the indanone core of the donepezil scaffold. This two-step approach (oxidation followed by condensation) provides a reliable and scalable pathway to the target analogues.

Synthetic Strategy: A Three-Stage Protocol

The synthesis of a 1-(2-phenylethyl) donepezil analogue from the piperidinol precursor is achieved through a robust three-stage process. This involves an initial oxidation of the alcohol, followed by an aldol condensation to construct the core structure, and a final reduction to yield the target molecule.

G cluster_workflow Synthetic Workflow A This compound (Precursor) B Stage 1: Oxidation (e.g., Swern Oxidation) A->B Alcohol to Aldehyde C 1-(2-phenylethyl)piperidine-4-carbaldehyde (Intermediate) B->C D Stage 2: Aldol Condensation (with 5,6-dimethoxy-1-indanone) C->D E Unsaturated Indanone Intermediate D->E C-C Bond Formation F Stage 3: Reduction (e.g., Catalytic Hydrogenation) E->F G Target Donepezil Analogue F->G Saturation

Caption: Overall synthetic workflow from the precursor to the final analogue.

Protocol 1: Synthesis of 1-(2-phenylethyl)piperidine-4-carbaldehyde via Swern Oxidation

Causality: The Swern oxidation is selected for its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. This step is critical as the aldehyde is the electrophilic partner required for the subsequent condensation. An adapted protocol based on established methods for similar substrates is provided.[8]

Materials:

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • This compound

  • Triethylamine (TEA)

  • Cryo-bath (e.g., acetone/dry ice)

Procedure:

  • Activator Formation: In a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, charge oxalyl chloride (1.2 eq) and anhydrous DCM. Cool the solution to -70 °C using a cryo-bath.

  • Slowly add anhydrous DMSO (2.2 eq) to the stirred solution. Continue stirring for 15 minutes at -70 °C to form the chlorosulfonium salt (the Swern activator).

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine (5.0 eq) dropwise to the flask. The mixture will become thick. Continue stirring for another 20 minutes at -70 °C.

  • Warm-up and Work-up: Remove the cryo-bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • The crude product, 1-(2-phenylethyl)piperidine-4-carbaldehyde, is often sufficiently pure for the next step. If necessary, purification can be performed using silica gel column chromatography.

Protocol 2: Aldol Condensation with 5,6-dimethoxy-1-indanone

Causality: This base-catalyzed aldol condensation is the key step that constructs the donepezil backbone. It joins the piperidine and indanone moieties. Sodium hydroxide provides a strong basic environment to deprotonate the α-carbon of the indanone, which then acts as a nucleophile attacking the aldehyde. The subsequent dehydration is often spontaneous or driven by heat to yield the conjugated system.[8]

Materials:

  • 1-(2-phenylethyl)piperidine-4-carbaldehyde (from Protocol 1)

  • 5,6-dimethoxy-1-indanone

  • Sodium hydroxide (NaOH) flakes

  • Methanol

  • 5% Acetic Acid solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in methanol under an inert atmosphere at room temperature.[8]

  • Base and Aldehyde Addition: Carefully add NaOH flakes (3.2 eq) to the stirred solution, followed by the addition of 1-(2-phenylethyl)piperidine-4-carbaldehyde (1.0 eq).[8]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation and Filtration: Upon completion, a solid product will typically precipitate. Filter the solid, then wash it sequentially with a 5% acetic acid solution (to neutralize excess NaOH) and cold methanol to remove impurities.

  • Drying: Dry the resulting solid product, the unsaturated indanone intermediate, under vacuum to obtain the crude material for the next stage.

Protocol 3: Reduction of the Unsaturated Intermediate

Causality: The exocyclic double bond formed during the condensation is stereochemically undefined and must be reduced to yield the final saturated analogue, which mirrors the structure of donepezil. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion.

Materials:

  • Unsaturated Indanone Intermediate (from Protocol 2)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Tetrahydrofuran (THF) or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Catalyst and Substrate: To a hydrogenation flask, add the unsaturated indanone intermediate (1.0 eq) and the solvent (THF or Ethanol).

  • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude target donepezil analogue.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final product with high purity.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of a 1-(2-phenylethyl) donepezil analogue.

ParameterProtocol 1: OxidationProtocol 2: CondensationProtocol 3: Reduction
Starting Material This compound1-(2-phenylethyl)piperidine-4-carbaldehydeUnsaturated Indanone Intermediate
Molecular Weight ( g/mol ) 205.30203.28377.48
Key Reagent Oxalyl Chloride / DMSO5,6-dimethoxy-1-indanone10% Pd/C, H₂
Reagent MW ( g/mol ) 126.93 / 78.13192.21N/A
Molar Equivalents (Typical) 1.0 (Substrate)1.0 (Aldehyde)1.0 (Substrate)
Solvent Dichloromethane (DCM)MethanolTetrahydrofuran (THF)
Typical Yield 85-95% (crude)70-85%>90%
Product Name 1-(2-phenylethyl)piperidine-4-carbaldehyde2-[[1-(2-phenylethyl)-4-piperidinyl]methylene]...2-[[1-(2-phenylethyl)-4-piperidinyl]methyl]...
Product MW ( g/mol ) 203.28377.48379.50

Note: Yields are illustrative and may vary based on reaction scale and purification efficiency.

Characterization and Validation

To confirm the identity and purity of the synthesized donepezil analogue, a suite of analytical techniques is mandatory. This ensures the trustworthiness and reproducibility of the protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure.[9] Key signals to verify include the disappearance of the aldehyde proton (~9-10 ppm) and the vinyl proton (~7-8 ppm) after condensation and reduction, respectively, and the appearance of new aliphatic signals for the methylene bridge.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the final compound, matching its molecular formula (C₂₅H₃₁NO₃).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[10] A purity level of >98% is typically desired for subsequent biological evaluation.

Mechanism of Action and Structure-Activity Relationship (SAR)

The synthesized analogues are designed to function as AChE inhibitors, similar to donepezil. The core mechanism involves the binding of the molecule within the deep and narrow gorge of the AChE enzyme.

G cluster_moa Inhibitory Mechanism at the Synapse ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Binds & is Hydrolyzed Receptor Postsynaptic Receptor ACh->Receptor Activates Analogue Donepezil Analogue Analogue->AChE Inhibits Synapse Increased ACh in Synaptic Cleft

Caption: Inhibition of AChE by the donepezil analogue leads to increased acetylcholine concentration.

The structural modifications centered on the 1-(2-phenylethyl) moiety provide valuable SAR insights:

G cluster_sar Structure-Activity Relationship (SAR) Sites Indanone Indanone Moiety (Binds to PAS) Linker Methylene Linker Indanone->Linker Piperidine Piperidine Core (Essential for Activity) N_Sub N-Phenylethyl Group (Modulates CAS Binding & Potency) Piperidine->N_Sub Linker->Piperidine

Caption: Key structural components of the donepezil analogue influencing SAR.

  • Indanone Moiety: The dimethoxy-indanone portion of the molecule primarily interacts with the peripheral anionic site (PAS) of the AChE enzyme.[4] Modifications here are possible but can significantly alter activity.

  • N-Phenylethyl Group: This is the key modification discussed. Its increased flexibility compared to the N-benzyl group in donepezil can lead to altered binding affinity at the catalytic anionic site (CAS). Researchers should explore how this change affects IC₅₀ values for AChE and butyrylcholinesterase (BuChE) to assess both potency and selectivity.[2]

Conclusion

This compound is a highly valuable and strategic precursor for the development of novel donepezil analogues. The synthetic pathway detailed in these notes—encompassing oxidation, aldol condensation, and reduction—is a reliable and reproducible method for accessing these target compounds. By modifying the N-substituent of the core piperidine scaffold, researchers can systematically probe the structure-activity relationships of AChE inhibitors, paving the way for the discovery of next-generation therapeutics for Alzheimer's disease with potentially superior pharmacological properties.

References

  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Chirapu, S. R., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. The Journal of Organic Chemistry. [Link]

  • Alam, T., et al. (2020). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Sugimoto, H. (2000). Structure–activity relationships of acetylcholinesterase inhibitors: Donepezil hydrochloride for the treatment of Alzheimer's Disease. Pure and Applied Chemistry. [Link]

  • Alam, T., et al. (2020). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. ResearchGate. [Link]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. New Drug Approvals. [Link]

  • Al-Mokadem, A. Z., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry. [Link]

  • Piemontese, L., et al. (2018). Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chirapu, S. R., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Semantic Scholar. [Link]

  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]

  • Reddy, P. G., et al. (2008). Identification and characterization of potential impurities of donepezil. ResearchGate. [Link]

  • Diamantis, D., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. [Link]

  • Wang, L., et al. (2024). Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. The Review of Scientific Instruments. [Link]

  • Shigeta, M., & Homma, A. (2001). Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles. CNS Drug Reviews. [Link]

  • Shigeta, M., & Homma, A. (2001). Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles. ResearchGate. [Link]

  • Kiriyama, A. (2024). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Drug Metabolism & Toxicology. [Link]

Sources

Application Notes & Protocols: Reductive Amination of N-phenethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This reaction, which transforms a carbonyl group into an amine via an intermediate imine or iminium ion, is responsible for the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3]

This guide focuses on the application of reductive amination to a particularly significant substrate: N-phenethyl-4-piperidone. This ketone is a pivotal intermediate in the synthesis of the 4-anilidopiperidine scaffold, which forms the structural core of potent synthetic analgesics, most notably fentanyl and its analogues.[4][5][6] Mastering the reductive amination of this substrate is therefore a critical skill for researchers in drug development and medicinal chemistry. We will explore the mechanistic underpinnings, compare key protocols, and provide detailed, field-proven methodologies that emphasize not just the "how," but the critical "why" behind each experimental step.

Core Principles: The Mechanism of Reductive Amination

At its heart, reductive amination is a sequential, often one-pot, process that couples imine formation with reduction. The reaction proceeds through two primary stages:

  • Iminium Ion Formation: The process begins with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of N-phenethyl-4-piperidone.[7] This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[3][8] The use of a mild acid catalyst is crucial; it must be strong enough to facilitate dehydration but not so strong as to fully protonate the starting amine, which would render it non-nucleophilic.[7]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[9] This reduction is typically much faster than the reduction of the starting ketone, which is the key to the success of one-pot procedures.[10]

Caption: The reaction pathway from ketone and amine to the final amine product.

Strategic Selection of the Reducing Agent

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. It dictates whether the reaction can be performed in a single step, the required solvent system, safety considerations, and overall efficiency.

Reducing Agent Typical Conditions Selectivity Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aprotic solvents (DCE, DCM, THF), often with AcOH catalyst.[11][12]Excellent for iminium ions over ketones/aldehydes.[13]Mild, high-yielding, non-toxic byproducts, ideal for one-pot reactions.[14][15]Water-sensitive, relatively expensive.[11]
Sodium Cyanoborohydride (NaBH₃CN) Protic solvents (MeOH, EtOH), pH 6-7.[16]Excellent for iminium ions over ketones/aldehydes.[10]Stable in protic solvents, well-established.[7]Highly toxic (liberates HCN gas in strong acid), environmental concerns.[10]
Catalytic Hydrogenation (H₂) H₂ gas (balloon or autoclave), catalyst (Raney® Ni, Pd/C), protic solvents (EtOH).[17][18]Non-selective; reduces many other functional groups (alkenes, alkynes, etc.).High atom economy, scalable, often clean reactions, inexpensive.[19]Requires specialized pressure equipment; catalyst can be pyrophoric.
Sodium Borohydride (NaBH₄) Protic solvents (MeOH, EtOH).[11]Poor; reduces ketones and aldehydes readily.Inexpensive, readily available.Generally requires a two-step procedure (imine formation first, then reduction) to prevent reduction of the starting ketone.[10][11]

Experimental Protocols

The following protocols are designed to be self-validating systems for the synthesis of 4-amino-N-phenethylpiperidine derivatives, using aniline as a representative primary amine.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the most widely recommended method for laboratory-scale synthesis due to its high efficiency, operational simplicity, and superior safety profile.[15][20]

Workflow_STAB start Setup node1 node1 start->node1 Combine Ketone, Amine, AcOH, and Solvent (DCE) react Reaction quench Quench react->quench Add sat. aq. NaHCO₃ workup Workup & Extraction quench->workup Separate layers Extract aqueous w/ DCM purify Purification workup->purify Dry organic layer (Na₂SO₄) Concentrate & Chromatograph end Analysis purify->end ¹H NMR, ¹³C NMR, MS node1->react Add STAB portion-wise Stir at RT, 16-24h

Caption: General experimental workflow for the STAB-mediated protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-phenethyl-4-piperidone (1.0 eq), aniline (1.05 eq), and glacial acetic acid (1.0 eq).[12][20] Dissolve the components in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.[12]

    • Scientist's Note: Portion-wise addition of the hydride reagent helps to control any initial exotherm and ensures a smooth reaction progress. STAB is chosen because it is mild enough not to reduce the starting ketone, allowing for a convenient one-pot procedure.[13][14]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[21] Stir vigorously for 1 hour until gas evolution ceases.

    • Scientist's Note: The basic quench neutralizes the acetic acid catalyst and decomposes any unreacted STAB and its boron-containing byproducts, making them water-soluble for easy removal.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM or the reaction solvent.[12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-anilino-N-phenethylpiperidine.[21]

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This method is highly effective and offers advantages in cost and atom economy, making it suitable for larger-scale synthesis.[17][18] It requires specialized equipment to handle hydrogen gas safely.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure autoclave vessel, combine N-phenethyl-4-piperidone (1.0 eq), aniline (1.1 eq), and a suitable solvent such as ethanol.[17][19]

  • Catalyst Addition: Carefully add Raney® Nickel (approx. 5-10% by weight relative to the piperidone) to the vessel.

    • Scientist's Note: Raney® Ni is often supplied as a slurry in water or ethanol and can be pyrophoric when dry. It should be handled with appropriate care in a well-ventilated area. Its high surface area provides excellent catalytic activity for hydrogenation.

  • Hydrogenation: Seal the autoclave. Purge the vessel several times with nitrogen gas to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.4 MPa / ~60 psi) and heat to the reaction temperature (e.g., 60 °C).[17][18]

  • Reaction Monitoring: Maintain the reaction under constant pressure and temperature with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. Typical reaction times are 2-4 hours.[17]

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst.

    • Scientist's Note: The filter cake containing the catalyst should not be allowed to dry, as it can become pyrophoric. It should be kept wet with solvent and disposed of according to safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can often be purified by simple recrystallization from a suitable solvent like petroleum ether or ethanol to give the final product with high purity.[17]

Comparative Data

Protocol Reagents Yield Purity Key Considerations
STAB Method N-phenethyl-4-piperidone, Aniline, NaBH(OAc)₃, AcOH, DCE62-88%[17][19]High after chromatographyExcellent for lab scale; high functional group tolerance; avoids toxic reagents.[15]
Catalytic Hydrogenation N-phenethyl-4-piperidone, Aniline, Raney® Ni, H₂, EtOH~88%[17]High after recrystallizationIdeal for scale-up; requires pressure equipment; catalyst handling requires care.

Conclusion

The reductive amination of N-phenethyl-4-piperidone is a robust and versatile transformation critical for the synthesis of advanced pharmaceutical intermediates. For laboratory-scale research, the one-pot STAB protocol offers unparalleled convenience, safety, and efficiency. For process development and large-scale manufacturing, catalytic hydrogenation presents a cost-effective and high-yielding alternative. The selection of a specific protocol should be guided by the scale of the reaction, available equipment, safety infrastructure, and the chemical compatibility of other functional groups within the target molecule.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). 4-ANPP. Retrieved from [Link]

  • Shah, Y. R., et al. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 581-589. Retrieved from [Link]

  • Valca, F. (1978). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Przemysl Chemiczny, 57(3), 131-134. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • ResearchGate. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006055321A2 - Process of making fentanyl intermediates.
  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5153. Retrieved from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(7), 1640. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link]

  • Sotorrios, L., et al. (2017). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 22(12), 2244. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine.
  • Le, T. N., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(10), 2845-2851. Retrieved from [Link]

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

  • Reddit. (2023, October 24). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2001). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624–11669. Retrieved from [Link]

Sources

One-Pot Synthesis of 1-(2-phenylethyl)-4-piperidone from Phenethylamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the one-pot synthesis of 1-(2-phenylethyl)-4-piperidone, a key intermediate in the synthesis of various pharmaceuticals, including the 4-anilidopiperidine class of synthetic opioids.[1] The described protocol leverages a sequential Michael addition and Dieckmann condensation, followed by decarboxylative hydrolysis, to afford the target compound directly from phenethylamine and methyl acrylate in a single reaction vessel.[2] This methodology offers significant advantages in terms of operational simplicity, efficiency, and reduced waste generation compared to traditional multi-step procedures.[3][4] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, mechanistic insights, and practical guidance for successful execution.

Introduction

1-(2-phenylethyl)-4-piperidone, also known as N-phenethyl-4-piperidone (NPP), is a critical building block in medicinal chemistry.[1] Its primary significance lies in its role as a precursor to 4-anilido-N-phenethylpiperidine (ANPP), the immediate forerunner to fentanyl and its analogues.[1] The piperidone scaffold is a prevalent feature in a multitude of biologically active compounds.[3] Consequently, efficient and scalable synthetic routes to NPP are of considerable interest to the pharmaceutical industry and research laboratories.

Traditional syntheses of 4-piperidones often rely on the Dieckmann cyclization of aminodicarboxylate esters, which typically involves multiple steps of isolation and purification, leading to lower overall yields and increased solvent waste.[5][6] The one-pot methodology presented herein circumvents these limitations by telescoping a series of reactions, thereby streamlining the synthetic process.[4]

Reaction Mechanism and Scientific Rationale

The one-pot synthesis of 1-(2-phenylethyl)-4-piperidone from phenethylamine proceeds through a well-defined sequence of three key transformations:

  • Double Michael Addition: The synthesis initiates with a double conjugate addition of phenethylamine to two equivalents of methyl acrylate. The primary amine of phenethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester (methyl acrylate). This occurs twice to form the diester intermediate, N,N-bis-(β-carbomethoxyethyl)phenethylamine.[7][8] The use of a protic solvent like methanol can catalyze this step.[9]

  • Dieckmann Condensation: The core cyclization step is an intramolecular Claisen condensation known as the Dieckmann condensation.[10][11] In the presence of a strong base, such as sodium t-butoxide or sodium ethoxide, an enolate is formed at the α-position of one of the ester groups.[10][12] This enolate then attacks the carbonyl carbon of the other ester group, forming a five-membered β-keto ester ring.[11][13] The choice of base is critical, as it can significantly influence the reaction yield.[14]

  • Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the β-keto ester intermediate, followed by decarboxylation. This is typically achieved by heating the reaction mixture with an acid, such as hydrochloric acid.[14] The acidic conditions promote the loss of the carbomethoxy group as carbon dioxide, yielding the final product, 1-(2-phenylethyl)-4-piperidone.

Reaction_Mechanism cluster_michael Double Michael Addition cluster_dieckmann Dieckmann Condensation cluster_decarboxylation Hydrolysis & Decarboxylation Phenethylamine Phenethylamine Diester N,N-bis-(β-carbomethoxyethyl)phenethylamine Phenethylamine->Diester + 2x MethylAcrylate Methyl Acrylate (2 eq.) MethylAcrylate->Diester BetaKetoEster Cyclic β-Keto Ester Diester->BetaKetoEster Intramolecular Cyclization Base Strong Base (e.g., NaOtBu) Base->BetaKetoEster Product 1-(2-phenylethyl)-4-piperidone BetaKetoEster->Product Acid Acid (H+) Heat (Δ) Acid->Product

Caption: Reaction pathway for the one-pot synthesis.

Experimental Protocol

This protocol is an amalgamation of established procedures and best practices.[2][5] Researchers should adhere to all local safety regulations regarding the handling of chemicals.[1]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
PhenethylamineC₈H₁₁N121.1864-04-0---
Methyl AcrylateC₄H₆O₂86.0996-33-3Stabilized with hydroquinone monomethyl ether
Sodium t-butoxideC₄H₉NaO96.10865-48-5Highly hygroscopic; handle under inert atmosphere
XyleneC₈H₁₀106.161330-20-7Anhydrous
Hydrochloric AcidHCl36.467647-01-0Concentrated (e.g., 37%)
Sodium ChlorideNaCl58.447647-14-5Saturated aqueous solution (brine)
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying
Diethyl Ether(C₂H₅)₂O74.1260-29-7For extraction
Equipment
  • Round-bottom flask (appropriate size) equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow start Start reagent_prep Reagent Preparation & Setup (Inert Atmosphere) start->reagent_prep michael_addition Michael Addition: Phenethylamine + Methyl Acrylate reagent_prep->michael_addition dieckmann_condensation Dieckmann Condensation: Add Sodium t-butoxide in Xylene michael_addition->dieckmann_condensation reflux Reflux Reaction Mixture dieckmann_condensation->reflux hydrolysis_decarboxylation Hydrolysis & Decarboxylation: Add HCl and Reflux reflux->hydrolysis_decarboxylation workup Aqueous Workup & Extraction hydrolysis_decarboxylation->workup purification Purification: Solvent Evaporation & Crystallization workup->purification product Obtain 1-(2-phenylethyl)-4-piperidone purification->product

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve phenethylamine (1.0 eq) in a minimal amount of a suitable solvent like methanol.

  • Michael Addition: To the stirred solution, add methyl acrylate (2.2 eq) dropwise at room temperature. Stir the mixture for 4-6 hours to ensure the completion of the double Michael addition. Monitor the reaction by TLC or GC-MS if desired.

  • Solvent Exchange and Dieckmann Condensation: Remove the methanol under reduced pressure. To the resulting crude diester, add anhydrous xylene.[5] In a separate flask, prepare a suspension of sodium t-butoxide (2.0 eq) in anhydrous xylene. Add the diester solution to the base suspension at a controlled temperature (e.g., 50 °C).[15]

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12-24 hours.[14] The progress of the Dieckmann condensation can be monitored by the disappearance of the starting diester.

  • Hydrolysis and Decarboxylation: After cooling the reaction mixture to room temperature, cautiously add concentrated hydrochloric acid. Heat the mixture to reflux for an additional 2-4 hours to facilitate hydrolysis and decarboxylation.[14]

  • Workup: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 9-10. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to yield the crude product. The crude 1-(2-phenylethyl)-4-piperidone can be further purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography. The final product is typically a white to off-white solid.[1]

Process Optimization and Troubleshooting

ParameterRecommendationRationale/Troubleshooting
Base Selection Sodium t-butoxide is often preferred.Other bases like sodium hydride or sodium ethoxide can also be used, but may result in lower yields.[5] Ensure the base is anhydrous as moisture will quench the reaction.
Solvent Anhydrous, high-boiling point solvents like xylene or toluene are ideal for the Dieckmann condensation.Low-boiling point solvents may not provide a high enough temperature for efficient cyclization.[14]
Reaction Time 24 hours at reflux is a good starting point for the cyclization.Insufficient reaction time will lead to incomplete conversion. Prolonged reaction times may lead to side product formation.[14]
Purity of Reagents Use high-purity, anhydrous reagents and solvents.Impurities, especially water, can significantly reduce the yield of the Dieckmann condensation.
Product Isolation Careful pH adjustment during workup is crucial.Incomplete neutralization may lead to the product remaining in the aqueous layer as its salt.

Conclusion

The one-pot synthesis of 1-(2-phenylethyl)-4-piperidone from phenethylamine offers a streamlined and efficient alternative to multi-step procedures. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable intermediate. This protocol provides a robust foundation for the synthesis and further derivatization of piperidone-based compounds for applications in drug discovery and development.

References

  • Zamani, A., & Ghaieni, H. R. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • Asano, S., & Ban, H. (2008). A CONVENIENT ONE-POT PREPARATION OF N-SUBSTITUTED 4-PHENYLPIPERIDINES. HETEROCYCLES, 75(1), 183. [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. Chemical Communications. [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Fakhraian, H., & Riseh, M. B. P. (2008). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Semantic Scholar. [Link]

  • LookChem. (n.d.). 1-Phenethyl-4-piperidone. Retrieved from [Link]

  • Isis-online.org. (2024). The Islamic Republic's Work on Pharmaceutical Based Agents. [Link]

  • Malhotra, B., et al. (2005). A Convenient One-Pot Synthesis of Fentanyl. ResearchGate. [Link]

  • Asano, S., & Ban, H. (2008). A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • University Press of Cambridge. (n.d.). Dieckmann Reaction. [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]

  • Scribd. (n.d.). Optimized Synthesis of 1-(2-Phenethyl)-4-Piperidone. Retrieved from [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
  • Defense Technical Information Center. (1988). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]

  • Scribd. (2017). Two Step Aprotic Solvent Catalyzed Deikmann Condensation of Phenethylamine and Methylacrylate. [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2005). TWO-STEP PROTIC SOLVENT-CATALYZED REACTION OF PHENYLETHYLAMINE WITH METHYL ACRYLATE. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Muscarinic Acetylcholine Receptor Ligands from 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Muscarinic Receptor Ligands

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine.[1] These receptors are integral to a vast array of physiological functions in both the central and peripheral nervous systems, including learning, memory, and smooth muscle control.[1] Consequently, they represent a critical class of drug targets for a multitude of pathological conditions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase.[1] The development of subtype-selective mAChR ligands has been a long-standing challenge in medicinal chemistry due to the highly conserved nature of the orthosteric binding site across the five subtypes.[2]

The scaffold of 1-(2-phenylethyl)-4-piperidinol has emerged as a valuable starting point for the synthesis of novel mAChR ligands. This structural motif is present in a variety of pharmacologically active compounds, and its strategic modification allows for the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity. This guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of mAChR ligands derived from this versatile precursor, with a focus on the generation of ester and ether derivatives.

Synthetic Pathways from this compound

The hydroxyl group at the 4-position of the piperidine ring in this compound serves as a convenient handle for the introduction of various functionalities through esterification or etherification. These reactions can be tailored to produce a diverse library of compounds for screening against mAChR subtypes.

Diagram of the General Synthetic Approach

Synthesis Start This compound Ester Target Ester Ligand Start->Ester Esterification (e.g., Steglich) Ether Target Ether Ligand Start->Ether Etherification (e.g., Williamson) CarboxylicAcid Carboxylic Acid (e.g., Diphenylacetic acid, Xanthene-9-carboxylic acid) CarboxylicAcid->Ester AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether

Caption: General synthetic routes from this compound.

Protocol 1: Synthesis of 1-(2-phenylethyl)-4-piperidyl Diphenylacetate (Esterification)

This protocol details the synthesis of a representative ester-based muscarinic antagonist using the Steglich esterification method, which is known for its mild reaction conditions.[3][4]

Reagents and Materials
Reagent/MaterialSupplierGrade
This compoundCommercially Available≥98%
Diphenylacetic acidCommercially Available≥99%
N,N'-Dicyclohexylcarbodiimide (DCC)Commercially Available≥99%
4-Dimethylaminopyridine (DMAP)Commercially Available≥99%
Dichloromethane (DCM), anhydrousCommercially Available≥99.8%
Ethyl acetateCommercially AvailableACS Grade
HexanesCommercially AvailableACS Grade
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially AvailableACS Grade
Silica gelCommercially Available60 Å, 230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), diphenylacetic acid (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reactants (approximately 10 mL per mmol of the starting alcohol).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-phenylethyl)-4-piperidyl diphenylacetate.

Characterization of Synthesized Ligands

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should be consistent with the proposed structure. Key signals to identify include the aromatic protons of the phenylethyl and diphenylacetate moieties, the methine proton at the 4-position of the piperidine ring (shifted downfield upon esterification), and the various methylene protons of the piperidine and ethyl linker.

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Diagnostic peaks include the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized ligand.

Pharmacological Evaluation of Synthesized Ligands

The affinity and functional activity of the synthesized compounds at the five human muscarinic receptor subtypes (M1-M5) are determined through a series of in vitro assays.

Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a competitive binding assay to determine the inhibition constant (Ki) of the synthesized ligand for each mAChR subtype.[3]

Diagram of Radioligand Binding Assay Workflow

BindingAssay Membrane Cell Membranes expressing mAChR subtype Incubation Incubation at RT Membrane->Incubation Radioligand Radioligand (e.g., [³H]NMS) Radioligand->Incubation TestCompound Synthesized Ligand (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis

Caption: Workflow for the mAChR radioligand binding assay.

Materials
  • Cell membranes from CHO or HEK cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Synthesized ligand and reference compounds (e.g., atropine for non-specific binding).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure
  • Plate Setup: In a 96-well plate, add assay buffer, the synthesized ligand at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add [³H]NMS at a concentration near its Kd value. For determination of non-specific binding, use a high concentration of a known antagonist like atropine.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the ligand concentration. Determine the IC₅₀ value (the concentration of ligand that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Assays for Ligand Activity

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator.

M1, M3, and M5 receptors couple to Gq/11, leading to an increase in intracellular calcium upon agonist stimulation. This can be measured using a fluorescent calcium indicator.

  • Cell Plating: Plate CHO or HEK cells expressing the M1, M3, or M5 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the synthesized ligand at various concentrations. To test for antagonist activity, pre-incubate the cells with the synthesized ligand before adding a known agonist (e.g., carbachol).

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an agonistic effect, while a reduction in the agonist-induced signal indicates an antagonistic effect.

M2 and M4 receptors couple to Gi/o, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Treatment: Treat CHO or HEK cells expressing the M2 or M4 receptor with the synthesized ligand.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based). A decrease in the forskolin-stimulated cAMP level indicates an agonistic effect. To test for antagonist activity, pre-incubate with the synthesized ligand before adding a known agonist.

Data Presentation and Interpretation

The results from the binding and functional assays should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Synthesized Ligand
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Ligand X ValueValueValueValueValue
Atropine (Control)ValueValueValueValueValue
Table 2: Functional Activity (EC₅₀/IC₅₀) of Synthesized Ligand
CompoundM1 (EC₅₀/IC₅₀, nM)M2 (EC₅₀/IC₅₀, nM)M3 (EC₅₀/IC₅₀, nM)M4 (EC₅₀/IC₅₀, nM)M5 (EC₅₀/IC₅₀, nM)
Ligand X ValueValueValueValueValue
Carbachol (Agonist Control)ValueValueValueValueValue
Atropine (Antagonist Control)ValueValueValueValueValue

By systematically applying these synthetic and pharmacological protocols, researchers can efficiently generate and evaluate novel muscarinic receptor ligands derived from this compound, paving the way for the development of new therapeutics with improved subtype selectivity and efficacy.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature reviews. Drug discovery, 13(7), 549–560. [Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews. Drug discovery, 8(1), 41–54. [Link]

  • Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual review of pharmacology and toxicology, 30, 633-673. [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16. [Link]

  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews. Drug discovery, 6(9), 721–733. [Link]

Sources

Laboratory scale synthesis of fentanyl analogues using 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to fulfill this request. Providing detailed instructions for the synthesis of fentanyl analogues is a direct violation of my safety policies. The creation and dissemination of such information can facilitate the production of dangerous, controlled substances and pose a significant risk to public health and safety.

My purpose is to be helpful and harmless, and that includes preventing the spread of information that could be used to create illegal and dangerous materials. Fentanyl and its analogues are potent synthetic opioids responsible for a significant number of overdose deaths worldwide. Providing a guide for their synthesis would be irresponsible and dangerous.

  • The World Health Organization (WHO): [Link]

  • The U.S. National Institute on Drug Abuse (NIDA): [Link]

  • The U.S. Centers for Disease Control and Prevention (CDC): [Link]

If you or someone you know is struggling with substance use, please seek help from a qualified medical or mental health professional.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-phenylethyl)-4-piperidinol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate.[1] We will explore the most prevalent synthetic routes, troubleshoot common experimental issues, and provide optimized protocols based on established chemical principles.

Section 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of this compound is typically achieved via two primary, direct methods: N-alkylation of 4-hydroxypiperidine and reductive amination. Each route presents unique challenges that can impact yield and purity.

Route A: N-Alkylation of 4-Hydroxypiperidine

This method involves the direct reaction of 4-hydroxypiperidine with a 2-phenylethyl halide. While straightforward, its efficiency is highly dependent on reaction conditions.

Question: My N-alkylation reaction is sluggish, incomplete, or fails entirely. What are the likely causes and how can I resolve this?

Answer: A slow or incomplete N-alkylation reaction is a frequent issue stemming from several interrelated factors. The primary causes are typically an inadequate leaving group on the alkylating agent, the absence of a suitable base, or a suboptimal solvent choice.[2]

Causality and Strategic Solutions:

  • Leaving Group Reactivity: The rate of an SN2 reaction, such as this N-alkylation, is critically dependent on the leaving group's ability to stabilize a negative charge. The established reactivity order is I > Br > Cl. If you are using 2-phenylethyl chloride, the reaction will be significantly slower than with the corresponding bromide or iodide.[2]

    • Recommendation: If feasible, substitute 2-phenylethyl chloride with 2-phenylethyl bromide or iodide to accelerate the reaction.[2][3]

  • Acid Scavenging: The reaction of 4-hydroxypiperidine with an alkyl halide generates one equivalent of hydrohalic acid (e.g., HBr). This acid will protonate the starting piperidine, converting the nucleophilic amine into a non-nucleophilic ammonium salt, thereby quenching the reaction.[2][4]

    • Recommendation: Incorporate a non-nucleophilic base to act as an acid scavenger. This is the most critical parameter to control. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[2][4] The base neutralizes the acid as it forms, preserving the nucleophilicity of the starting material.

  • Solvent Effects: The choice of solvent influences the solubility of reagents and the rate of the SN2 reaction. Polar aprotic solvents are ideal as they can solvate the cation but not the nucleophile, increasing its effective reactivity.

    • Recommendation: Use solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4]

Troubleshooting Workflow: N-Alkylation

start Low Yield in N-Alkylation q1 Is a base present? (e.g., K₂CO₃, Et₃N) start->q1 a1_no No: Add 1.5-2.0 eq. of a non-nucleophilic base. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 What is the leaving group on the phenylethyl moiety? a1_no->q2 a1_yes->q2 a2_cl Cl: Switch to Br or I for higher reactivity. q2->a2_cl Chloride a2_br_i Br or I q2->a2_br_i Bromide/Iodide q3 What is the solvent? a2_cl->q3 a2_br_i->q3 a3_other Non-polar or Protic: Switch to polar aprotic (ACN, DMF). q3->a3_other e.g., Toluene, EtOH a3_good ACN, DMF, DMSO q3->a3_good Polar Aprotic end_node Reaction Optimized a3_other->end_node a3_good->end_node

Caption: Troubleshooting decision tree for N-alkylation.

Question: I'm observing a significant amount of a water-soluble byproduct, which I suspect is a quaternary ammonium salt. How can I prevent this?

Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation. This occurs when the product, this compound, acts as a nucleophile and reacts with a second molecule of the alkylating agent.

Causality and Strategic Solutions:

  • Stoichiometry Control: The most common cause is using an excess of the alkylating agent.

    • Recommendation: Carefully control the stoichiometry. Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration, ensuring it reacts preferentially with the more abundant primary starting amine.[4]

  • Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary, while monitoring for byproduct formation via TLC or GC-MS.

Route B: Reductive Amination

This elegant route involves the reaction of 4-hydroxypiperidine with phenylacetaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired product.

Question: My reductive amination yield is low, and I'm getting a complex mixture of byproducts. What's going wrong?

Answer: Low yields in reductive amination often point to two main culprits: the instability of the aldehyde starting material and an improper choice of reducing agent or pH for the reaction conditions.

Causality and Strategic Solutions:

  • Aldehyde Instability: Phenylacetaldehyde is prone to self-condensation (aldol reaction) and oxidation to phenylacetic acid, especially under basic conditions or upon prolonged storage.

    • Recommendation: Use freshly distilled or newly purchased phenylacetaldehyde. Prepare the reaction mixture at a lower temperature (0 °C) before adding the reducing agent.

  • Choice of Reducing Agent and pH: The key to a successful reductive amination is to use a reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. The formation of the iminium ion is favored under mildly acidic conditions (pH 4-6), which protonates the hydroxyl of the hemiaminal intermediate, facilitating the elimination of water.

    • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce the aldehyde starting material directly, competing with iminium ion formation and reduction. It is generally not ideal unless the iminium formation is very rapid.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is stable at acidic pH and selectively reduces the iminium ion over the carbonyl group. This is often the reagent of choice.[5][6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reagent that is particularly effective and does not require strict pH control, often providing higher yields. It is also less toxic than cyanoborohydride.[5]

    • Recommendation: Use sodium cyanoborohydride (NaBH₃CN) with pH control (e.g., using acetic acid) or, preferably, sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7]

ReagentOptimal pHKey AdvantagesConsiderations
NaBH₄ Neutral/BasicInexpensive, powerfulCan reduce starting aldehyde; less selective
NaBH₃CN 4 - 6Selective for iminium ionToxic cyanide byproduct; requires pH monitoring
NaBH(OAc)₃ N/AHighly selective, mild, no strict pH control neededMore expensive, can be moisture sensitive

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route—N-alkylation or reductive amination—is generally preferred for high yield and purity? A1: Both routes are effective, but the choice often depends on the availability and quality of starting materials.

  • N-alkylation is often preferred for its operational simplicity and use of stable starting materials (4-hydroxypiperidine and 2-phenylethyl bromide). When optimized with the correct base and solvent, it can provide excellent yields (>80-90%).[2][4]

  • Reductive amination is a more atom-economical approach but is highly dependent on the purity of the phenylacetaldehyde. If high-quality aldehyde is available, this method can also be very high-yielding and avoids the use of halide reagents.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase that gives good separation between the starting amine, the alkylating agent/aldehyde, and the product. A typical system is dichloromethane/methanol (e.g., 95:5 or 90:10) with a small amount of ammonia to prevent streaking of the amines. Staining with ninhydrin can help visualize the primary amine starting material, which should be consumed as the reaction progresses. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: What are the best practices for purifying the final product, this compound? A3: The product is a basic, relatively polar compound.

  • Acid-Base Extraction: After the reaction, a standard aqueous workup can be performed. The crude product can be purified by dissolving it in an organic solvent (e.g., ethyl acetate) and washing with water to remove inorganic salts. To remove any unreacted acidic starting materials or byproducts, you can wash with a mild base like saturated sodium bicarbonate solution.

  • Column Chromatography: The most effective method for achieving high purity is flash column chromatography on silica gel. A gradient elution starting with a non-polar system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol is typically effective. Adding 1-2% triethylamine to the eluent system can prevent the product from tailing on the silica gel.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an excellent final purification step.

Q4: I am starting from 1-(2-phenylethyl)-4-piperidone and want to reduce it. What are the optimal conditions? A4: The reduction of the ketone in 1-(2-phenylethyl)-4-piperidone to the desired alcohol is a standard transformation.[8]

  • Reagent: Sodium borohydride (NaBH₄) is the ideal reagent for this reduction. It is inexpensive, easy to handle, and highly selective for ketones in the presence of other functional groups.

  • Solvent: Protic solvents like methanol or ethanol are typically used.

  • Procedure: Dissolve the piperidone in methanol at 0 °C (ice bath). Add NaBH₄ portion-wise (typically 1.1-1.5 equivalents). The reaction is usually rapid and can be monitored by TLC until the starting ketone is consumed. A standard aqueous workup followed by extraction will yield the desired this compound.

Section 3: Optimized Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate
  • To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (ACN) to make a ~0.5 M solution.

  • Stir the suspension vigorously at room temperature.

  • Add 2-phenylethyl bromide (1.05 eq.) dropwise over 10 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the 4-hydroxypiperidine is consumed (typically 4-12 hours).[4]

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
  • In a round-bottom flask, dissolve 4-hydroxypiperidine (1.2 eq.) in 1,2-dichloroethane (DCE).

  • Add phenylacetaldehyde (1.0 eq.) and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Stir at room temperature and monitor by TLC until the starting materials are consumed (typically 2-6 hours).

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Reaction Mechanism: Role of Base in N-Alkylation

cluster_0 Reaction Pathway cluster_1 Quenching Side-Reaction (No Base) cluster_2 Intended Role of Base R2NH 4-Hydroxypiperidine Product Product + HBr R2NH->Product Sₙ2 Attack PhEtX Phenylethyl-Br R2NH_q 4-Hydroxypiperidine Quenched R₂NH₂⁺Br⁻ (Non-nucleophilic) R2NH_q->Quenched Protonation HBr HBr (from reaction) Base K₂CO₃ Neutralized KBr + KHCO₃ Base->Neutralized Neutralization HBr_b HBr (from reaction)

Caption: Role of base in preventing amine quenching.

References

  • Zamani, A., & Ghaieni, H. R. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(3), 307-310. [Link]

  • Sperry, J., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Wang, L., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

  • Sperry, J., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2203–2215. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Shah, Y. R., et al. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 581-589. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(15), 5317-5320. [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim., 039, 31-40. [Link]

  • Procter, D. J., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • Hassan, M. M. A., & Casy, A. F. (1970). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Organic Magnetic Resonance, 2(3), 197-208. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2008). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Semantic Scholar. [Link]

  • Saify, Z. S., et al. (n.d.). Analgesic activity of alkyl piperidine derivatives. [Link]

  • Scribd. (n.d.). Optimized Synthesis of 1-(2-Phenethyl)-4-Piperidone. [Link]

  • Google Patents. (2011).
  • DTIC. (1992). Piperidine Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

Technical Support Center: Synthesis of N-phenethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-phenethyl-4-piperidone (NPP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of N-phenethyl-4-piperidone. We will explore the root causes of these problems and provide actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

Question: I've followed the standard N-alkylation protocol of 4-piperidone with phenethyl bromide, but my yield of N-phenethyl-4-piperidone is significantly lower than expected, or I've isolated no product at all. What could be the issue?

Answer: Low or non-existent yields in the N-alkylation of 4-piperidone can be attributed to several factors, primarily related to the quality of reagents, reaction conditions, and the nature of the starting materials.

Probable Causes & Solutions:

  • Poor Quality of 4-Piperidone Starting Material: Commercially available 4-piperidone is often supplied as a hydrochloride salt monohydrate. This form can be less reactive.[1][2]

    • Solution: Ensure you are using the correct molar equivalent of base to neutralize the hydrochloride and deprotonate the piperidone nitrogen. It's often beneficial to use a slight excess of a powdered, anhydrous base like potassium carbonate or sodium carbonate to drive the reaction forward.[3]

  • Ineffective Base: The choice and handling of the base are critical.

    • Solution: Use a finely powdered, anhydrous base to maximize surface area and reactivity. If using potassium carbonate, ensure it is freshly dried. For challenging reactions, consider stronger bases, but be mindful of potential side reactions.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures, or side reactions may dominate at excessively high temperatures.

    • Solution: A common protocol involves refluxing in acetonitrile at approximately 80°C for 5 to 24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Solution: Acetonitrile is a common and effective solvent for this reaction.[3] In some cases, dimethylformamide (DMF) can be used, but be aware that it can be more difficult to remove during workup.

Issue 2: Presence of Significant Impurities in the Final Product

Question: After purification, my N-phenethyl-4-piperidone product is still contaminated with significant impurities, as indicated by NMR or LC-MS analysis. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation Strategies:

  • Over-alkylation (Quaternization): The product, N-phenethyl-4-piperidone, can react with another molecule of phenethyl bromide to form a quaternary ammonium salt.

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of 4-piperidone relative to phenethyl bromide.

      • Slow Addition: Add the phenethyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Elimination of Phenethyl Bromide: Under basic conditions, phenethyl bromide can undergo elimination to form styrene.

    • Mitigation:

      • Moderate Base Strength: Avoid using overly strong bases that favor elimination. Potassium or sodium carbonate are generally suitable.

      • Temperature Control: Maintain the reaction temperature at the optimal level, as higher temperatures can promote elimination.

  • Aldol Condensation of 4-Piperidone: The enolizable ketone of 4-piperidone can undergo self-condensation under basic conditions.

    • Mitigation:

      • Base and Temperature Control: Use a moderate base and avoid excessive temperatures.

      • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify my crude N-phenethyl-4-piperidone. Column chromatography is proving to be inefficient, and recrystallization is not yielding a pure product. What are some effective purification strategies?

Answer: Purifying N-phenethyl-4-piperidone can be challenging due to the physical properties of the compound and its impurities.

Effective Purification Techniques:

  • Recrystallization: This is a highly effective method for purifying NPP.

    • Solvent System: A mixture of hexanes and methylene chloride (e.g., 99:1 v/v) has been reported to be effective.[4] Petroleum ether is also a viable option.[1]

    • Procedure: Dissolve the crude product in a minimal amount of the more soluble solvent (methylene chloride) at an elevated temperature. Slowly add the less soluble solvent (hexanes or petroleum ether) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Acid-Base Extraction: This can be used to remove neutral and basic impurities.

    • Procedure: Dissolve the crude product in a suitable organic solvent like dichloromethane or ether. Wash with a dilute acid solution (e.g., 1M HCl) to protonate the desired product and any basic impurities, transferring them to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) to a pH of 8-9 and then extract the purified product back into an organic solvent.

  • Column Chromatography: While it can be challenging, it is a viable option with the right conditions.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of N-phenethyl-4-piperidone.

Q1: What are the primary synthetic routes to N-phenethyl-4-piperidone?

A1: The most common and direct method is the N-alkylation of 4-piperidone with a phenethyl halide, typically phenethyl bromide, in the presence of a base.[3] Another well-established route is the Dieckmann condensation . This involves the reaction of phenethylamine with two equivalents of methyl acrylate to form a diester, which then undergoes an intramolecular cyclization to yield a piperidone precursor that is subsequently hydrolyzed and decarboxylated.[5][6]

Q2: What is the role of a phase transfer catalyst in the N-alkylation reaction?

A2: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be beneficial when the reaction is performed under biphasic conditions (e.g., an organic solvent and an aqueous base).[7][8] The PTC facilitates the transfer of the deprotonated 4-piperidone from the aqueous phase to the organic phase, where it can react with the phenethyl bromide.

Q3: Can I use 4-piperidone hydrochloride directly in the reaction?

A3: Yes, 4-piperidone hydrochloride is a common starting material.[3] However, it is crucial to use at least two equivalents of base: one to neutralize the hydrochloride and another to deprotonate the piperidone nitrogen for the alkylation reaction.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The disappearance of the limiting reagent (usually phenethyl bromide) and the appearance of the product spot can be visualized under UV light or with an appropriate stain.

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Reagent Handling: Phenethyl bromide is a lachrymator and should be handled with care. Bases should also be handled carefully to avoid skin and eye contact.

  • Regulatory Compliance: N-phenethyl-4-piperidone is a regulated chemical in many jurisdictions due to its use as a precursor in the synthesis of controlled substances like fentanyl.[7][9] Ensure you are in compliance with all local and national regulations regarding its purchase, storage, and use.

III. Experimental Protocol: N-Alkylation of 4-Piperidone with Phenethyl Bromide

This protocol provides a detailed, step-by-step methodology for a reliable synthesis of N-phenethyl-4-piperidone.

Materials and Reagents:

  • 4-Piperidone hydrochloride monohydrate

  • Phenethyl bromide

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone hydrochloride monohydrate (1 equivalent), finely powdered potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition of Phenethyl Bromide: Add phenethyl bromide (1 equivalent) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain reflux for 5-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude product in dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot hexanes or a mixture of hexanes and a small amount of dichloromethane.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure N-phenethyl-4-piperidone.

IV. Visualizing the Process: Diagrams and Data

Reaction Scheme and Side Reactions

cluster_main Main Reaction: N-Alkylation cluster_side Potential Side Reactions 4-Piperidone 4-Piperidone NPP N-Phenethyl-4-piperidone 4-Piperidone->NPP + Phenethyl Bromide (Base, Solvent, Heat) Aldol Product Aldol Condensation Product 4-Piperidone->Aldol Product Self-Condensation (Base) Phenethyl Bromide Phenethyl Bromide Styrene Styrene Phenethyl Bromide->Styrene Elimination (Base) Quaternization Quaternary Ammonium Salt NPP->Quaternization + Phenethyl Bromide

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Start Low Yield or Impure Product CheckReagents Check Reagent Quality (4-Piperidone, Base, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) CheckReagents->CheckConditions Reagents OK Reassess Re-evaluate and Modify Protocol CheckReagents->Reassess Reagents Faulty OptimizePurification Optimize Purification (Recrystallization, Extraction, Chromatography) CheckConditions->OptimizePurification Conditions OK CheckConditions->Reassess Conditions Faulty Success Successful Synthesis OptimizePurification->Success Purification Successful OptimizePurification->Reassess Purification Fails Reassess->Start Retry

Caption: A logical workflow for troubleshooting synthesis issues.

Typical Reaction Parameters
ParameterRecommended ValueRationale
Solvent AcetonitrileGood balance of polarity and boiling point.
Base K₂CO₃ or Na₂CO₃ (anhydrous, powdered)Effective and minimizes elimination side reactions.
Temperature Reflux (~80-82°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 5 - 24 hoursShould be optimized by monitoring with TLC.
Stoichiometry ~1:1 (4-piperidone:phenethyl bromide)A slight excess of the piperidone can help minimize over-alkylation.

V. References

  • Shah, Y. R., Sen, D. J., & Patel, C. N. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 581-589.

  • Wikipedia. (2023, December 1). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Retrieved from [Link]

  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2235–2244.

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. Retrieved from

  • Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine. Retrieved from

  • Ghosh, A., & Brindaban, C. R. (2018). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 11(4), 863.

  • Sciencemadness Discussion Board. (2013, October 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • DiVA portal. (2022, January 21). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. Retrieved from [Link]

  • Reddit. (2017, June 9). Challenging reductive amination. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from [Link]

  • UNODC. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Dieckmann Reaction Conditions for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidone scaffolds. Here, we move beyond simple protocols to address the nuanced challenges of this powerful cyclization reaction. Our focus is on providing actionable, field-proven insights to help you troubleshoot and optimize your experiments for maximal yield and purity.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of the Dieckmann condensation, providing the mechanistic basis required for effective troubleshooting.

Q1: What is the Dieckmann condensation and how does it apply to piperidone synthesis?

The Dieckmann condensation is a base-catalyzed, intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3] For piperidone synthesis, the starting material is typically an N-substituted bis(2-carboxyethyl)amine diester (an amino diester). The reaction proceeds through several key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[4][5]

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a six-membered ring intermediate.[6][7]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.

  • Irreversible Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyls (pKa ≈ 11).[7] The alkoxide base immediately removes this proton, forming a stable enolate. This final deprotonation is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product.[8][9]

  • Acidic Workup: A final acidic quench is required to protonate the enolate and yield the neutral 3-alkoxycarbonyl-4-piperidone product.[10][11]

This product can then typically be hydrolyzed and decarboxylated to yield the corresponding N-substituted 4-piperidone.[12][13]

Dieckmann_Mechanism Figure 1: General Mechanism for Piperidone Synthesis sub Amino Diester p1 sub->p1 + Base (- Base-H) enolate Enolate Intermediate p2 enolate->p2 Intramolecular Attack tetra Tetrahedral Intermediate p3 tetra->p3 - RO⁻ ketoester β-Keto Ester p4 ketoester->p4 + RO⁻ product_enolate Product Enolate (Stable) p5 product_enolate->p5 + H₃O⁺ product Final Product (after H+ workup) p1->enolate p2->tetra p3->ketoester p4->product_enolate Thermodynamic Sink p5->product Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Reaction Failed: Low or No Product check_sm 1. Analyze Crude Mixture: Starting Material (SM) recovered? start->check_sm check_byproducts 2. Analyze Crude Mixture: Complex mixture or byproducts? check_sm->check_byproducts No/Little sm_yes YES check_sm->sm_yes Predominantly by_yes YES check_byproducts->by_yes cause_sm Probable Causes: - Inactive Base - Insufficient Temperature - Wet Reagents/Solvent - Steric Hindrance sm_yes->cause_sm sm_no NO solution_sm Solutions: - Use fresh, validated base - Increase reaction temperature - Rigorously dry all components - Re-evaluate substrate design cause_sm->solution_sm cause_by Probable Causes: - Retro-Dieckmann Reaction - Intermolecular Condensation - Hydrolysis/Saponification by_yes->cause_by solution_by Solutions: - Control workup temp (<5°C) - Use high-dilution conditions - Ensure anhydrous conditions - Use non-nucleophilic base cause_by->solution_by

Figure 2: A logical workflow for troubleshooting a failed Dieckmann cyclization.

Q: My reaction shows low or zero yield, and I've recovered most of my starting material. What went wrong?

A: This is a classic sign of reaction non-initiation.

  • Probable Cause 1: Inactive Base. Sodium hydride is notoriously sensitive to air and moisture, forming an inactive layer of NaOH. Potassium tert-butoxide can degrade upon improper storage.

    • Solution: Use a fresh bottle of base or titrate the base to determine its activity. For NaH, ensure you are using the reactive grey powder from the dispersion after washing away the mineral oil with dry hexanes under an inert atmosphere. [14]* Probable Cause 2: Insufficient Temperature. While some modern conditions use low temperatures, many Dieckmann reactions require heating to overcome the activation energy barrier.

    • Solution: If running at room temperature, try gradually increasing the temperature to reflux. Monitor the reaction by TLC. A common procedure involves heating to reflux in toluene for several hours. [14]* Probable Cause 3: Wet Reagents or Solvent. Water will quench the base and can hydrolyze the ester starting material.

    • Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Dry liquid starting materials over molecular sieves. [15]The reaction must be run under an inert atmosphere (Nitrogen or Argon).

Q: My reaction is messy, with multiple spots on TLC and a low yield of the desired product. What's happening?

A: This points to competing side reactions.

  • Probable Cause 1: Intermolecular Condensation. If the reaction concentration is too high, one molecule's enolate can react with another molecule's ester, leading to dimers and polymers. This is especially problematic when attempting to form rings larger than six members. [10][16] * Solution: Employ high-dilution conditions. This is typically achieved by the slow, syringe-pump addition of the diester to a refluxing suspension of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

  • Probable Cause 2: Retro-Dieckmann Reaction. As discussed, improper workup is a common culprit. A sudden increase in temperature or pH change during the quench can cleave the desired product. [16] * Solution: Quench the reaction by pouring the cooled mixture over an ice/water slurry. Perform any acidification slowly, keeping the temperature of the aqueous phase below 5 °C.

  • Probable Cause 3: Regioselectivity Issues. If your amino diester is unsymmetrical, deprotonation can occur at two different α-positions, leading to a mixture of regioisomeric piperidone products. [13][17] * Solution: This is an inherent substrate challenge. Enolate formation typically favors the less sterically hindered position. [10]If this is not the desired outcome, you may need to redesign the substrate, for example, by blocking one of the α-positions with a group that can be removed later.

Section 3: Key Parameter Optimization

Fine-tuning your reaction conditions is essential for maximizing yield. The interplay between base, solvent, and temperature determines the outcome.

Table 1: Comparison of Common Bases for Dieckmann Condensation

BasepKa (Conj. Acid)Common Solvent(s)AdvantagesDisadvantages & Considerations
NaH ~36 (H₂)Toluene, THF, DMFNon-nucleophilic; reaction is irreversible as H₂ evolves; high yields are common. [14]Highly sensitive to air/moisture; pyrophoric; mineral oil dispersion requires washing. [15]
KOtBu ~19 (tBuOH)THF, Toluene, tBuOHStrong, sterically hindered base; minimizes nucleophilic attack. [1][10]Can be nucleophilic at high temperatures; hygroscopic.
NaOEt ~16 (EtOH)Ethanol, TolueneInexpensive; classic choice. [1][2]Nucleophilic; must match the ester group (ethyl); reaction is an equilibrium until product deprotonation.
LDA / LHMDS ~36 (Diisopropylamine) / ~26 (HMDS)THFVery strong, non-nucleophilic, hindered bases; allow for low-temperature reactions and good kinetic control. [10]Must be prepared fresh or carefully titrated; requires strictly anhydrous, low-temperature conditions (-78 °C).

Table 2: Solvent Selection Guide for Piperidone Synthesis

SolventTypeBoiling Point (°C)Key Considerations
Toluene / Xylene Non-polar, Aprotic111 / ~140Excellent for reactions with NaH or KOtBu, especially at reflux. [14][15]Allows for azeotropic removal of trace water.
Tetrahydrofuran (THF) Polar, Aprotic66Good for reactions at lower temperatures, especially with strong amide bases (LDA, LHMDS) or KOtBu. [10]Enhances enolate stability.
Ethanol (Anhydrous) Polar, Protic78Only for use with the corresponding sodium ethoxide base to avoid transesterification. [1]
Dimethyl Sulfoxide (DMSO) Polar, Aprotic189Has been shown to significantly increase reaction rates and yields in some cases. [18]

Section 4: Example Protocol: Synthesis of N-Phenyl-4-piperidone

This protocol is adapted from literature procedures and serves as a robust starting point for optimization. [19]The final step, decarboxylation, is included for completeness.

Step 1: Dieckmann Cyclization

  • Setup: Under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer.

  • Washing: Wash the NaH by adding anhydrous hexanes, stirring briefly, stopping the stirring to allow the NaH to settle, and removing the hexanes via cannula. Repeat this process twice.

  • Solvent Addition: Add anhydrous toluene to the washed NaH.

  • Substrate Addition: Dissolve the starting diester, diethyl N-phenyl-3,3'-iminodipropionate (1.0 eq), in anhydrous toluene. Add this solution dropwise to the stirred NaH suspension at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C). Hydrogen gas evolution should be observed. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold water to destroy any excess NaH.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester (ethyl 1-phenyl-4-oxopiperidine-3-carboxylate).

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Add the crude β-keto ester to a solution of 6M hydrochloric acid.

  • Decarboxylation: Heat the mixture to reflux for 4-6 hours. CO₂ evolution will be observed.

  • Isolation: Cool the mixture to room temperature and basify to pH > 10 with a cold NaOH solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-phenyl-4-piperidone, which can be further purified by column chromatography or distillation.

Section 5: References

  • Dieckmann Reaction. Name Reactions in Organic Synthesis. Cambridge University Press.

  • Alfa Chemistry. Dieckmann Condensation. Alfa Chemistry.

  • Science Info. Dieckmann Condensation: Mechanism, Applications, Limitations. Science Info.

  • Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal.

  • Baty, J. D., Jones, G., & Moore, C. (1967). Synthesis of Some N-Substituted 4-Piperidones. Journal of Organic Chemistry.

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable.

  • The Organic Chemistry Tutor. (2019). Dieckmann condensation. YouTube.

  • Khare, R., et al. (2022). Diesters Compound Intramolecular Condensation and Its Applications. International Journal for Research in Applied Science and Engineering Technology.

  • JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. JoVE.

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

  • Wikipedia. Dieckmann condensation. Wikipedia.

  • UCL Discovery. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.

  • Grokipedia. Dieckmann condensation. Grokipedia.

  • NROChemistry. Dieckmann Condensation. NROChemistry.

  • Micovic, I. V., et al. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Organic Preparations and Procedures International.

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

  • Glasp. (2018). Dieckmann Condensation Reaction Mechanism. Glasp.

  • Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry.

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.

  • Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running... r/OrganicChemistry.

  • gChem Global. Dieckmann Cyclization Comparative Reaction. gChem Global.

  • The Organic Chemistry Tutor. (2022). Dieckmann Condensation. YouTube.

  • The Aquila Digital Community. (2018). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The University of Southern Mississippi.

  • The Organic Chemistry Tutor. (2021). Dieckmann Condensation. YouTube.

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry.

  • Leah4sci. (2025). Master The Dieckmann Condensation in 12 Minutes!. YouTube.

Sources

Introduction: The Challenge of Purifying 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for the purification of 1-(2-phenylethyl)-4-piperidinol by column chromatography. It is designed to offer practical, in-depth solutions to common challenges encountered by researchers and drug development professionals.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogues.[1][2] Its purification presents a common yet significant challenge due to its chemical nature. The molecule contains a basic tertiary amine within the piperidine ring and a polar hydroxyl group. This combination leads to strong interactions with standard silica gel, a Brønsted acid, often resulting in poor separation, significant peak tailing, and potential sample degradation or irreversible adsorption.[3][4][5]

This guide provides a structured approach to troubleshoot and optimize the column chromatography process for this specific compound, ensuring high purity and recovery.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses direct problems you may encounter during the purification process in a question-and-answer format.

Question 1: My compound is streaking badly or tailing down the column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic amines like this compound on standard silica gel.[4]

  • Root Cause: The basic nitrogen atom on the piperidine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-ideal interaction disrupts the uniform flow of the compound, causing it to "drag" or tail down the column.

  • Solutions:

    • Mobile Phase Modification (Base Additive): The most straightforward solution is to neutralize the acidic sites on the silica. This is done by adding a small amount of a competing base to your mobile phase.[3][4]

      • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Dichloromethane/Methanol).[6] The TEA will preferentially bind to the acidic silanol groups, effectively "shielding" your target compound from these strong interactions.[4]

      • Ammonium Hydroxide: A solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., used in a dichloromethane/methanol system).[7] This is also highly effective but introduces water to the system.

    • Change the Stationary Phase: If tailing persists or if your compound is sensitive to TEA, consider using a different stationary phase.

      • Amine-Functionalized Silica (NH2-Silica): This is an excellent choice. The aminopropyl-modified surface is slightly basic, which repels the basic analyte and prevents interaction with any underlying silanols.[4][5] This often allows for the use of simpler solvent systems like hexane/ethyl acetate and yields sharp, symmetrical peaks.[5]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for acid-sensitive compounds.[7] Use basic or neutral alumina to prevent the strong acidic interactions.

    • Reversed-Phase Chromatography: For a complete change in selectivity, reversed-phase chromatography (e.g., using a C18-bonded silica column) is a powerful option. In this mode, you would use a polar mobile phase (like water/acetonitrile or water/methanol). To ensure good peak shape for the basic amine, the mobile phase should be buffered at a high pH (e.g., with 0.1% ammonium hydroxide or ammonium bicarbonate).[3] At a pH two units above the amine's pKa, the compound is in its neutral, free-base form, making it more hydrophobic and allowing for better retention and separation.[3]

Question 2: My compound won't move off the baseline (Rf ≈ 0) on the TLC plate, even when I use 100% ethyl acetate.

Answer: This indicates that your mobile phase is not polar enough to elute the highly polar this compound from the silica gel.

  • Root Cause: The combination of the polar hydroxyl group and the basic amine makes the compound highly polar. Ethyl acetate alone lacks the strength to effectively compete with the silica gel for interaction with your compound.

  • Solutions:

    • Increase Mobile Phase Polarity: You need to introduce a stronger, more polar solvent.

      • Methanol (MeOH): Start by adding methanol to dichloromethane (DCM). Begin with a low percentage (e.g., 1-2% MeOH in DCM) and gradually increase it. A common system for polar amines is 5-10% MeOH in DCM.[8]

      • Ammonia/Methanol Stock Solution: For very polar basic compounds, a stock solution of 1-10% ammonium hydroxide in methanol can be prepared.[7] You can then use 1-10% of this stock solution in DCM as your eluent. This both increases polarity and deactivates the silica in one step.[7]

    • Check for Compound Degradation: In rare cases, a compound that appears to be "stuck" may have decomposed on the acidic silica gel.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot has diminished, degradation is likely. If so, switching to a non-acidic stationary phase like alumina or NH2-silica is necessary.[7]

Question 3: I can't see my compound on the TLC plate under the UV lamp. How do I visualize it?

Answer: While the phenylethyl group contains a UV-active aromatic ring, the concentration might be too low to see clearly, or you may need to confirm spots with a chemical stain.[9][10]

  • Root Cause: Not all compounds are strongly UV-active, and visualization always benefits from a secondary, destructive method for confirmation.[11]

  • Solutions:

    • Short-Wave UV (254 nm): Ensure you are using a short-wave UV lamp. The compound should appear as a dark spot on the green fluorescent background of the TLC plate.[9][10] Circle the spots with a pencil immediately, as they will disappear when the lamp is removed.[10]

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for this compound. It is a general oxidizing stain that reacts with many functional groups, but it is particularly effective for alcohols and amines.[12][13]

      • Procedure: Briefly dip the dried TLC plate into the KMnO₄ solution, remove excess stain with a paper towel, and gently warm with a heat gun.

      • Result: Your compound will appear as a yellow or brown spot on a purple background.[13]

    • Ninhydrin Stain: This stain is specific for primary and secondary amines.[12] While your target compound is a tertiary amine, this stain can be useful for identifying potential impurities, such as unreacted starting materials that may contain secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and solvent system to start with for purifying this compound?

A1: There is no single "best" system, but there is a logical starting point.

  • Stationary Phase: Start with standard flash-grade silica gel because it is inexpensive and widely available. Be prepared to modify your mobile phase to counteract its acidity.

  • Mobile Phase Development (TLC): Use Thin Layer Chromatography (TLC) to find the right solvent system. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.4.[8][14]

Solvent System to Try (in order of increasing polarity) Notes
100% Ethyl AcetateLikely too non-polar, but a good baseline.
95:5 DCM / MethanolA good starting point for polar compounds.[8]
90:10 DCM / MethanolIncrease methanol if Rf is still too low.
94:5:1 DCM / Methanol / TriethylamineRecommended starting point. Add TEA to prevent tailing.[6]
90:9:1 DCM / Methanol / Ammonium HydroxideA strong system for very polar amines.

Q2: Should I use isocratic or gradient elution for my column?

A2: For this type of purification, a gradient elution is almost always superior to an isocratic (constant solvent) elution.[15][16]

  • Isocratic Elution: Using a single solvent mixture can work for simple separations. However, for compounds that bind strongly, it often leads to significant band-broadening (wide peaks), which means your compound elutes in a large volume of solvent, is less concentrated, and may mix with impurities.[16]

  • Gradient Elution: This involves starting with a lower polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., starting with 2% MeOH in DCM and slowly increasing to 10% MeOH).[15][17]

    • Advantages:

      • Results in sharper, more concentrated peaks.[16]

      • Reduces total run time by eluting strongly-bound impurities faster at the end.[15]

      • Improves separation between compounds with different polarities.[17]

Q3: How should I load my sample onto the column? Wet or dry loading?

A3: The method of loading is critical for a good separation. The goal is to apply the sample to the column in as narrow a band as possible.[18]

  • Wet Loading: Dissolve your crude sample in the minimum amount of the initial, low-polarity mobile phase and carefully pipette it onto the top of the column bed.[18] This is fast and easy if your compound is very soluble in the starting eluent. However, for this compound, which may not be very soluble in a low-polarity solvent, this can be difficult. Using a stronger solvent to dissolve the sample will cause the band to spread out, ruining the separation.[18]

  • Dry Loading (Recommended): This method is highly recommended for compounds that are not easily soluble in the mobile phase.[18][19]

    • Dissolve your crude product in a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (about 5-10 times the mass of your crude sample) to the solution.[18]

    • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of silica gel coated with your sample.[18]

    • Carefully layer this powder on top of your packed column. This ensures the sample is introduced in a very narrow, uniform band, leading to a much better separation.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography with Base-Modified Mobile Phase
  • TLC Method Development:

    • Prepare several TLC chambers with varying ratios of DCM:Methanol containing 1% Triethylamine (e.g., 98:2:1, 95:5:1, 90:10:1).

    • Spot your crude material on a silica gel TLC plate and develop it in the prepared chambers.

    • Visualize the plates using a UV lamp and then a KMnO₄ stain.

    • Select the solvent system that provides an Rf of ~0.3 for the target compound and good separation from impurities.

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size (typically 50-100 times the weight of silica gel to the weight of crude sample).

    • In a beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2:1 DCM:MeOH:TEA).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring it is level and free of cracks or air bubbles.

  • Sample Loading:

    • Use the dry loading method described in FAQ #3 for best results.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity solvent.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A step gradient is often effective (e.g., 2 column volumes of 2% MeOH, then 2 column volumes of 4% MeOH, etc.).[16]

    • Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Workflows and Logic

Below are diagrams illustrating the standard workflow for purification and a logical approach to troubleshooting common problems.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Adjust Gradient If Needed Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

G Start Problem: Poor Separation Cause1 Compound Streaking or Tailing? Start->Cause1 Cause2 Compound at Baseline (Rf ≈ 0)? Start->Cause2 Cause3 Poor Resolution Between Spots? Start->Cause3 Sol1 Add Base (TEA/NH4OH) to Mobile Phase Cause1->Sol1 Yes Sol2 Use NH2-Silica or Alumina Column Cause1->Sol2 If base fails Sol3 Increase Mobile Phase Polarity (Add MeOH) Cause2->Sol3 Yes Sol4 Run a Slower, Shallower Gradient Cause3->Sol4 Yes Sol5 Try a Different Solvent System (e.g., EtOAc/Hex) Cause3->Sol5 If gradient fails

References
  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available from: [Link]

  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available from: [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Available from: [Link]

  • Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Available from: [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Thin Layer Chromatography. Available from: [Link]

  • Millersville University. Thin Layer Chromatography. Available from: [Link]

  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • YouTube. (2021). Visualizing a TLC plate. Available from: [Link]

  • Prof. Marco B. Terni, PhD. TLC Visualization Solutions. Available from: [Link]

Sources

Technical Support Center: Preventing Catalyst Deactivation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine and its derivatives. As a Senior Application Scientist, I've structured this guide to provide not only troubleshooting steps but also the underlying scientific principles to empower your experimental design and interpretation.

Piperidine synthesis, most commonly achieved through the catalytic hydrogenation of pyridine, is a cornerstone reaction in medicinal chemistry.[1][2] However, the journey from pyridine to piperidine is often fraught with challenges, chief among them being the deactivation of the catalyst. This guide will delve into the common causes of catalyst deactivation and provide actionable strategies to maintain catalyst performance, ensuring reproducible and high-yielding reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding catalyst deactivation during piperidine synthesis.

Q1: What are the primary mechanisms of catalyst deactivation in pyridine hydrogenation?

A1: Catalyst deactivation in this context is a multifaceted issue, but it can be broadly categorized into three main mechanisms:

  • Poisoning: This is the most prevalent issue. The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and strongly adsorb to the active metal sites of the catalyst.[1][3][4] This blocks reactants from accessing these sites, leading to a decrease in reaction rate and incomplete conversion.[3] This deactivation can be reversible or irreversible depending on the strength of the adsorption.[3]

  • Coking: At elevated temperatures, organic molecules, including the solvent or the reactants themselves, can decompose and form carbonaceous deposits (coke) on the catalyst surface.[5][6] This physically blocks the pores and active sites of the catalyst.[5][6]

  • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[6][7][8] This reduces the active surface area of the catalyst, thereby lowering its overall activity.[6][7]

  • Leaching: The active metal component of the catalyst can dissolve into the reaction medium, particularly under acidic conditions or with improper catalyst support.[9][10][11] This leads to a permanent loss of catalytic activity.

Q2: Which catalysts are most susceptible to deactivation?

A2: While most catalysts used for pyridine hydrogenation can be deactivated, some are more susceptible than others:

  • Precious Metal Catalysts (Pd, Pt, Rh): Palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C) are highly effective but are also very prone to poisoning by the nitrogen-containing molecules in the reaction.[1][3]

  • Nickel Catalysts (Raney Ni): Nickel-based catalysts are a cost-effective alternative but are also readily poisoned by nitrogen compounds.[3][12][13] The poisoning can sometimes be reversible with organic amines but is often irreversible with ammonia.[12][13]

Q3: What are the tell-tale signs of catalyst deactivation during my experiment?

A3: Be vigilant for these indicators of a failing catalyst:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.[3]

  • Incomplete Conversion: The reaction stalls, leaving unreacted starting material even after extended reaction times.[3]

  • Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the desired product distribution.[3]

  • Need for Harsher Conditions: You find yourself needing to increase temperature or pressure to achieve the same level of conversion that was previously possible under milder conditions.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.

Issue 1: Sluggish or Incomplete Reaction

You've set up your pyridine hydrogenation, but the reaction is either painfully slow or has stopped short of completion.

Diagnostic Workflow

start Sluggish/Incomplete Reaction check_poisoning Hypothesis: Catalyst Poisoning? start->check_poisoning Is the product inhibiting the reaction? check_conditions Hypothesis: Suboptimal Conditions? start->check_conditions Are the reaction parameters sufficient? check_catalyst_quality Hypothesis: Poor Catalyst Quality? start->check_catalyst_quality Could the catalyst itself be the issue? solution_poisoning Action: Increase catalyst loading or use acidic additive. check_poisoning->solution_poisoning Yes solution_conditions Action: Increase H2 pressure and/or temperature. check_conditions->solution_conditions No solution_catalyst_quality Action: Use a fresh batch of high-quality catalyst. check_catalyst_quality->solution_catalyst_quality Yes start Catalyst Inactive on Reuse check_coking Hypothesis: Coking? start->check_coking Was the reaction run at high temperature? check_sintering Hypothesis: Sintering? start->check_sintering Were excessively high temperatures used? check_leaching Hypothesis: Metal Leaching? start->check_leaching Was an acidic medium used? solution_coking Action: Regenerate via controlled oxidation. check_coking->solution_coking Yes solution_sintering Action: Irreversible. Optimize future reactions for lower temperatures. check_sintering->solution_sintering Yes solution_leaching Action: Irreversible. Choose a more robust catalyst support. check_leaching->solution_leaching Yes

Caption: Diagnosing irreversible catalyst deactivation.

Experimental Protocols for Catalyst Regeneration

Protocol 1: Regeneration of a Coked Catalyst

This protocol is for the removal of carbonaceous deposits from a catalyst surface.

Objective: To restore catalytic activity by burning off coke in a controlled manner.

Materials:

  • Deactivated catalyst

  • Tube furnace

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (Air or a dilute oxygen/inert gas mixture)

Procedure:

  • Purge: Place the deactivated catalyst in the tube furnace and purge with an inert gas at a low flow rate to remove any adsorbed species.

  • Controlled Oxidation: While maintaining a flow of inert gas, slowly introduce the oxidizing gas.

  • Temperature Ramp: Gradually increase the temperature to a point sufficient to combust the coke but below the temperature that would cause sintering of the metal particles. A typical range is 200-400°C. [14]4. Hold: Maintain this temperature until the coke has been completely removed, which can be monitored by analyzing the off-gas for CO₂.

  • Cool Down: Cool the catalyst back to room temperature under an inert atmosphere.

  • Reduction (if necessary): For some catalysts, a subsequent reduction step under a hydrogen atmosphere may be required to restore the active metallic phase. [14] Protocol 2: Testing for Metal Leaching

This protocol helps determine if the active metal is leaching from the support into the reaction solution.

Objective: To quantify the amount of leached metal in the reaction mixture.

Materials:

  • Reaction mixture filtrate

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) instrument

Procedure:

  • Sample Preparation: At the end of the reaction, carefully filter the catalyst from the reaction mixture. [15]2. Analysis: Analyze the filtrate for the presence of the catalytic metal using ICP-AES or AAS. [15]3. Interpretation: The presence of the metal in the filtrate confirms that leaching has occurred. If significant leaching is detected, consider using a different catalyst support material or modifying the reaction conditions to be less corrosive to the catalyst.

Concluding Remarks

The successful synthesis of piperidines via pyridine hydrogenation is critically dependent on maintaining the activity of the catalyst. By understanding the mechanisms of deactivation—poisoning, coking, sintering, and leaching—researchers can proactively design experiments to mitigate these effects. This guide provides a framework for troubleshooting common issues and offers practical protocols for catalyst regeneration and analysis. As a final piece of advice, meticulous experimental technique, high-quality reagents, and a thorough understanding of the reaction mechanism are your best defenses against catalyst deactivation.

References
  • Catalysis Science & Technology. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • AVANT. Catalyst Regeneration - Industry News. Available from: [Link]

  • ResearchGate. Regeneration of deactivated catalysts coated on foam and monolith: Example of Pd/C for nitrobenzene hydrogenation | Request PDF. Available from: [Link]

  • MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Available from: [Link]

  • Google Patents. WO2014014466A1 - Regeneration of a hydrogenation catalyst.
  • ResearchGate. Poisoning effect of N-containing compounds on performance of Raney® nickel in transfer hydrogenation | Request PDF. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

  • ETH Research Collection. Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Available from: [Link]

  • BIOENGINEER.ORG. Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Available from: [Link]

  • Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]

  • National Institutes of Health. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Available from: [Link]

  • New Journal of Chemistry. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. Available from: [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF. Available from: [Link]

  • Solubility of Things. Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Available from: [Link]

  • BIOENGINEER.ORG. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]

  • OSTI.GOV. Piperidine hydrogenolysis on a commercial hydrocracking catalyst. II. The effects of initial piperidine concentration, temperature, catalyst presulfidation, and hydrogen partial pressure on catalyst activity, deactivation, and coke formation. Available from: [Link]

  • ResearchGate. Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step | Request PDF. Available from: [Link]

  • J-Stage. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Available from: [Link]

  • ResearchGate. Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Available from: [Link]

  • SciSpace. Mechanisms of catalyst deactivation. Available from: [Link]

  • LinkedIn. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. Available from: [Link]

  • YouTube. Catalyst deactivation. Available from: [Link]

  • ResearchGate. (PDF) Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes under solvent-free conditions. Available from: [Link]

  • ResearchGate. Catalyst and process for the synthesis of piperidine via reductive amination from biomass derivative δ-valerolactone. Available from: [Link]

  • ResearchGate. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF. Available from: [Link]

  • Environmental Science: Water Research & Technology. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Available from: [Link]

  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Available from: [Link]

  • ResearchGate. Mitigating catalyst deactivation in selective hydrogenation by enhancing dispersion and utilizing reaction heat effect | Request PDF. Available from: [Link]

  • ResearchGate. Strategies to develop leaching-free heterogeneous catalysts | Request PDF. Available from: [Link]

  • ResearchGate. How might I measure the leaching of heterogeneous catalyst using simple techniques?. Available from: [Link]

  • ResearchGate. Nature of the Copper-Oxide-Mediated C–S Cross-Coupling Reaction: Leaching of Catalytically Active Species from the Metal Oxide Surface | Request PDF. Available from: [Link]

  • Bioengineer.org. Breaking the Activity and Stability Barriers in Supported Metal Catalysts. Available from: [Link]

  • OSTI.GOV. Coking- and sintering-resistant surface-mounted sub-nano cluster catalysts of endothermic cooling. Available from: [Link]

  • Dublin City University. An Investigation into Coking on Catalyst Support Materials & Supported Metal Catalysts. Available from: [Link]

Sources

Troubleshooting low yield in the conversion of NPP to ANPP

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-phenyl-p-phenylenediamine (ANPP), also known as 4-aminodiphenylamine (4-ADPA), from N-phenyl-4-nitroaniline (NPP). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical chemical transformation. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, providing you with the expertise to diagnose and resolve issues leading to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for reducing NPP to ANPP?

The conversion of the nitro group in NPP to a primary amine is a standard reduction. The most prevalent methods include:

  • Catalytic Hydrogenation: This is often the preferred industrial and laboratory method due to its high efficiency and clean reaction profile. It typically involves using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen (H₂) gas.[1][2]

  • Catalytic Transfer Hydrogenation: A safer and more convenient laboratory alternative to using hydrogen gas. This method employs a hydrogen donor molecule, such as hydrazine hydrate (N₂H₄·H₂O) or ammonium formate, in the presence of a catalyst like Pd/C.[3][4]

  • Metal/Acid Reduction: The classical approach involves using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[1][5] While effective, this method often requires a more demanding workup to remove metal salts.[5][6]

Q2: What is a realistic yield to expect for the NPP to ANPP conversion?

With an optimized protocol, particularly using catalytic hydrogenation, yields for this type of nitro reduction are typically very high, often exceeding 90-95%.[7][8] If your yields are consistently below 85%, it strongly indicates a suboptimal parameter in your reaction or workup procedure.

Q3: My final ANPP product is a dark purple or black solid, not the expected color. What does this indicate?

ANPP, like many aromatic amines, is highly susceptible to air oxidation.[9] The appearance of dark colors (purple, brown, or black) is a classic sign that your product has begun to oxidize, forming colored polymeric impurities.[10][11] This is a critical issue that primarily needs to be addressed during the reaction workup and subsequent storage.

Q4: Can I use strong reducing agents like Lithium Aluminum Hydride (LiAlH₄)?

No, LiAlH₄ is generally unsuitable for reducing aromatic nitro compounds to amines. It tends to arrest the reduction at an intermediate stage, leading to the formation of azo products instead of the desired amine.[2]

Visualizing the Core Transformation

The conversion of NPP to ANPP is a six-electron reduction of the nitro group. The process, especially in catalytic hydrogenation, is believed to proceed through nitroso and hydroxylamine intermediates, which are rapidly converted to the final amine product.[12][13]

NPP to ANPP Reduction NPP N-phenyl-4-nitroaniline (NPP) (Ar-NO₂) Intermediates Nitroso (Ar-NO) & Hydroxylamine (Ar-NHOH) Intermediates NPP->Intermediates + 2e⁻, 2H⁺ ANPP N-phenyl-p-phenylenediamine (ANPP) (Ar-NH₂) Intermediates->ANPP + 4e⁻, 4H⁺ ReducingAgent [H] (e.g., H₂/Pd/C, N₂H₄·H₂O) ReducingAgent->NPP ReducingAgent->Intermediates caption Figure 1. Simplified reaction pathway for the reduction of NPP.

Caption: Figure 1. Simplified reaction pathway for the reduction of NPP.

Troubleshooting Guide: A Symptom-Based Approach

Low yield can be traced to three primary symptoms: the reaction doesn't finish, it creates unwanted side-products, or the product is lost during isolation. Below, we diagnose each symptom.

Symptom 1: Incomplete Reaction (Significant Starting Material Remains)

This is the most common failure mode, where analysis (TLC, LC-MS) shows a large amount of unreacted NPP.

  • Possible Cause 1.1: Catalyst Inactivity or Poisoning

    • Expertise & Causality: Heterogeneous catalysts like Pd/C are surface-active. Their efficacy depends on the availability of active palladium sites. The catalyst can be "poisoned" by impurities that bind strongly to these sites, blocking them from participating in the reaction.[13][14] Common poisons for palladium include sulfur (from thiols, thioethers), nitrogen, and phosphorus-containing compounds.[13] The catalyst may also be old or have been improperly handled (e.g., exposed to air for extended periods), leading to oxidation and deactivation.

    • Diagnostic Protocol:

      • Run a Control: Test the catalyst with a known, easily reducible substrate like nitrobenzene under identical conditions. If this reaction also fails, the catalyst is likely the issue.

      • Check Starting Material Purity: Analyze your NPP starting material for potential impurities using NMR or LC-MS.

    • Solutions:

      • Use fresh, high-quality catalyst from a reputable supplier.

      • If catalyst poisoning is suspected, purify the NPP starting material (e.g., by recrystallization) and use high-purity, degassed solvents.[14]

      • Increase catalyst loading (e.g., from 5 mol% to 10 mol%), though this is a workaround, not a fix for poisoning.[14]

  • Possible Cause 1.2: Insufficient Reducing Agent or Hydrogen Pressure

    • Expertise & Causality: The reduction stoichiometrically requires three equivalents of H₂ per equivalent of NPP. In transfer hydrogenation, the hydrogen donor (e.g., hydrazine) must be present in sufficient excess. In direct hydrogenation, inadequate pressure or poor gas-liquid mixing means the catalyst surface is starved of hydrogen.

    • Diagnostic Protocol:

      • Monitor H₂ Uptake: For direct hydrogenation, use a gas burette or pressure gauge to monitor hydrogen consumption. A plateau before the theoretical amount is consumed indicates a problem.[14]

      • Verify Reagent Stoichiometry: Double-check the calculations for your hydrogen donor in transfer hydrogenation. Hydrazine hydrate, for example, is often used in large excess (10 equivalents or more).[3]

    • Solutions:

      • For H₂ gas, ensure the system is properly sealed and purged. Increase the pressure if necessary (e.g., from 1 atm to 3-5 atm).[14]

      • Ensure vigorous stirring to maximize gas-liquid surface area, which is crucial for the reaction rate.[14]

      • For transfer hydrogenation, increase the equivalents of the hydrogen donor.

  • Possible Cause 1.3: Suboptimal Reaction Conditions (Temperature, Solvent)

    • Expertise & Causality: While the reduction of nitroaromatics is typically exothermic, an initial activation energy barrier must be overcome.[14] If the temperature is too low, the reaction may be kinetically slow or fail to initiate. The choice of solvent is also critical for dissolving the starting material and allowing it to access the catalyst surface.

    • Solutions:

      • Gently warm the reaction mixture (e.g., to 40-60 °C) to initiate the reaction.[14]

      • Use a solvent in which NPP is readily soluble, such as ethanol, methanol, or ethyl acetate.[14]

Symptom 2: Formation of Multiple Side Products

Your analytical data shows the disappearance of NPP but the formation of multiple new spots/peaks in addition to the desired ANPP.

  • Expertise & Causality: The reduction of a nitro group proceeds through several intermediates.[15][16] If the reaction stalls or conditions are not optimal, these intermediates can react with each other to form dimeric species like azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.[2] These are often colored and can complicate purification. This is more common in metal/acid reductions or if the reaction environment becomes alkaline.[15]

Side Products cluster_main Main Reduction Pathway cluster_side Side Reactions (Condensation) Nitro Ar-NO₂ (NPP) Nitroso Ar-NO Nitro->Nitroso Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Azoxy Azoxy Compound Ar-N(O)=N-Ar Nitroso->Azoxy Condensation with Ar-NHOH Amine Ar-NH₂ (ANPP) Hydroxylamine->Amine Azo Azo Compound Ar-N=N-Ar Azoxy->Azo Reduction caption Figure 2. Potential side reactions during nitro reduction.

Caption: Figure 2. Potential side reactions during nitro reduction.

  • Solutions:

    • Ensure Sufficient Hydrogen: Maintain a high concentration of the reducing agent to ensure intermediates are fully reduced to the amine before they can dimerize.

    • Control pH: For catalytic hydrogenation, the reaction is typically run under neutral conditions. In metal/acid reductions, maintaining a strongly acidic environment is key until the workup.

Symptom 3: Significant Product Loss During Workup & Purification

The reaction appears clean by TLC/LC-MS, but the final isolated mass is low.

  • Possible Cause 3.1: Air Oxidation of ANPP Product

    • Expertise & Causality: This is the most critical and often overlooked cause of yield loss for ANPP. Aromatic amines, especially phenylenediamines, are very easily oxidized by atmospheric oxygen, particularly when in solution or when wet.[9] This oxidation leads to the formation of dark, often intractable polymeric materials, reducing the yield of pure, isolable product.

    • Solutions:

      • Inert Atmosphere Workup: Perform the workup under an inert atmosphere (Nitrogen or Argon) whenever possible. Use solvents that have been sparged with N₂ or Ar.

      • Minimize Time in Solution: Do not leave the purified product in solution for extended periods. Concentrate the fractions from chromatography immediately after collection.

      • Antioxidants: In some industrial processes, small amounts of antioxidants may be used, but this can complicate purification in a research setting.

      • Storage: Store the final, dry product under an inert atmosphere in a freezer, protected from light.

  • Possible Cause 3.2: Incorrect pH During Aqueous Extraction

    • Expertise & Causality: ANPP is a basic compound due to its two amine groups. During an aqueous workup, if the aqueous layer is too acidic, the ANPP will be protonated to form an ammonium salt (Ar-NH₃⁺), which is water-soluble.[5][6] This will cause the product to partition into the aqueous layer and be discarded.

    • Diagnostic Protocol: After your initial extraction, take the aqueous layer, basify it with NaOH or Na₂CO₃ to a pH > 10, and re-extract with an organic solvent (e.g., ethyl acetate). Check this new organic layer for your product by TLC. If product is present, your initial workup was too acidic.

    • Solution: Ensure the aqueous layer is made basic (pH 9-11) before extracting your product with an organic solvent.

Data & Protocols

Table 1: Comparison of Common Reduction Methods for NPP
MethodReducing AgentCatalyst/Co-reagentTypical SolventProsCons
Catalytic Hydrogenation H₂ (gas)5-10% Pd/C, Raney NiEthanol, MethanolHigh yield, clean, easy catalyst removal[2]Requires pressure equipment, pyrophoric catalyst[14]
Transfer Hydrogenation Hydrazine Hydrate5-10% Pd/CMethanol, EthanolNo H₂ gas needed, fast, high yield[3]Hydrazine is toxic
Transfer Hydrogenation Ammonium Formate5-10% Pd/CMethanolSafer H-donor, effectiveSlower than hydrazine
Metal/Acid Reduction Sn or Fe metalConc. HClEthanol/WaterInexpensive, robust[1]Messy workup, generates metal waste, acidic conditions
Protocol: Catalytic Transfer Hydrogenation using Hydrazine Hydrate

This protocol is a reliable starting point for the lab-scale synthesis of ANPP.

  • Preparation: To a round-bottom flask equipped with a stir bar and reflux condenser, add NPP (1 equivalent) and Methanol (10-20 mL per gram of NPP).

  • Inerting: Purge the flask with Nitrogen or Argon for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5-10% Palladium on Carbon (5 mol % Pd).

  • Addition of Hydrazine: Heat the mixture to a gentle reflux (approx. 60-65 °C). Add hydrazine monohydrate (10 equivalents) dropwise via a syringe over 15-20 minutes. The reaction is exothermic and gas evolution (N₂) will be observed.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is often complete within 30-60 minutes after the hydrazine addition is finished.

  • Workup (Under Inert Atmosphere):

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The catalyst on the Celite is pyrophoric and must be kept wet with solvent. Quench carefully with water before disposal.

    • Wash the Celite pad with additional degassed methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude ANPP can be purified by column chromatography on silica gel or by recrystallization, always using degassed solvents and minimizing exposure to air.

Troubleshooting Workflow Diagram

Troubleshooting Workflow cluster_incomplete Diagnosing Incomplete Reaction cluster_side Diagnosing Side Products cluster_workup Diagnosing Isolation Loss Start Low Yield of ANPP CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckReaction Incomplete Symptom: Incomplete Reaction CheckReaction->Incomplete High % NPP SideProducts Symptom: Side Products Formed CheckReaction->SideProducts Multiple Spots CleanReaction Symptom: Clean Reaction, Low Isolated Yield CheckReaction->CleanReaction Clean Conversion Catalyst Check Catalyst Activity & Purity of Reagents Incomplete->Catalyst EnsureH2 Ensure Sufficient Reducing Agent SideProducts->EnsureH2 Oxidation Implement Inert Atmosphere Workup CleanReaction->Oxidation Hydrogen Check H₂ Source & Stirring Catalyst->Hydrogen Conditions Optimize Temp. & Solvent Hydrogen->Conditions ControlpH Control pH EnsureH2->ControlpH Extraction Check pH of Aqueous Layer Oxidation->Extraction caption Figure 3. A logical workflow for troubleshooting low ANPP yield.

Caption: Figure 3. A logical workflow for troubleshooting low ANPP yield.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 4-Aminodiphenylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Aromatic Side Chain Reduction: Nitro. (n.d.). csbsju.edu. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved from [Link]

  • PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. (2012). Journal of Junshin Gakuen University. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2012). Molecules. Retrieved from [Link]

  • Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO. (2020). ResearchGate. Retrieved from [Link]

  • CN108558675A - Synthesis method of 4-aminodiphenylamine. (2018). Google Patents.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2023). ACS Omega. Retrieved from [Link]

  • US20150045584A1 - Process for preparing 4-aminodiphenylamine. (2015). Google Patents.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • 4-Aminodiphenylamine (4-ADPA). (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (2015). New Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015). Hindawi. Retrieved from [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (2020). Organic Process Research & Development. Retrieved from [Link]

  • Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. (2023). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. (2015). ResearchGate. Retrieved from [Link]

  • Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]

  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimization of reaction conditions for hydrogenation of p-nitroaniline. (2014). ResearchGate. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2021). Chemical Research in Toxicology. Retrieved from [Link]

  • Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. (2011). ResearchGate. Retrieved from [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). Materials Advances. Retrieved from [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024). YouTube. Retrieved from [Link]

  • Resource-efficient technology to produce 4-aminodiphenylamine. (2025). ResearchGate. Retrieved from [Link]

  • Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. (2023). ResearchGate. Retrieved from [Link]

  • Chemical Oxidative Polymerization of Aminodiphenylamines. (2001). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2018). Organic Process Research & Development. Retrieved from [Link]

  • WO/2000/035853 METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. (2000). WIPO Patentscope. Retrieved from [Link]

  • Amine Synthesis (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline. (2012). ResearchGate. Retrieved from [Link]

  • 100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction. (2025). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 1-(2-phenylethyl)-4-piperidinol: A Comparative Analysis of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical research and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(2-phenylethyl)-4-piperidinol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), notably as a precursor or intermediate in the synthesis of potent analgesics and other centrally acting agents.[1][2][3][4] Ensuring its purity is paramount, as even trace impurities can be carried through multi-step syntheses, potentially leading to the formation of undesired, and possibly toxic, side-products in the final API.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for method selection tailored to the needs of researchers, scientists, and drug development professionals.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) stands as the gold standard for the purity analysis of a vast array of organic molecules, including this compound.[5] Its widespread adoption is due to its robustness, versatility, and ability to separate compounds with a wide range of polarities. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. For this compound, this technique is ideal for separating the main compound from non-polar and closely related polar impurities.

Causality Behind Method Design
  • Stationary Phase (C18 Column): A C18 column is selected for its hydrophobic nature, which provides strong retention for the phenylethyl group of the target molecule. This allows for effective separation from more polar impurities that will elute earlier and less polar impurities that will be retained longer.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): A gradient elution using water and acetonitrile is employed to ensure the timely elution of all potential impurities with varying polarities. The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase is critical.[6] The basic nitrogen atom in the piperidine ring can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). The acid protonates the piperidine nitrogen, minimizing these secondary interactions and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.

  • UV Detection: The presence of the phenyl group in this compound provides a chromophore that absorbs UV light. Detection at a low wavelength, such as 210 nm, is chosen to ensure sensitivity for both the main compound and a wide range of potential impurities that may lack strong chromophores.[5]

Detailed Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound and quantify any related impurities by RP-HPLC with UV detection.

Instrumentation & Materials
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Deionized)

    • Formic Acid (or Phosphoric Acid), Analytical Grade

    • This compound Reference Standard and sample lots for testing.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B, 2-18 min: 10% to 90% B, 18-22 min: 90% B, 22.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample & Standard Preparation
  • Standard Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Preparation (0.5 mg/mL): Prepare the sample in the same manner as the standard.

System Suitability Test (SST)

Before sample analysis, perform replicate injections (n=5) of the standard solution to validate the chromatographic system's performance.

SST ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
Analysis and Calculation

Inject the blank (diluent), standard, and sample solutions. Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visual Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_sample Sample & Standard Preparation (0.5 mg/mL) prep_sample->sst analysis Sample Injection & Data Acquisition sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC purity assessment of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust primary method, a comprehensive purity profile often benefits from orthogonal techniques—methods that separate compounds based on different chemical or physical principles. Here, we compare HPLC with two powerful alternatives: Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Alternative 1: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[7] For this compound, the presence of the polar hydroxyl (-OH) group can reduce its volatility and may require derivatization (e.g., silylation) to achieve good chromatographic performance.[5] However, GC is exceptionally sensitive for detecting volatile impurities like residual solvents that HPLC might not resolve well.

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[8][9] This technology operates at much higher pressures than conventional HPLC (up to 15,000 psi vs. 5,000-6,000 psi).[10] The result is a dramatic increase in resolution, sensitivity, and speed of analysis.[9][11] A typical HPLC run of 20-25 minutes can often be reduced to 2-5 minutes on a UPLC system, significantly increasing sample throughput and reducing solvent consumption by 70-80%.[12]

Head-to-Head Performance Comparison
FeatureHPLC-UV GC-FID/MS UPLC-UV/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[10]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7]Partitioning using sub-2 µm particles at high pressure for enhanced efficiency.[8][9]
Analysis Time Moderate (15-30 minutes).[10]Fast to Moderate (5-20 minutes).Very Fast (1-10 minutes).[10][11]
Resolution Good.Very High for volatile compounds.Excellent; superior to HPLC.[9]
Sensitivity Good (µg/mL to ng/mL).[7]Excellent (pg to fg range), especially with MS.[7]Excellent; higher than HPLC due to sharper peaks.[9][11]
Solvent Consumption High.Very Low (uses carrier gas).Low; significantly less than HPLC.[11][12]
Sample Requirement Soluble in mobile phase.Volatile and thermally stable (or requires derivatization).[5]Soluble in mobile phase.
Typical Use Case Robust, routine purity testing and QC.Analysis of volatile impurities, residual solvents, and thermally stable compounds.High-throughput screening, complex impurity profiling, and rapid method development.

Logical Comparison of Analytical Methodologies

Method_Comparison cluster_LC Liquid Chromatography cluster_GC Gas Chromatography HPLC HPLC (High-Performance) UPLC UPLC (Ultra-Performance) HPLC->UPLC UPLC offers: - Faster Analysis - Higher Resolution - Lower Solvent Use GC GC (Gas) Purity Purity Assessment of This compound Purity->HPLC Primary Method: Robust & Versatile Purity->UPLC Alternative: High Speed & Resolution Purity->GC Orthogonal Method: Volatile Impurities

Caption: Logical comparison of chromatographic methods for purity analysis.

Conclusion: An Integrated Approach to Purity Assessment

For the routine purity assessment of this compound, Reversed-Phase HPLC offers a reliable, robust, and well-understood methodology. It provides excellent capabilities for separating and quantifying common process-related impurities.

However, for laboratories focused on high-throughput analysis or requiring superior resolution for complex impurity profiles, UPLC presents a compelling alternative that can drastically improve productivity and reduce operational costs.[11][12] Furthermore, employing an orthogonal technique like Gas Chromatography is invaluable for a complete purity profile, particularly for identifying and quantifying volatile impurities or residual solvents that are not amenable to LC analysis.

The ultimate choice of methodology depends on the specific analytical needs, available instrumentation, and the stage of drug development.[5] A multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy characterization of this compound, ensuring the quality and integrity of the final pharmaceutical product.

References

  • UPLC vs HPLC: what is the difference? - Alispharm. Alispharm. [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. Research Journal of Pharmacy and Technology. [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. Pharmaguideline. [Link]

  • What is the Difference Between UPLC and HPLC? - MONAD. MONAD. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. GMP Insiders. [Link]

  • Identification and quantitative determination of fentanyl metabolites in patients by gas chromatography--mass spectrometry - PubMed. PubMed. [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • Compound purity analysis and HPLC data - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (MM0528.04) - Reference Standards. CWS ABROAD. [Link]

  • This compound | C13H19NO | CID 77055 - PubChem. PubChem. [Link]

Sources

A Comparative Guide to the GC-MS Characterization of 1-(2-phenylethyl)-4-piperidinol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-(2-phenylethyl)-4-piperidinol and its Analogs

This compound is a key synthetic intermediate in the production of various pharmacologically active compounds, most notably fentanyl and its analogs.[1][2] Its robust characterization is paramount for forensic laboratories, pharmaceutical quality control, and in the monitoring of illicit drug synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of such compounds, offering high-resolution separation and definitive structural elucidation.[1][3]

This guide provides an in-depth comparison of the GC-MS characterization of this compound and its common derivatives. We will explore the causal relationships behind experimental choices, from derivatization strategies to the interpretation of mass spectral data, empowering researchers to develop and validate robust analytical methods.

The Challenge of Direct GC-MS Analysis and the Rationale for Derivatization

Direct injection of this compound into a GC-MS system can be problematic. The presence of a polar hydroxyl (-OH) group leads to several analytical challenges:

  • Poor Volatility: The hydroxyl group increases the boiling point of the molecule, making it less amenable to vaporization in the GC inlet.

  • Thermal Instability: At the high temperatures of the GC inlet and column, the compound may degrade, leading to inaccurate quantification and the appearance of artifact peaks.

  • Peak Tailing: The polar hydroxyl group can interact with active sites on the GC column and liner, resulting in asymmetric peak shapes (tailing), which compromises resolution and sensitivity.

To overcome these limitations, chemical derivatization is a crucial sample preparation step.[4][5] Derivatization modifies the analyte to a form more suitable for GC-MS analysis by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[4] This enhances volatility and thermal stability, leading to improved chromatographic performance. The most common derivatization techniques for this class of compounds are silylation and acylation.[6][7][8]

Comparative Analysis of this compound and its Derivatives

This section will compare the underivatized parent compound with its trimethylsilyl (TMS), acetyl, and propionyl derivatives.

Derivatization Protocols: A Step-by-Step Guide

1. Silylation (TMS Derivative)

Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[4][6][7][8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed.[6][7]

Experimental Protocol: Silylation

  • Sample Preparation: Evaporate a known amount of the sample containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection.

2. Acylation (Acetyl and Propionyl Derivatives)

Acylation involves the introduction of an acyl group (e.g., acetyl or propionyl) to the hydroxyl moiety. This is typically achieved by reacting the analyte with an acylating agent such as acetic anhydride or propionic anhydride, often in the presence of a catalyst like pyridine.

Experimental Protocol: Acylation

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., 100 µL of pyridine).

  • Reagent Addition: Add 50 µL of the acylating agent (acetic anhydride for the acetyl derivative, or propionic anhydride for the propionyl derivative).

  • Reaction: Cap the vial and heat at 60-70°C for 20-30 minutes.

  • Evaporation: Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Gas Chromatography: Separation and Retention Behavior

The choice of GC column and temperature program is critical for achieving optimal separation. A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is generally suitable for these compounds.

Illustrative GC-MS Conditions:

  • GC System: Agilent 7890A GC coupled to a 5975C MS detector (or equivalent).[5]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line: 280°C.[5]

Expected Retention Time Comparison:

CompoundDerivativeExpected Retention Time (min)Rationale
This compoundUnderivatizedVariable, may exhibit tailingPolar hydroxyl group leads to stronger interaction with the stationary phase.
1-(2-phenylethyl)-4-trimethylsilyloxypiperidineTMSShorterIncreased volatility and reduced polarity due to the non-polar TMS group.
1-(2-phenylethyl)-4-acetoxypiperidineAcetylLonger than TMSLess volatile than the TMS derivative but significantly more volatile than the parent compound.
1-(2-phenylethyl)-4-propionyloxypiperidinePropionylLonger than AcetylIncreased molecular weight and chain length lead to a slightly higher boiling point and longer retention time compared to the acetyl derivative.

Diagram: GC Elution Order

GC_Elution_Order cluster_0 GC Column Underivatized Underivatized TMS TMS Detector Detector Acetyl Acetyl Propionyl Propionyl Propionyl->Detector Injector Injector Injector->Underivatized t_R (longest, tailing) Injector->TMS t_R (shortest) Injector->Acetyl t_R (intermediate) Injector->Propionyl t_R (longer)

Caption: Expected elution order of this compound and its derivatives on a non-polar GC column.

Mass Spectrometry: Fragmentation Patterns and Structural Elucidation

Electron Ionization (EI) at 70 eV is the standard ionization technique for these analyses, providing reproducible fragmentation patterns that serve as a molecular fingerprint.[9][10]

1. This compound (Underivatized)

  • Molecular Ion (M+•): The molecular ion at m/z 205 is expected to be of low abundance or absent due to the instability of the molecule under EI conditions.[10][11]

  • Key Fragments: The mass spectrum is characterized by fragments arising from the cleavage of the piperidine ring and the phenylethyl side chain.

    • m/z 114 (Base Peak): This prominent peak likely results from the cleavage of the bond between the piperidine ring and the phenylethyl group, followed by the loss of a hydrogen atom from the piperidine ring, forming a stable iminium ion.[11]

    • m/z 91: This fragment is characteristic of a tropylium ion, formed from the benzyl moiety of the phenylethyl group.

    • m/z 105: This fragment corresponds to the phenylethyl group ([C8H9]+).

2. 1-(2-phenylethyl)-4-trimethylsilyloxypiperidine (TMS Derivative)

  • Molecular Ion (M+•): The molecular ion at m/z 277 will be more prominent than in the underivatized compound due to the increased stability of the TMS ether.

  • Key Fragments:

    • m/z 262: Loss of a methyl group ([M-15]+) from the TMS moiety is a characteristic fragmentation.

    • m/z 73: A strong peak corresponding to the trimethylsilyl ion ([(CH3)3Si]+).

    • m/z 186: This fragment likely arises from the cleavage of the C-O bond, with the charge retained on the piperidine portion.

3. 1-(2-phenylethyl)-4-acetoxypiperidine (Acetyl Derivative)

  • Molecular Ion (M+•): The molecular ion at m/z 247 is expected to be observed.

  • Key Fragments:

    • m/z 204: Loss of the acetyl group as ketene (CH2=C=O, 42 Da) is a common fragmentation pathway for acetate esters.

    • m/z 43: A prominent peak corresponding to the acetyl cation ([CH3CO]+).

    • m/z 114: Similar to the underivatized compound, cleavage of the phenylethyl group can still occur.

4. 1-(2-phenylethyl)-4-propionyloxypiperidine (Propionyl Derivative)

  • Molecular Ion (M+•): The molecular ion at m/z 261 will be present.

  • Key Fragments:

    • m/z 204: Loss of the propionyl group as methylketene (CH3CH=C=O, 56 Da).

    • m/z 57: A strong peak corresponding to the propionyl cation ([CH3CH2CO]+).

    • m/z 114: The base peak from the piperidine moiety is still expected to be significant.

Comparative Table of Key Mass Fragments:

CompoundMolecular Ion (m/z)Base Peak (m/z)Characteristic Fragments (m/z)
This compound205 (weak/absent)11491, 105
TMS Derivative27773 or 186262, 186, 73
Acetyl Derivative24743 or 114204, 114, 43
Propionyl Derivative26157 or 114204, 114, 57

Diagram: Fragmentation Pathways

Fragmentation_Pathways cluster_parent This compound (m/z 205) cluster_frags_parent Key Fragments cluster_tms TMS Derivative (m/z 277) cluster_frags_tms Key Fragments cluster_acetyl Acetyl Derivative (m/z 247) cluster_frags_acetyl Key Fragments Parent [C13H19NO]+• Frag1_P m/z 114 (Base Peak) Parent->Frag1_P - C8H9• Frag2_P m/z 91 (Tropylium ion) Parent->Frag2_P - C4H10NO• Frag3_P m/z 105 (Phenylethyl ion) Parent->Frag3_P - C5H10NO• TMS [C16H27NOSi]+• Frag1_T m/z 262 ([M-CH3]+) TMS->Frag1_T - CH3• Frag2_T m/z 73 ([(CH3)3Si]+) TMS->Frag2_T Frag3_T m/z 186 TMS->Frag3_T - C8H9• Acetyl [C15H21NO2]+• Frag1_A m/z 204 ([M-C2H2O]) Acetyl->Frag1_A - CH2CO Frag2_A m/z 43 ([CH3CO]+) Acetyl->Frag2_A Frag3_A m/z 114 Acetyl->Frag3_A - C8H9•

Caption: Proposed major fragmentation pathways for this compound and its derivatives under EI-MS.

Conclusion and Best Practices

The GC-MS characterization of this compound is significantly enhanced through derivatization.

  • For qualitative identification, both silylation and acylation provide derivatives with characteristic mass spectra that confirm the presence of the parent structure. The choice of derivative may depend on the available reference spectra and the potential for co-eluting interferences.

  • For quantitative analysis, silylation is often preferred due to the typically cleaner reaction and the formation of a single derivative, leading to more robust and reproducible results.

It is imperative to validate any analytical method by analyzing a certified reference standard of this compound and its derivatives. The use of an internal standard is also highly recommended for accurate quantification. By understanding the principles outlined in this guide, researchers can confidently develop and apply GC-MS methods for the reliable characterization of this important compound and its analogs.

References

  • Analysis of Fentanyl and Fentanyl Analogs by APCI-GC-MS | LabRulez GCMS. (n.d.). Retrieved January 1, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. (n.d.). Retrieved January 1, 2026, from [Link]

  • Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography-Mass Spectrometry (APCI-GC-MS). (2020). ACS Omega, 5(5), 2443-2453.
  • This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). (2020). ACS Omega, 5(5), 2443–2453.
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (2022). Cellular, Molecular and Biomedical Reports, 2(3), 151-161.
  • Acetanilide, N-(1-phenethyl-4-piperidyl)-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

  • Piperidine, 1-(2-phenylethyl)-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

  • 4-Piperidinol, 1-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

  • Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Retrieved January 1, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 1, 2026, from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2021, March 9). YouTube. Retrieved January 1, 2026, from [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. (2011). Journal of the American Society for Mass Spectrometry, 22(10), 1837–1846.
  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (2015). Journal of Analytical & Bioanalytical Techniques, 6(4).
  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (2016). Chinese Journal of Chemistry, 34(11), 1145-1152.
  • 4-Piperidinone, 1-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

  • Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. (2021). ACS Omega, 6(40), 26039–26048.
  • Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. (2019). Chemické listy, 113(3), 168-175.
  • Mass Spectrum Interpretation. (2011). Retrieved January 1, 2026, from [Link]

  • 4-Phenylpiperidine. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (2016). Chinese Journal of Chemistry, 34(11), 1145-1152.
  • 4-ANPP. (n.d.). mzCloud. Retrieved January 1, 2026, from [Link]

  • Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. (2022). PLOS ONE, 17(11), e0276358.
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (2015). The Journal of Animal & Plant Sciences, 25(3), 850-855.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (2009). Journal of Analytical Toxicology, 33(7), 353-359.
  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2021). Saudi Journal of Biological Sciences, 28(12), 7338-7345.
  • GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. (2024). Journal of the Iranian Chemical Society, 21(3), 1-19.
  • N-(3-Iodophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2012). Journal of Forensic Sciences, 57(4), 995-1002.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

Sources

A Comparative Guide to the Structural Validation of 1-(2-phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Ensuring Molecular Integrity

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built.[1][2] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the chemical structure of 1-(2-phenylethyl)-4-piperidinol, a versatile building block used in the synthesis of various pharmacologically active compounds.[3]

While multiple techniques contribute to a complete structural dossier, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural elucidation of small organic molecules.[4] This guide will delve into the theoretical and practical aspects of ¹H NMR for our target molecule, followed by a critical comparison with complementary methods, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Primary Tool: Validating Structure with ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by mapping the chemical environment of every proton. For this compound, this technique allows us to confirm the presence and connectivity of the phenylethyl group and the substituted piperidinol ring.

Theoretical ¹H NMR Analysis of this compound

To interpret the spectrum, we must first dissect the molecule and predict the signals for its distinct proton environments.

Figure 1: Structure of this compound with key proton environments labeled.

  • Aromatic Protons (Hₐ): The five protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically around 7.2-7.3 ppm.

  • Phenylethyl Protons (Hₑ): The two CH₂ groups of the ethyl chain will likely appear as overlapping multiplets, or triplets if coupling is well-resolved, around 2.6-2.8 ppm.

  • Piperidine Ring Protons (Hբ, Hₖ): The protons on the piperidine ring are more complex due to the ring's chair conformation.

    • The four sets of CH₂ protons (positions 2, 3, 5, and 6) will be diastereotopic, resulting in complex multiplets between approximately 1.5 and 3.0 ppm.

    • The single proton on the carbon bearing the hydroxyl group (CH-OH, Hₖ) is deshielded by the adjacent oxygen and will appear further downfield, likely between 3.6 and 3.8 ppm as a multiplet.

  • Hydroxyl Proton (Hₗ): The alcohol proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on concentration and solvent. It can appear over a wide range and may not show clear coupling. This signal will disappear upon shaking the sample with D₂O, a key confirmatory test.[5]

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[6][7] The following protocol ensures high-resolution data suitable for unambiguous structural validation.

Materials:

  • This compound sample (1-5 mg)[6]

  • High-quality 5 mm NMR tube

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Pasteur pipette and cotton wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 1-5 mg of the sample directly into a clean, dry vial. The goal is to achieve a concentration sufficient for a good signal-to-noise ratio without causing line broadening from aggregation.[8]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[9][10] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules. The deuterated solvent is necessary to avoid a large protonated solvent signal and to provide a deuterium signal for the instrument's lock system.[10]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A homogenous solution is essential for acquiring a high-resolution spectrum, as suspended particles will disrupt the magnetic field homogeneity.[7]

  • Filtration and Transfer: Construct a micro-filter by placing a small plug of cotton wool into a Pasteur pipette.[7][10] Transfer the sample solution through the filter directly into the NMR tube. This step removes any dust or particulate matter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity. Shimming is crucial for achieving sharp spectral lines and high resolution.[8]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal reference.

Comparative Analysis with Alternative Structural Validation Techniques

While ¹H NMR is powerful, a multi-faceted approach provides the highest level of confidence. The following techniques offer complementary information.

workflow Sample This compound (Synthesized Compound) H_NMR ¹H NMR Spectroscopy Sample->H_NMR Proton Environment & Connectivity C_NMR ¹³C NMR Spectroscopy Sample->C_NMR Carbon Skeleton & Environment MS Mass Spectrometry (MS) Sample->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Validation Final Structure Validation H_NMR->Validation C_NMR->Validation MS->Validation FTIR->Validation

Figure 2: Integrated workflow for comprehensive structural validation.

¹³C NMR Spectroscopy
  • Principle & Insight: ¹³C NMR detects the carbon nuclei in a molecule. It reveals the number of unique carbon environments and provides information about their electronic state (e.g., aromatic, aliphatic, alcohol). For our target molecule, we expect to see distinct signals for the carbons in the phenyl ring, the ethyl chain, and the piperidinol ring.

  • Expected Data: The molecular formula C₁₃H₁₉NO suggests 13 carbon signals, although symmetry could reduce this number. Key expected signals include those in the aromatic region (120-140 ppm), aliphatic signals for the ethyl and piperidine carbons (20-60 ppm), and a signal for the carbon attached to the hydroxyl group (~60-70 ppm).

  • Protocol: The sample preparation is identical to that for ¹H NMR, but a higher concentration (5-30 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6] Data acquisition times are also significantly longer.

Mass Spectrometry (MS)
  • Principle & Insight: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise molecular weight. The fragmentation pattern can also offer clues about the molecule's structure.

  • Expected Data: this compound has a molecular weight of 205.30 g/mol .[11] An HRMS experiment should yield a molecular ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 205.1467 for C₁₃H₁₉NO). Common fragmentation patterns would likely involve the loss of water or cleavage at the bonds adjacent to the nitrogen atom.

  • Protocol:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

    • Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum across a relevant m/z range.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle & Insight: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is an excellent tool for identifying the presence of specific bonds.

  • Expected Data: The FTIR spectrum of this compound should exhibit characteristic absorption bands:

    • A broad O-H stretch around 3300-3400 cm⁻¹ for the alcohol group.

    • C-H stretching bands for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chains (~2850-2950 cm⁻¹).

    • C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).

    • A C-O stretching band for the alcohol around 1050-1150 cm⁻¹.

  • Protocol:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation.[12]

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum.

Head-to-Head Comparison of Validation Techniques

Technique Information Provided Strengths Limitations Relevance to Target Molecule
¹H NMR Detailed proton environment, connectivity (through coupling), and stoichiometry (through integration).Provides the most comprehensive structural information for small molecules.[4]Can have overlapping signals in complex regions. Requires deuterated solvents.Essential. Unambiguously confirms the presence and connectivity of all key structural fragments.
¹³C NMR Number and type of unique carbon environments (carbon skeleton).Complements ¹H NMR, resolving ambiguities. Simpler spectra (usually no splitting).Low sensitivity, requiring higher sample concentration and longer acquisition times.[6]Highly Recommended. Confirms the carbon backbone and the presence of all 13 carbons.
Mass Spec (MS) Molecular weight and molecular formula (HRMS). Fragmentation patterns provide structural clues.Extremely sensitive. Provides definitive molecular formula.Does not distinguish between isomers. Provides limited connectivity information on its own.Essential. Confirms the elemental composition and molecular weight.
FTIR Presence of specific functional groups (e.g., -OH, C=C aromatic).Fast, requires minimal sample preparation, good for identifying functional groups.Provides no detailed connectivity information. The "fingerprint" region can be complex.Supportive. Quickly confirms the presence of the key alcohol and aromatic functional groups.

Conclusion

The structural validation of a molecule like this compound is not achieved by a single experiment but by the convergence of evidence from multiple analytical techniques. While ¹H NMR spectroscopy serves as the primary and most informative tool for elucidating the detailed proton framework and connectivity, it is most powerful when used in concert with other methods.

High-resolution Mass Spectrometry provides an indisputable confirmation of the molecular formula. ¹³C NMR validates the carbon skeleton, and FTIR spectroscopy offers a rapid check for the expected functional groups. Together, this suite of techniques forms a self-validating system, providing researchers, scientists, and drug development professionals with the unequivocal structural confirmation necessary to make confident, data-driven decisions in their research endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

  • ACD/Labs. (2025). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77055, this compound. Retrieved from [Link]

  • Al-Sabi, A., et al. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • ChemBK. (n.d.). 1-(2-Phenylethyl)piperidine-4-ol. Retrieved from [Link]

  • ChemBK. (n.d.). N-(2-Phenylethyl)-4-hydroxypiperidine. Retrieved from [Link]

  • iBiology. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link]

  • Quora. (2018). How important is small molecule structure determination for drug development and discovery? Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Fluorobenzyl)-1-(2-phenylethyl)piperidin-4-amine tfa - Optional[13C NMR]. Retrieved from [Link]

  • mzCloud. (n.d.). 4 ANPP. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Fluorobenzyl)-1-(2-phenylethyl)piperidin-4-amine pfp - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Phenylethyl)-4-piperidyl-iso butyrate - Optional[MS (GC)]. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenethyl-4-piperidone - Optional[1H NMR]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88890, N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Okbi, S. Y. (2020). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. Retrieved from [Link]

  • Paraskevaidi, M., et al. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]

  • UC San Diego. (n.d.). Table Appendix. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of Impurities in Clandestinely Manufactured Fentanyl from ANPP

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Forensic Imperative of Impurity Profiling

The opioid crisis, largely fueled by the illicit production and distribution of fentanyl and its analogues, presents a formidable challenge to public health and law enforcement agencies worldwide. Clandestinely manufactured fentanyl, often synthesized from the precursor 4-anilino-N-phenethylpiperidine (ANPP), is rarely pure. The impurities present in a seized sample are not merely contaminants; they are chemical fingerprints, or "chemical attribution signatures" (CAS), that provide invaluable forensic intelligence.[1][2] Analyzing these impurities allows us to elucidate the synthetic route employed, identify potential starting materials, and establish links between different seizures and clandestine laboratories. This guide provides an in-depth comparison of the analytical methodologies used to identify and quantify impurities in illicitly produced fentanyl derived from ANPP, offering field-proven insights and experimental data to aid researchers and forensic scientists in this critical endeavor.

Clandestine Synthesis Routes of Fentanyl from ANPP and Their Characteristic Impurities

The final step in many clandestine fentanyl syntheses involves the acylation of ANPP. The choice of reagents and reaction conditions in this step gives rise to distinct impurity profiles associated with different synthetic routes.[3] Understanding these pathways is fundamental to interpreting analytical data.

The Janssen Method

The original synthetic route developed by Janssen Pharmaceutica is a multi-step process that is generally considered too complex for most clandestine laboratory operators.[3] However, variations and shortcuts of this method are encountered. A key characteristic of the Janssen route is the potential presence of benzylfentanyl if N-benzyl-4-piperidone is used as a starting material further up the synthetic chain. When starting from ANPP, impurities can arise from incomplete reactions or side reactions involving the reagents used for acylation, such as propionyl chloride in the presence of a base.

The Siegfried Method

A more common route in clandestine settings is the Siegfried method, which is more straightforward than the Janssen route.[3] This method typically involves the reaction of ANPP with propionyl chloride. Impurities associated with the Siegfried method can include unreacted ANPP and byproducts from the acylation reaction. The detection of ANPP without the presence of benzylfentanyl is often indicative of the Siegfried method or a similar pathway.[3]

The Gupta Method (One-Pot Synthesis)

The Gupta method is a "one-pot" synthesis that has gained popularity in clandestine laboratories due to its efficiency.[4] A significant impurity associated with this route is phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) .[1][2][5] The presence of this compound is a strong indicator that the Gupta method, or a variation thereof, was used.[1] More recently, the emergence of ethyl-4-anilino-N-phenethylpiperidine (ethyl-4-ANPP) has been noted, suggesting modifications to the traditional Gupta route.[1]

Diagram: Key Fentanyl Synthesis Impurities from ANPP

Fentanyl_Impurities Key Impurities in Fentanyl Synthesis from ANPP cluster_gupta Gupta Route cluster_janssen Janssen Route cluster_siegfried Siegfried Route phenethyl-4-ANPP phenethyl-4-ANPP ethyl-4-ANPP ethyl-4-ANPP Benzylfentanyl Benzylfentanyl Unreacted ANPP Unreacted ANPP ANPP ANPP ANPP->phenethyl-4-ANPP Side Reaction ANPP->ethyl-4-ANPP Side Reaction ANPP->Unreacted ANPP Incomplete Reaction Fentanyl Fentanyl ANPP->Fentanyl Acylation

Caption: Key impurities associated with different fentanyl synthesis routes from ANPP.

Comparative Analysis of Analytical Techniques

The two most powerful and widely used techniques for the analysis of fentanyl impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each has its own strengths and weaknesses in this application.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.Separates compounds in the liquid phase, followed by tandem mass analysis.
Sensitivity Generally good, with Limits of Detection (LOD) in the low ng/mL range.[6]Excellent, with LODs often in the sub-ng/mL to pg/mL range.[7][8][9]
Specificity High, especially with high-resolution mass analyzers. Electron ionization (EI) provides reproducible fragmentation patterns for library matching.Very high, particularly with Multiple Reaction Monitoring (MRM), which enhances selectivity.
Compound Amenability Suitable for volatile and thermally stable compounds. Derivatization may be required for some polar or high molecular weight impurities.Broad applicability to a wide range of compounds, including non-volatile and thermally labile impurities, without the need for derivatization.
Sample Throughput Moderate, with typical run times of 15-30 minutes.[10]Can be high, with some methods having run times of 10-15 minutes or less.[7]
Cost & Complexity Generally lower initial instrument cost and less complex to operate and maintain compared to LC-MS/MS.[6]Higher initial instrument cost and greater operational complexity.
Key Advantage for Fentanyl Impurity Analysis Robust, with extensive spectral libraries for the identification of known impurities.Superior sensitivity for detecting trace-level impurities and applicability to a wider range of potential byproducts.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a workhorse in forensic laboratories due to its robustness and the availability of extensive spectral libraries for compound identification.[6]

1. Sample Preparation (for seized powder):

  • Accurately weigh approximately 10 mg of the homogenized powder sample.

  • Dissolve the sample in 10 mL of methanol to achieve a concentration of approximately 1 mg/mL.

  • Vortex for 2 minutes to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble cutting agents.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis. For quantitative analysis, a single-step basic liquid-liquid extraction can be employed for cleaner chromatograms.[12]

2. Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40-550). For targeted analysis of known impurities, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

Rationale: The DB-5ms column provides good separation for a wide range of semi-volatile organic compounds. The splitless injection is used to maximize the transfer of analytes to the column, which is crucial for trace impurity analysis. The temperature program is designed to elute fentanyl and its expected impurities within a reasonable timeframe while ensuring good chromatographic resolution.

Diagram: GC-MS Workflow for Fentanyl Impurity Analysis

GCMS_Workflow GC-MS Workflow for Fentanyl Impurity Analysis Sample_Prep Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection (Splitless) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (DB-5ms column) GC_Injection->GC_Separation Ionization Electron Ionization (EI) (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Full Scan / SIM) Ionization->Mass_Analysis Data_Analysis Data Analysis (Library Search & Quantification) Mass_Analysis->Data_Analysis

Caption: A typical workflow for the analysis of fentanyl impurities using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to GC-MS, making it ideal for detecting trace-level impurities and for analyzing a broader range of compounds without the need for derivatization.[8][11]

1. Sample Preparation (for seized powder):

  • Prepare a 1 mg/mL stock solution of the seized powder in methanol as described for GC-MS.

  • Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: Restek Raptor Biphenyl (100 mm x 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Source Parameters: Optimized for fentanyl and target impurities (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500 °C).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted impurities. A survey scan (e.g., Enhanced Product Ion) can be used for untargeted screening.

Rationale: The biphenyl column provides unique selectivity for aromatic compounds, which is beneficial for separating fentanyl and its structurally similar impurities. The gradient elution allows for the separation of compounds with a range of polarities. ESI in positive mode is highly effective for ionizing basic compounds like fentanyl and its analogues. MRM provides exceptional sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each target analyte.

Diagram: LC-MS/MS Workflow for Fentanyl Impurity Analysis

LCMSMS_Workflow LC-MS/MS Workflow for Fentanyl Impurity Analysis Sample_Prep Sample Preparation (Dilution & Filtration) LC_Injection LC Injection Sample_Prep->LC_Injection LC_Separation Chromatographic Separation (Biphenyl column) LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS1_Analysis MS1 Analysis (Precursor Ion Selection) Ionization->MS1_Analysis CID Collision-Induced Dissociation (CID) MS1_Analysis->CID MS2_Analysis MS2 Analysis (Product Ion Detection) CID->MS2_Analysis Data_Analysis Data Analysis (MRM Quantification) MS2_Analysis->Data_Analysis

Caption: A typical workflow for the analysis of fentanyl impurities using LC-MS/MS.

Alternative and Emerging Analytical Techniques

While GC-MS and LC-MS/MS are the primary methods, other techniques are emerging for the analysis of fentanyl and its impurities, particularly for rapid, in-field screening.

  • Direct Analysis in Real Time-Mass Spectrometry (DART-MS): This ambient ionization technique allows for the rapid analysis of samples with minimal to no sample preparation.[10] It is highly valuable for high-throughput screening of suspected fentanyl samples to quickly identify the major components and potentially some impurities.[10]

  • Raman Spectroscopy: Handheld Raman spectrometers can be used for the non-destructive identification of fentanyl and its precursors, including ANPP, through translucent packaging, which enhances officer safety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine screening tool, NMR provides unparalleled structural information for the unambiguous identification of novel impurities.

  • High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, coupled with either GC or LC, provides highly accurate mass measurements, which aids in the identification of unknown impurities by allowing for the determination of their elemental composition.[11]

Conclusion

The analysis of impurities in clandestinely manufactured fentanyl is a cornerstone of forensic intelligence gathering in the fight against the opioid crisis. A thorough understanding of the synthetic routes originating from ANPP and their characteristic byproducts is essential for interpreting analytical data. While both GC-MS and LC-MS/MS are powerful tools for this purpose, LC-MS/MS generally offers superior sensitivity and broader applicability for comprehensive impurity profiling. The choice of technique will ultimately depend on the specific goals of the analysis, available resources, and the required level of sensitivity. As clandestine chemists continue to alter their methods, the development and validation of robust and sensitive analytical workflows, along with the exploration of emerging technologies, will remain critical for law enforcement and public health. This guide serves as a foundational resource for scientists and researchers dedicated to this important work, providing the technical insights and practical methodologies necessary to effectively analyze these complex and dangerous substances.

References

  • Vandeputte, M. M., et al. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Journal of Analytical Toxicology, 45(8), 823–832. [Link]

  • National Institute of Justice. (2022). Meeting the Evolving Challenges of Fentanyl and Other Emerging Drugs of Abuse: Innovative Strategies for Improving Analysis. [Link]

  • Strayer, D. L., et al. (2018). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega, 3(1), 987–997. [Link]

  • DeBord, J., et al. (2023). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid Extraction. Center for Forensic Science Research & Education. [Link]

  • Mitchell, J. M., et al. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Journal of Analytical Toxicology, 46(5), 517-526. [Link]

  • Kuhns, M. M., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences, 68(5), 1421-1442. [Link]

  • Vandeputte, M. M., et al. (2022). Phenethyl-4-ANPP : a marginally active byproduct suggesting a switch in illicit fentanyl synthesis routes. Ghent University Academic Bibliography. [Link]

  • Gupta, P. K., et al. (2013). US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates.
  • Drug Enforcement Administration. (2010). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. Federal Register, 75(124), 37295-37301. [Link]

  • Washington State Patrol. (2021). CONFIRMATION OF FENTANYL AND NORFENTANYL BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. [Link]

  • Ciolino, L. A., et al. (2021). Analysis of Fentanyl Analogs and Novel Synthetic Opioids in Blood, Serum/Plasma and Urine in Forensic Casework. Journal of Analytical Toxicology, 45(8), 812-822. [Link]

  • Li, L., et al. (2022). Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS. Journal of Analytical Methods in Chemistry, 2022, 9988687. [Link]

  • Shimadzu Scientific Instruments. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. [Link]

  • Abdel-Hay, K. M., et al. (2014). Development of a GC-MS Assay for the Determination of Fentanyl Pharmacokinetics in Rabbit Plasma after Sublingual Spray Delivery. Journal of Pharmaceutical and Biomedical Analysis, 98, 22-27. [Link]

  • Strayer, D. L., et al. (2018). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega, 3(1), 987–997. [Link]

  • Valdez, C. A., et al. (2021). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1435-1453. [Link]

  • National Institute of Standards and Technology. (2020). Drug Analysis - Opioids and Emerging Threats. [Link]

  • Cannaert, A., et al. (2020). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. I.R.I.S. [Link]

  • Augusta University. (2022). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). [Link]

  • Valdez, C. A., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. PLOS ONE, 17(11), e0276332. [Link]

  • Ovenden, S. P., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Forensic Science International, 321, 110742. [Link]

  • Valdez, C. A., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. ResearchGate. [Link]

  • Ovenden, S. P., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Forensic Science International, 321, 110742. [Link]

  • Wagger, J., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. RSC Advances, 3(45), 23146-23156. [Link]

  • Reddy, G. S., et al. (2020). Impurities in New Drug Substances and New Drug Products: An Implementation Guide. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5174. [Link]

  • Gupta, R., et al. (2014). A REVIEW ON THE IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Drug Formulation and Research, 5(2), 52-69. [Link]

Sources

A Comparative Guide to the Bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl) and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the bioefficacy of fentanyl and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, receptor binding affinities, and in vivo analgesic potencies that define this critical class of synthetic opioids. We will explore the causality behind experimental designs and present validated protocols for assessing bioefficacy, ensuring a comprehensive understanding of their pharmacological profiles.

Introduction: The Fentanyl Scaffold and the Quest for Analgesic Optimization

N-(1-phenethyl-4-piperidinyl)propionanilide, first synthesized by Paul Janssen in 1960, is the parent compound of the 4-anilidopiperidine class of synthetic opioids.[1][2] Known as fentanyl, it exhibits an analgesic potency 50 to 100 times that of morphine, establishing it as a cornerstone in managing severe pain.[1][3][4] Its rapid onset and high efficacy are desirable clinical traits, but they are accompanied by a narrow therapeutic index and significant risks, including profound respiratory depression.[5][6]

This inherent trade-off between potent analgesia and life-threatening side effects has driven decades of research into fentanyl analogs. These are molecules that retain the core fentanyl scaffold but feature specific chemical modifications.[7] The primary goals of synthesizing these analogs are to:

  • Elucidate Structure-Activity Relationships (SAR): To understand how specific molecular changes influence receptor interaction and biological effect.[2][8][9]

  • Enhance Therapeutic Index: To separate the desired analgesic effects from adverse effects like respiratory depression.[6][10]

  • Modify Pharmacokinetic Profiles: To alter the onset, duration of action, and metabolic pathways for different clinical applications.[3][11]

This guide will compare the bioefficacy of fentanyl with its prominent analogs by examining their mechanism of action, structural determinants of potency, and the experimental data that quantify their effects.

Core Mechanism of Action: The Mu-Opioid Receptor

Fentanyl and its analogs exert their pharmacological effects primarily by acting as potent agonists at the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[4][5][12] While they can also bind to delta (DOR) and kappa (KOR) opioid receptors, their affinity for these is significantly lower.[1][12]

Upon binding to the MOR, fentanyl stabilizes an active receptor conformation, triggering intracellular signaling cascades. This leads to:

  • Inhibition of adenylyl cyclase activity, reducing intracellular cyclic AMP (cAMP).

  • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

  • Inhibition of voltage-gated calcium channels, reducing neurotransmitter release.

Collectively, these actions suppress the transmission of nociceptive (pain) signals in the central nervous system, resulting in profound analgesia. The primary binding interaction involves an ionic bond between the protonated piperidine nitrogen of the fentanyl molecule and a conserved aspartate residue (Asp147) in the MOR binding pocket.[13][14]

cluster_membrane Cell Membrane Fentanyl Fentanyl Analog MOR Mu-Opioid Receptor (GPCR) Fentanyl->MOR Agonist Binding G_Protein Gi/o Protein (α, βγ subunits) MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC αi Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ Inhibits K_Channel K⁺ Channel G_Protein->K_Channel βγ Activates cAMP cAMP AC->cAMP Conversion (Inhibited) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation (Reduced) Vesicle Neurotransmitter Release Ca_Channel->Vesicle Influx Blocked Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K⁺ Efflux Analgesia Analgesia Vesicle->Analgesia Hyperpolarization->Analgesia

Fentanyl Signaling Pathway

Structure-Activity Relationships: Decoding Potency

The immense potency of certain fentanyl analogs can be attributed to specific structural modifications. The fentanyl molecule can be dissected into four key regions, and changes to each dramatically alter its bioefficacy.[15]

  • Region A (Piperidine Ring): This core scaffold is essential. Modifications to the 3-position of this ring, especially with groups larger than a methyl, severely reduce analgesic potency.[8]

  • Region B (N-substituent): The N-phenethyl group is optimal for high potency. Replacing it with other groups, such as a propyl or cyanoethyl moiety, generally maintains or slightly reduces activity compared to fentanyl but can improve the safety profile.[2][10][16]

  • Region C (4-Anilino Group): The anilino nitrogen and phenyl ring are critical for receptor interaction.

  • Region D (N-Acyl Group): The N-propionyl group is more potent than an N-acetyl group (as seen in acetylfentanyl, which is less potent than fentanyl).[3]

The most significant increases in potency come from substitutions on the piperidine ring at the 4-position or modifications to the N-substituent that enhance receptor binding. For instance, Carfentanil , which is up to 10,000 times more potent than morphine, incorporates a methyl ester group at the 4-position of the piperidine ring.[2][3] This group is thought to engage with additional residues in the binding pocket, dramatically increasing binding affinity.[14][17] Similarly, Sufentanil incorporates a bioisosteric thienylethyl group in place of the phenethyl group and a methoxymethyl group on the piperidine ring, resulting in potency 5-10 times that of fentanyl.[2]

Quantitative Comparison of Fentanyl and Key Analogs

The bioefficacy of these compounds is best understood through direct comparison of quantitative data derived from standardized assays. The following table summarizes key parameters for fentanyl and several clinically and forensically relevant analogs.

CompoundChemical Modification (vs. Fentanyl)Analgesic Potency (vs. Morphine = 1)µ-Opioid Receptor Affinity (Ki, nM)Key Pharmacokinetic Feature
Morphine Reference1~1-4More hydrophilic, slower CNS penetration.[5]
Fentanyl Parent Compound50 - 100[1][3][4]0.39 - 1.4[1][5][17]Rapid onset, short duration; metabolized by CYP3A4 to norfentanyl.[3][12][18]
Acetylfentanyl Propionyl group replaced with an acetyl group.~15-30 (approx. 30% of fentanyl's potency)[3]~1.0Metabolized similarly to fentanyl.[3]
Sufentanil Phenethyl replaced by thienylethyl; CH₂OCH₃ at C4.500 - 1,000~0.02 - 0.2More potent and shorter duration than fentanyl.
Alfentanil Phenethyl replaced by ethyl-tetrazolinone.15 - 20~1.1Very rapid onset and very short duration of action.[3]
Carfentanil COOCH₃ group at C4 of piperidine ring.~10,000[3][5]~0.03 - 0.22[17]Extremely potent; primarily used in veterinary medicine for large animals.[1][3]
Remifentanil Has a metabolically labile ester linkage.100 - 200~1.4Ultra-short acting; metabolized by non-specific blood and tissue esterases.[3]

Note: Potency and affinity values can vary based on the specific assay conditions and biological system used.

Standardized Protocols for Bioefficacy Assessment

To ensure trustworthy and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize fentanyl analogs.

In Vitro Bioefficacy: Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of a test compound (e.g., a fentanyl analog) for the mu-opioid receptor. It operates on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the equilibrium dissociation constant (Ki), a true measure of binding affinity.[13][19][20]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing Mu-Opioid Receptor (MOR) A1 Incubate: MOR Membranes + [³H]DAMGO (Radioligand) + Fentanyl Analog P1->A1 P2 Prepare serial dilutions of Fentanyl Analog (Test Ligand) P2->A1 A2 Incubate control tubes: - Total Binding (no analog) - Non-Specific Binding (+ excess Naloxone) S1 Rapidly filter mixture through glass fiber filters A1->S1 A2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Place filters in vials with scintillation cocktail S2->S3 S4 Quantify radioactivity (Counts Per Minute) via Liquid Scintillation Counter S3->S4 D1 Calculate Specific Binding: Total - Non-Specific S4->D1 D2 Plot % Inhibition vs. log[Analog Concentration] D1->D2 D3 Determine IC₅₀ from non-linear regression D2->D3 D4 Calculate Ki using Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) D3->D4

Workflow for Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the mu-opioid receptor (e.g., CHO cells stably expressing human MOR) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:

    • Assay buffer.

    • A fixed concentration of radioligand (e.g., 0.5 nM [³H]DAMGO).

    • Varying concentrations of the unlabeled fentanyl analog (the competitor).

    • For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand like naloxone (10 µM) instead of the test analog.[20]

    • For total binding, add only buffer in place of the competitor.

  • Initiate Reaction: Add the prepared cell membranes to each well/tube to start the binding reaction. The final volume is typically 200-500 µL.

  • Incubation: Incubate the plate/tubes at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.[20]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. Immediately wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific counts from the total binding counts.

    • Plot the percentage of specific binding inhibition against the log concentration of the fentanyl analog.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Causality and Validation: The choice of [³H]DAMGO is critical as it is a highly selective MOR agonist, ensuring that the measured affinity is specific to this receptor.[20][21] Including a non-specific binding control with excess naloxone is a self-validating step; it defines the baseline of radioactivity not associated with specific receptor binding, ensuring the accuracy of the calculated specific binding.

In Vivo Bioefficacy: Hot Plate Analgesia Test

Principle: This is a classic and reliable method for assessing the efficacy of centrally acting analgesics.[22] The test measures the latency of a nociceptive response (e.g., paw licking, jumping) when a mouse or rat is placed on a surface of constant, noxious temperature. An effective analgesic will increase this response latency.[23][24]

Experimental Workflow Diagram:

cluster_prep Pre-Test Phase cluster_test Testing Phase cluster_analysis Data Analysis P1 Acclimate mice to testing room (30-60 min) P2 Determine baseline latency for each mouse on hot plate (e.g., 55°C) P1->P2 P3 Group animals and administer Vehicle or Fentanyl Analog (e.g., subcutaneous injection) P2->P3 T1 At a set time post-injection (e.g., 30 min), place mouse on hot plate P3->T1 T2 Start timer immediately T1->T2 T3 Observe for nocifensive behavior (paw lick, shake, or jump) T2->T3 T4 Stop timer and record latency upon behavior T3->T4 T5 Remove mouse immediately if cut-off time is reached (e.g., 30-45s) to prevent injury T3->T5 No response A1 Calculate % Maximum Possible Effect (MPE) for each dose T4->A1 T5->A1 A2 Plot % MPE vs. log[Dose] A1->A2 A3 Determine ED₅₀ from dose-response curve A2->A3

Sources

A Senior Application Scientist's Guide to In Vitro Validation of Muscarinic Receptor Ligand Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in vitro methods for validating the binding of synthesized ligands to muscarinic acetylcholine receptors (mAChRs). We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the data you generate is both accurate and reliable.

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a vast array of physiological functions, making them critical targets for therapeutics aimed at treating conditions ranging from Alzheimer's disease to COPD.[1] Validating that a newly synthesized compound binds to its intended muscarinic subtype with appropriate affinity and selectivity is a foundational step in the drug discovery pipeline.

The Theoretical Framework: Understanding Ligand-Receptor Interactions

Before comparing methodologies, it is crucial to grasp the key pharmacological parameters that quantify the interaction between a ligand and a receptor.

  • Affinity (Kd, Ki): Affinity describes the strength of the binding interaction. The dissociation constant (Kd) is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. In competitive binding assays, we determine the inhibition constant (Ki), which represents the affinity of the unlabeled test compound. A lower Kd or Ki value signifies a higher binding affinity.

  • Potency (IC50): Potency, measured as the half-maximal inhibitory concentration (IC50), is the concentration of a test ligand that displaces 50% of a labeled ligand from the receptor. Unlike Ki, the IC50 value is dependent on the specific experimental conditions, particularly the concentration of the labeled ligand used.[2]

  • Selectivity: This refers to a ligand's ability to bind preferentially to one receptor subtype over others. For muscarinic ligands, determining selectivity across the five subtypes (M1-M5) is critical for predicting therapeutic efficacy and potential side effects.[3]

The relationship between IC50 and Ki is formally described by the Cheng-Prusoff equation , a cornerstone of receptor pharmacology.[4] This equation allows for the conversion of the experimentally derived IC50 value into the more constant and comparable Ki value.[5]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the labeled ligand.

  • Kd is the dissociation constant of the labeled ligand.

This conversion is vital because it normalizes the data, allowing for the comparison of ligand affinities determined in different experiments and laboratories.[2]

Comparative Analysis of Binding Assay Platforms

The choice of assay technology is a critical decision driven by factors such as the stage of the discovery program, required throughput, and the nature of the ligands being tested. Here, we compare the "gold standard" radioligand binding assay with modern fluorescence-based alternatives.

FeatureRadioligand Binding Assays (RBA)Fluorescence-Based Assays (e.g., FA, TR-FRET)
Principle Measures the displacement of a radiolabeled ligand by a test compound.[6]Measures changes in fluorescence properties (e.g., polarization, energy transfer) upon ligand binding.[7][8]
Sensitivity Very high; considered the "gold standard" for affinity determination.[9]High, and can be comparable to RBA depending on the specific technique and probes.[10]
Throughput Moderate; filtration steps can be laborious, though 96- and 384-well formats exist.[6]High; homogeneous "mix-and-read" formats are common, ideal for HTS.[9]
Safety Requires handling and disposal of radioactive materials (e.g., [3H], [125I]).Non-radioactive, significantly reducing safety and disposal concerns.[7]
Cost High costs associated with radiochemicals, scintillation cocktails, and waste disposal.Higher initial instrument cost, but lower consumable and disposal costs over time.
Kinetic Data Possible, but requires more complex experimental setups.Well-suited for real-time kinetic measurements (kon/koff).[8][11]
Best For Gold-standard affinity determination (Ki), lead validation, and detailed pharmacological characterization.[3]High-throughput screening (HTS), affinity ranking, and kinetic studies.[11]

Experimental Protocols: A Step-by-Step Guide

To ensure trustworthiness, every protocol must act as a self-validating system. This is achieved by including appropriate controls, such as a known reference antagonist (e.g., Atropine) and defining non-specific binding correctly.

Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)

This protocol describes a classic method to determine the Ki of a synthesized ligand for a specific muscarinic receptor subtype (e.g., M1).

Causality Behind Choices:

  • Receptor Source: Membranes from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1) are used to ensure subtype specificity.[12]

  • Radioligand: A well-characterized, high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) is used. Its concentration is set near its Kd value to ensure adequate signal without being excessive, which would make it difficult for test compounds to compete.

  • Buffer: The buffer (e.g., Tris-HCl with MgCl2) is chosen to maintain physiological pH and ionic strength, which are critical for receptor integrity and binding.[13]

  • Non-Specific Binding (NSB): Defined using a high concentration of a known, potent, unlabeled antagonist (e.g., 10 µM Atropine) to saturate all specific binding sites. This allows for the accurate measurement of radioligand binding only to non-receptor components.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing the target muscarinic receptor subtype on ice and resuspend in ice-cold assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[13]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL Atropine (10 µM final) + 50 µL Radioligand + 150 µL Membrane Suspension.

    • Test Compound: 50 µL Synthesized Ligand (at various concentrations) + 50 µL Radioligand + 150 µL Membrane Suspension.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the retained radioactivity using a microplate scintillation counter.[6]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[4]

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Thaw & Resuspend Receptor Membranes Plate Add Reagents to 96-well Plate Membrane->Plate Ligands Prepare Radioligand, Test Compounds & NSB Control Ligands->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate 60-120 min Filter Vacuum Filtration & Washing Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Calc_SB Calculate Specific Binding Count->Calc_SB Plot Plot % Inhibition vs. [Test Compound] Calc_SB->Plot Fit Non-linear Regression to determine IC50 Plot->Fit Calc_Ki Calculate Ki using Cheng-Prusoff Eq. Fit->Calc_Ki

Caption: Workflow of a filtration-based competitive radioligand binding assay.

Protocol 2: Fluorescence Anisotropy (FA) Competitive Binding Assay

This protocol offers a non-radioactive, homogeneous alternative for assessing ligand binding.

Causality Behind Choices:

  • Principle: FA measures the tumbling rate of a fluorescent molecule. A small fluorescent ligand tumbles rapidly (low anisotropy). When bound to a large receptor, its tumbling slows dramatically, increasing the anisotropy. A test compound displaces the fluorescent ligand, causing a decrease in anisotropy.[7]

  • Fluorescent Ligand: A fluorescently-tagged antagonist with high affinity for the target receptor is required (e.g., BODIPY-FL pirenzepine for M1).[8] Its properties must be validated to ensure the fluorescent tag does not significantly alter its binding pharmacology.

  • Homogeneous Format: The "mix-and-read" format eliminates separation steps, increasing throughput and reducing variability.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, fluorescent ligand, test compounds, and receptor membranes as described in the radioligand protocol.

  • Assay Plate Setup: In a low-volume, black 384-well plate (to minimize background fluorescence), add reagents in the following order:

    • Test compound or reference antagonist.

    • Fluorescent ligand (at a concentration near its Kd).

    • Receptor membrane suspension.

  • Incubation: Incubate the plate, protected from light, for a sufficient time to reach equilibrium (this should be determined empirically).

  • Measurement: Read the fluorescence anisotropy/polarization on a compatible plate reader. The reader excites the sample with polarized light and measures the emitted light in parallel and perpendicular planes.

  • Data Analysis:

    • The raw anisotropy values are plotted against the log concentration of the test compound.

    • A dose-response curve is fitted using non-linear regression to obtain the IC50.

    • The Ki is calculated using the Cheng-Prusoff equation, similar to the radioligand assay. The high correlation between Ki values obtained from FA and radioligand assays has been demonstrated.[8]

Connecting Binding to Function: The Next Step

Demonstrating that a ligand binds to a receptor is only part of the story. The ultimate goal is to understand its functional consequence—is it an agonist that activates the receptor, or an antagonist that blocks it? Binding affinity does not always correlate linearly with functional potency. Therefore, binding assays should be complemented with functional assays that measure downstream signaling.

Muscarinic receptors signal through different G protein families.[1]

  • M1, M3, M5: Primarily couple to Gq/11 proteins, which activate Phospholipase C (PLC), leading to the production of inositol phosphates (IP3) and an increase in intracellular calcium ([Ca2+]i).[14]

  • M2, M4: Primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[14]

Therefore, a comprehensive validation strategy would pair binding assays with:

  • Calcium Flux Assays: For ligands targeting M1, M3, or M5 receptors.[15]

  • cAMP Assays: For ligands targeting M2 or M4 receptors.[16]

These functional assays provide crucial EC50 (for agonists) or KB (for antagonists) values that, when compared with Ki values from binding assays, create a complete pharmacological profile of the synthesized compound.[17][18]

Muscarinic Receptor Gq Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Acetylcholine or Agonist Receptor M1/M3/M5 Receptor Ligand->Receptor Binds G_protein Gq/11 (α, βγ) Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release

Caption: Simplified Gq signaling cascade for M1, M3, and M5 muscarinic receptors.

Conclusion

The in vitro validation of synthesized ligands for muscarinic receptors is a multi-faceted process that requires careful experimental design and interpretation. While radioligand binding remains the benchmark for definitive affinity determination, fluorescence-based methods provide powerful, high-throughput alternatives that are increasingly valuable in early-stage drug discovery. By understanding the principles behind each method, implementing self-validating protocols, and complementing binding data with functional readouts, researchers can confidently characterize their novel compounds and make informed decisions to advance the most promising candidates toward clinical development.

References

A Comparative Analysis of Phenylethynyl and Phenylalkyl Piperidinols: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly in the realm of central nervous system disorders.[1][2][3] Among the vast array of piperidine derivatives, those bearing phenylethynyl and phenylalkyl substituents at the 4-position have garnered significant attention for their potent and often selective interactions with various biological targets, most notably opioid receptors. This guide provides a comprehensive comparative analysis of these two important classes of piperidinols, offering insights into their synthesis, pharmacological profiles, and structure-activity relationships (SAR) to aid researchers and drug development professionals in their quest for novel analgesic agents.

The Structural Nuances: Phenylethynyl vs. Phenylalkyl

The core distinction between these two classes lies in the linker connecting the phenyl ring to the piperidinol core. Phenylethynyl piperidinols feature a rigid, linear alkyne linkage, while phenylalkyl piperidinols possess a more flexible alkyl chain. This seemingly subtle difference has profound implications for the molecule's conformation, lipophilicity, and ultimately, its interaction with the target receptor's binding pocket.

Synthesis Strategies: Building the Core Scaffolds

The construction of these piperidinol analogs generally involves multi-step synthetic sequences. A common approach for both classes starts with a suitable piperidone precursor.

Synthesis of Phenylalkyl Piperidinols

A prevalent method for the synthesis of N-phenylalkyl-4-piperidinols involves the reductive amination of a 4-piperidone with a phenylalkanal, followed by reduction of the resulting imine. Alternatively, N-alkylation of a 4-piperidinol with a phenylalkyl halide is a common strategy.[4]

Synthesis of Phenylethynyl Piperidinols

The introduction of the phenylethynyl group is typically achieved through the addition of a phenylacetylene anion to a 4-piperidone. This is often accomplished using a strong base, such as an organolithium reagent or a Grignard reagent, to deprotonate the terminal alkyne.

Comparative Pharmacological Profiles: A Focus on Opioid Receptors

Both phenylethynyl and phenylalkyl piperidinols have been extensively explored as ligands for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for many clinically used analgesics.[5][6]

Binding Affinity and Selectivity

The following table summarizes representative binding affinity data (Ki values) for analogs from both classes at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound ClassRepresentative Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Reference
Phenylalkyl N-Phenethyl-4-anilido-4-piperidinol (Fentanyl analog)~1.0 - 10>100>100[7]
Phenylalkyl (3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analog0.002118.425.8[5]
Phenylethynyl 4-Anilino-4-phenylethynyl-1-phenethylpiperidine~10 - 50>1000>1000[8]

From the available data, it is evident that potent MOR agonists can be found in both classes. Notably, certain phenylalkyl piperidinol derivatives have demonstrated exceptionally high affinity for the MOR, with Ki values in the picomolar range.[5] The rigid nature of the phenylethynyl linker can influence binding orientation and may require specific complementary residues in the binding pocket to achieve high affinity.

Structure-Activity Relationships (SAR): Unraveling the Molecular Determinants of Activity

The biological activity of these compounds is highly dependent on the nature and substitution patterns of the aromatic ring, the piperidine nitrogen substituent, and the stereochemistry of the piperidinol core.

The Role of the Phenyl Group

For both classes, substitution on the phenyl ring can significantly modulate potency and selectivity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring and its interaction with the receptor. For phenylalkyl piperidinols, the length and branching of the alkyl chain also play a crucial role in optimizing receptor binding.[5]

The Impact of the Piperidine N-Substituent

The substituent on the piperidine nitrogen is a key determinant of activity. For many potent opioid receptor ligands, an N-phenethyl group is optimal for MOR affinity. This is attributed to a favorable interaction with a specific sub-pocket within the receptor.

Stereochemistry

The stereochemistry of the 4-hydroxyl group and any other chiral centers on the piperidine ring can have a dramatic effect on biological activity. Often, one enantiomer or diastereomer will exhibit significantly higher affinity and/or efficacy than the others.[5]

Mu-Opioid Receptor Signaling Pathway

Upon activation by an agonist, the mu-opioid receptor initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the desired analgesic effect.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Opioid Agonist (Phenylethynyl or Phenylalkyl Piperidinol) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified signaling pathway of the mu-opioid receptor upon agonist binding.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.

General Synthetic Workflow for Piperidinol Derivatives

synthesis_workflow Start Starting Material (e.g., 4-Piperidone) Step1 Introduction of Phenylalkyl or Phenylethynyl Group Start->Step1 Step2 Modification of Piperidine Nitrogen (N-Alkylation/Arylation) Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Final Final Piperidinol Analog Step3->Final

Caption: A generalized workflow for the synthesis of piperidinol derivatives.

Protocol: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the mu-opioid receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Test Compound: Phenylethynyl or phenylalkyl piperidinol derivative.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with GF/B filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or naloxone (for non-specific binding)

    • Radioligand ([³H]DAMGO) at a concentration near its Kd.

    • Receptor membranes.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/B filters using the cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Both phenylethynyl and phenylalkyl piperidinols represent rich chemical spaces for the discovery of novel therapeutic agents. The choice between a rigid phenylethynyl linker and a flexible phenylalkyl chain will depend on the specific target and the desired pharmacological profile. While phenylalkyl derivatives have yielded some of the most potent MOR agonists to date, the conformational constraint of the phenylethynyl group may offer advantages in terms of selectivity and reduced off-target effects.

Future research in this area should focus on systematic comparative studies to elucidate the subtle differences in the SAR of these two classes. The use of computational modeling and structural biology will be invaluable in understanding the molecular basis of their interactions with target receptors and in guiding the design of next-generation piperidinol-based therapeutics with improved efficacy and safety profiles.

References

  • Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663-671. [Link]

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.
  • Carroll, F. I., et al. (2012). Pharmacological properties of N-substituted-4β-(4'-chlorophenyl)-3β-(3',4'-dichlorophenyl)nortropane analogues. 2. Dopamine transporter binding affinity and selectivity, and behavioral effects. Journal of Medicinal Chemistry, 55(1), 346-357.
  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Lichtblau, H., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Wentland, M. P., et al. (2001). 8-Carboxamidocyclazocine analogues: resolving the role of the 8-substituent in the message-address concept of opioid receptor recognition. Journal of Medicinal Chemistry, 44(22), 3568-3576.
  • Zimmerman, D. M., et al. (1982). N-Alkyl-4-aryl-4-piperidinamines and related compounds as analgesics. Journal of Medicinal Chemistry, 25(8), 960-965.
  • Wikipedia. (2023). N-Phenethyl-4-piperidinone. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and KOP receptors. [Link]

  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

  • PubMed. (2001). Piperazinyl benzamidines: synthesis and affinity for the delta opioid receptor. [Link]

  • Semantic Scholar. (n.d.). Pharmacological studies on analgesic piperidine derivatives. [Link]

  • Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]

  • Figshare. (2018). Structure–activity relationships of opioid ligands. [Link]

  • PubMed. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2-Phenylethyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety and Integrity

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-(2-Phenylethyl)-4-piperidinol, a compound demanding meticulous attention to safety protocols. Moving beyond a simple checklist, we will delve into the rationale behind each recommendation, empowering you to work with confidence and precision.

Understanding the Compound: A Prerequisite for Safe Handling

This compound is a chemical intermediate with applications in pharmaceutical research. While comprehensive toxicological data is not always readily available for research chemicals, it is crucial to treat this and similar compounds with a high degree of caution. The available safety data sheets (SDS) indicate that this compound may be harmful if swallowed and can cause serious eye irritation.[1] Therefore, a robust personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of your experimental design.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is foundational to safe handling. The following table summarizes the essential equipment, followed by a detailed explanation of the "why" behind each choice.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended, inspect before use) and a lab coat or chemical-resistant coveralls.[2]Prevents skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator, especially when handling powders or creating aerosols.[2]Minimizes the risk of inhaling fine particles of the compound.

Expert Insight: The choice of glove material is critical. While general chemical-resistant gloves are advised, the specific compatibility of the glove material with the chemical being handled should always be verified. For compounds like this compound, nitrile gloves offer good resistance to a range of chemicals and are a suitable starting point. However, for prolonged or immersive contact, consulting a glove compatibility chart is best practice.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key stages of handling this compound.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area gather_ppe 2. Assemble PPE prep_area->gather_ppe Ensure clear workflow don_ppe 3. Don PPE gather_ppe->don_ppe Inspect for integrity retrieve 4. Retrieve Chemical don_ppe->retrieve Proceed to handling weigh_handle 5. Weigh & Handle in Ventilated Area retrieve->weigh_handle Minimize transit decontaminate 6. Decontaminate Work Surfaces weigh_handle->decontaminate After experiment completion doff_ppe 7. Doff PPE decontaminate->doff_ppe Follow proper sequence dispose 8. Dispose of Waste doff_ppe->dispose Segregate waste streams

Caption: A procedural flowchart outlining the key stages for the safe handling of this compound.

1. Preparation and Area Designation:

  • Action: Designate a specific, well-ventilated area for handling the compound, preferably within a fume hood.[2] Ensure the area is clean and uncluttered.

  • Rationale: A designated area prevents cross-contamination of other experiments and workspaces. Proper ventilation is crucial to minimize the concentration of any airborne particles.

2. Assembling and Donning PPE:

  • Action: Before handling the chemical, assemble all necessary PPE as outlined in the table above. Inspect each item for any signs of damage. Don your PPE in the correct order: first the lab coat, then the respirator, followed by eye protection, and finally gloves.

  • Rationale: A consistent and correct donning procedure ensures that all protective barriers are in place before any potential exposure.

3. Handling the Compound:

  • Action: When weighing or transferring the solid compound, do so in a manner that avoids the creation of dust. Use a chemical fume hood or other appropriate local exhaust ventilation.[2]

  • Rationale: This directly addresses the inhalation hazard by capturing any airborne particles at the source.

4. Decontamination and Doffing PPE:

  • Action: After handling is complete, thoroughly decontaminate all surfaces and equipment. Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Gloves should be removed last, turning them inside out as you do so.

  • Rationale: A systematic doffing procedure is critical to prevent transferring any chemical residue from the PPE to your person.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of any chemical.

  • Action: Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats) in accordance with local, state, and federal regulations. This typically involves placing it in a clearly labeled, sealed container for hazardous waste collection.

  • Rationale: Adherence to established disposal protocols prevents environmental contamination and ensures compliance with safety regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is vital.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

In all cases of exposure, it is imperative to provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound. [2]

By integrating these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, ensuring both the integrity of your work and your personal well-being.

References

  • MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories. (2025).
  • NPP - Safety Data Sheet. (2025).
  • 1-(2-Phenylethyl)piperidin-4-one - CymitQuimica. (2023).
  • This compound | C13H19NO | CID 77055 - PubChem. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenylethyl)-4-piperidinol
Reactant of Route 2
1-(2-Phenylethyl)-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.